molecular formula C13H12O8 B12773851 Phaselic acid, (-)- CAS No. 423170-79-0

Phaselic acid, (-)-

Cat. No.: B12773851
CAS No.: 423170-79-0
M. Wt: 296.23 g/mol
InChI Key: PMKQSEYPLQIEAY-XCRNYIDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phaselic acid, (-)- is a natural product found in Liochlaena subulata, Panzerina lanata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

423170-79-0

Molecular Formula

C13H12O8

Molecular Weight

296.23 g/mol

IUPAC Name

(2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid

InChI

InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m1/s1

InChI Key

PMKQSEYPLQIEAY-XCRNYIDWSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H](CC(=O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Quest for (-)-Phaselic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources and isolation methodologies for (-)-phaselic acid, a caffeic acid derivative of significant interest to researchers, scientists, and drug development professionals. This document outlines the primary plant sources, quantitative data on phenolic content, detailed experimental protocols for extraction and purification, and a visualization of its biosynthetic pathway.

Natural Provenance of (-)-Phaselic Acid

(-)-Phaselic acid, also known as 2-O-caffeoyl-L-malate, is predominantly found in the leaves of red clover (Trifolium pratense)[1][2]. This plant species stands out as the most significant natural reservoir, with concentrations ranging from 5 to 15 millimoles per kilogram of fresh leaf weight[3][4]. Other reported, albeit less concentrated, sources include purple coneflower (Echinacea purpurea) and the plant Mercurialis perennis. Within the plant, phaselic acid is believed to play a crucial role in defense mechanisms against both biotic and abiotic stressors[2]. It also serves as a substrate for the enzyme polyphenol oxidase, which is implicated in the prevention of protein degradation after harvesting[2].

Quantitative Analysis of Phenolic Content in Primary Sources

While specific yield and purity data for the isolation of (-)-phaselic acid is not extensively reported, the total phenolic content of its primary source, red clover, has been well-documented. The following table summarizes the total phenolic and flavonoid content from Trifolium pratense extracts obtained using various extraction methods, which can serve as a proxy for the potential yield of phaselic acid.

Plant SourceExtraction Solvent/MethodAnalyteConcentration/YieldReference
Trifolium pratense (Red Clover) FlowersWaterTotal Phenolic Content32.31 - 44.78 mg GAE/g dw[5]
Trifolium pratense (Red Clover) Flowers50% (v/v) Ethanol (B145695)Total Phenolic Content34.38 - 54.12 mg GAE/g dw[5]
Trifolium pratense (Red Clover) Aerial Parts70% Ethanol (Soxhlet)Total Phenolic ContentNot specified[6]
Trifolium pratense (Red Clover) Aerial Parts70% Ethanol (Ultrasound-Assisted)Total Phenolic ContentNot specified[6]
Trifolium pratense (Red Clover) Aerial Parts70% Ethanol (Turbo-extraction)Total Phenolic ContentNot specified[6]
Trifolium pratense (Red Clover) Flowers80% Ethanol (40 °C, 40 min)Chlorogenic Acid0.25 mg/g d.m.[7]

GAE: Gallic Acid Equivalents; dw: dry weight.

Experimental Protocols for Isolation and Purification

The following is a detailed methodology for the extraction and purification of (-)-phaselic acid from red clover leaves, synthesized from established protocols for phenolic compounds and isoflavones from this plant.

Extraction of Crude Phenolic Compounds
  • Plant Material Preparation: Freshly harvested red clover (Trifolium pratense) leaves are flash-frozen in liquid nitrogen and lyophilized. The dried leaves are then ground into a fine powder.

  • Solvent Extraction: The powdered leaf material is subjected to extraction with an 80% aqueous methanol (B129727) or ethanol solution at a ratio of 1:10 (w/v)[7]. The mixture is agitated at 40°C for approximately 45 minutes[4].

  • Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the organic solvent.

  • Acidification and Liquid-Liquid Partitioning: The resulting aqueous extract is acidified to a pH of approximately 2.5. This acidified extract is then partitioned against a non-polar organic solvent, such as ethyl acetate, to selectively extract the phenolic compounds, including phaselic acid.

Purification by Preparative Chromatography

The crude phenolic extract can be further purified using preparative high-performance liquid chromatography (HPLC) or counter-current chromatography.

Preparative HPLC Protocol:

  • Column: A reversed-phase C18 column is typically employed for the separation of phenolic compounds[8].

  • Mobile Phase: A gradient elution system is used, commonly consisting of acidified water (e.g., with 0.1% formic or acetic acid) as solvent A and an organic solvent like acetonitrile (B52724) or methanol as solvent B.

  • Detection: A photodiode array (PDA) detector is used for monitoring the elution of compounds, with a detection wavelength set around 320-330 nm, which is characteristic for caffeic acid derivatives.

  • Fraction Collection: Fractions are collected based on the retention time corresponding to (-)-phaselic acid, as determined by analytical HPLC with a standard.

  • Purity Assessment: The purity of the isolated fractions is confirmed by analytical HPLC and spectroscopic methods such as mass spectrometry and NMR.

Counter-Current Chromatography (CCC) Protocol:

  • As an alternative to solid-phase chromatography, centrifugal partition chromatography (CPC), a form of CCC, can be utilized for the preparative isolation of compounds from red clover extracts[1][9]. This technique minimizes sample loss due to irreversible adsorption.

  • A suitable biphasic solvent system, such as a mixture of hexanes, ethyl acetate, methanol, and water (HEMWat), is selected to achieve optimal partitioning and separation of the target compound[1][9].

Biosynthesis and Biological Role of (-)-Phaselic Acid

(-)-Phaselic acid is synthesized in plants through the phenylpropanoid pathway. A key enzymatic step is the transfer of a caffeoyl group from caffeoyl-CoA to L-malic acid, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT)[3][10].

Biosynthesis of (-)-Phaselic Acid.

The biological role of (-)-phaselic acid in plants is primarily associated with defense against environmental stressors. As a phenolic compound, it can act as an antioxidant and may be involved in protecting the plant from damage caused by pathogens and UV radiation.

experimental_workflow Start Start Red_Clover_Leaves Red Clover (Trifolium pratense) Leaves Start->Red_Clover_Leaves Extraction Extraction with 80% Methanol/Ethanol Red_Clover_Leaves->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (Preparative HPLC / CCC) Concentration->Purification Isolated_Phaselic_Acid Isolated (-)-Phaselic Acid Purification->Isolated_Phaselic_Acid Analysis Purity Analysis (Analytical HPLC, MS, NMR) Isolated_Phaselic_Acid->Analysis End End Analysis->End

Isolation Workflow for (-)-Phaselic Acid.

References

The Biosynthesis of Phaselic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaselic acid (2-O-caffeoyl-L-malate) is a hydroxycinnamic acid ester found in a variety of plant species, notably in legumes such as red clover (Trifolium pratense) and kidney beans (Phaseolus vulgaris). This natural product plays a significant role in plant defense mechanisms and has garnered interest for its potential applications in agriculture and human health. In forage crops like red clover, phaselic acid is a key component of a post-harvest system that protects proteins from degradation. Its antioxidant properties also make it a compound of interest for drug development. This technical guide provides an in-depth overview of the biosynthesis of phaselic acid in plants, focusing on the core biochemical pathway, its regulation, and the experimental methodologies used to elucidate it.

Core Biosynthesis Pathway

The biosynthesis of phaselic acid originates from the general phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The core of the pathway involves the formation of a caffeoyl moiety, which is subsequently esterified to L-malate.

The primary pathway for phaselic acid biosynthesis, as elucidated in red clover, involves two key enzymatic steps following the production of caffeoyl-CoA from the phenylpropanpropanoid pathway:

  • Hydroxycinnamoyl-CoA:Malate Hydroxycinnamoyl Transferase (HCT) Activity : The final and crucial step is the transfer of the caffeoyl group from caffeoyl-CoA to L-malate. This reaction is catalyzed by a specific acyltransferase, HCT2, which belongs to the BAHD family of acyl-CoA-dependent transferases.[1]

  • The Role of Coumarate 3'-hydroxylase (C3'H) : While HCT2 can utilize both p-coumaroyl-CoA and caffeoyl-CoA as substrates, evidence suggests that the hydroxylation of the p-coumaroyl moiety to a caffeoyl moiety occurs prior to the transfer to malate. This hydroxylation is catalyzed by p-coumarate 3'-hydroxylase (C3'H), a cytochrome P450 enzyme. Studies have shown that the red clover C3'H (CYP98A44) can hydroxylate p-coumaroyl-shikimate but not p-coumaroyl-malate, indicating that the caffeoyl group is formed before its esterification to malate.[2]

The proposed main pathway for phaselic acid biosynthesis is as follows:

  • Phenylalanine → Cinnamic acid → p-Coumaric acid → p-Coumaroyl-CoA (General Phenylpropanoid Pathway)

  • p-Coumaroyl-CoA + Shikimate → p-Coumaroyl-shikimate (catalyzed by HCT)

  • p-Coumaroyl-shikimate → Caffeoyl-shikimate (catalyzed by C3'H)

  • Caffeoyl-shikimate + CoA → Caffeoyl-CoA + Shikimate (reverse HCT reaction)

  • Caffeoyl-CoA + L-Malate → Phaselic Acid + CoA (catalyzed by HCT2)

Phaselic Acid Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_phaselic_acid Phaselic Acid Branch Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_shikimate p_Coumaroyl_shikimate p_Coumaroyl_CoA->p_Coumaroyl_shikimate HCT Caffeoyl_shikimate Caffeoyl_shikimate p_Coumaroyl_shikimate->Caffeoyl_shikimate C3'H (CYP98A44) Caffeoyl_CoA Caffeoyl_CoA Caffeoyl_shikimate->Caffeoyl_CoA HCT (reverse) Shikimate Shikimate Caffeoyl_shikimate->Shikimate Phaselic_Acid Phaselic_Acid Caffeoyl_CoA->Phaselic_Acid HCT2 Caffeoyl_CoA->Phaselic_Acid Shikimate->p_Coumaroyl_shikimate L_Malate L_Malate L_Malate->Phaselic_Acid

Biosynthetic pathway of phaselic acid.

Data Presentation

Quantitative Data on Phaselic Acid and Related Metabolites

The accumulation of phaselic acid and its precursor, p-coumaroyl-malate, varies between different plant tissues and is significantly affected by the expression of key biosynthetic genes.

Plant MaterialMetaboliteConcentration (µmol/g FW)Reference
Red Clover (Trifolium pratense) - Wild Type LeavesPhaselic Acid5 - 15[3]
Red Clover (Trifolium pratense) - Wild Type Leavesp-Coumaroyl-malate~0.5[1]
Red Clover (Trifolium pratense) - HCT2-silenced LeavesPhaselic Acid< 0.25[1]
Red Clover (Trifolium pratense) - HCT2-silenced Leavesp-Coumaroyl-malate< 0.025[1]
Enzyme Kinetics of HCT2 from Red Clover

Kinetic analysis of the red clover HCT2 enzyme reveals its substrate preferences. The enzyme shows a higher catalytic efficiency for p-coumaroyl-CoA and feruloyl-CoA compared to caffeoyl-CoA.

Acyl-CoA DonorAcyl AcceptorKm (µM)Vmax (pkat/mg protein)Vmax/KmReference
p-Coumaroyl-CoAL-Malate15 ± 21800 ± 60120[1]
Caffeoyl-CoAL-Malate12 ± 2260 ± 1022[1]
Feruloyl-CoAL-Malate18 ± 32300 ± 100128[1]

Regulation of Phaselic Acid Biosynthesis

The biosynthesis of phaselic acid is tightly regulated at multiple levels, primarily through the control of the general phenylpropanoid pathway and the specific expression of the HCT2 gene.

Transcriptional Regulation

The expression of genes encoding enzymes of the phenylpropanoid pathway is controlled by a complex network of transcription factors, including those from the MYB, bHLH, and WD40 families. These transcription factors respond to various developmental and environmental cues.

Signaling Pathways

Phytohormones such as auxins, cytokinins, gibberellins, abscisic acid, and jasmonates play crucial roles in regulating the phenylpropanoid pathway.[1] For instance, jasmonates are known to induce the expression of many genes involved in secondary metabolism as part of the plant's defense response. Elicitors, which are molecules that trigger a defense response, can also significantly enhance the accumulation of phenolic compounds, including precursors to phaselic acid.

Signaling Pathway for Phaselic Acid Biosynthesis cluster_signals External and Internal Signals cluster_transduction Signal Transduction cluster_response Gene Expression and Biosynthesis Elicitors Elicitors Phytohormones Phytohormones (e.g., Jasmonates) Elicitors->Phytohormones Developmental_Cues Developmental_Cues Developmental_Cues->Phytohormones Stress Stress Stress->Phytohormones Transcription_Factors Transcription Factors (MYB, bHLH, etc.) Phytohormones->Transcription_Factors Phenylpropanoid_Genes Phenylpropanoid Pathway Genes (PAL, C4H, 4CL) Transcription_Factors->Phenylpropanoid_Genes HCT2_Gene HCT2 Gene Transcription_Factors->HCT2_Gene Phaselic_Acid_Biosynthesis Phaselic Acid Biosynthesis Phenylpropanoid_Genes->Phaselic_Acid_Biosynthesis HCT2_Gene->Phaselic_Acid_Biosynthesis

Simplified signaling pathway regulating phaselic acid biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of HCT2 in E. coli

This protocol describes the expression of a recombinant HCT2 enzyme in Escherichia coli for subsequent characterization.

a. Vector Construction:

  • Amplify the full-length coding sequence of HCT2 from red clover cDNA using PCR with primers containing appropriate restriction sites.
  • Clone the PCR product into an expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His tag).
  • Verify the construct by DNA sequencing.

b. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
  • Continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

c. Protein Purification:

  • Harvest the bacterial cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, NaCl, imidazole, and a protease inhibitor cocktail).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Apply the supernatant to a nickel-NTA affinity chromatography column.
  • Wash the column with a wash buffer containing a low concentration of imidazole.
  • Elute the recombinant HCT2 protein with an elution buffer containing a high concentration of imidazole.
  • Assess the purity of the protein by SDS-PAGE.
  • If necessary, perform further purification steps such as size-exclusion chromatography.

In Vitro HCT2 Enzyme Assay

This assay is used to determine the activity and substrate specificity of the purified HCT2 enzyme.

a. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • Purified HCT2 enzyme
  • Acyl-CoA donor (e.g., caffeoyl-CoA, p-coumaroyl-CoA)
  • Acyl acceptor (L-malate)
  • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
  • DTT (dithiothreitol) to prevent oxidation

b. Reaction Incubation:

  • Initiate the reaction by adding the enzyme to the reaction mixture.
  • Incubate at a specific temperature (e.g., 30°C) for a defined period.
  • Stop the reaction by adding an acid (e.g., formic acid or HCl).

c. Product Analysis:

  • Analyze the reaction products by reverse-phase HPLC with UV detection.
  • Identify and quantify the product (phaselic acid or other hydroxycinnamoyl-malate esters) by comparing the retention time and UV spectrum with authentic standards.

Quantification of Phaselic Acid in Plant Tissues by HPLC

This protocol outlines the extraction and quantification of phaselic acid from plant material.

a. Sample Preparation:

  • Freeze-dry and grind the plant tissue to a fine powder.
  • Extract the metabolites with a suitable solvent, such as 80% methanol (B129727).
  • Centrifuge the extract to pellet the solid material.
  • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

b. HPLC Analysis:

  • Use a C18 reverse-phase column.
  • Employ a gradient elution with two mobile phases:
  • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%)
  • Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid
  • Set the detection wavelength to monitor for hydroxycinnamic acids (typically around 320 nm).
  • Quantify phaselic acid by comparing the peak area to a standard curve generated with a purified phaselic acid standard.

RNAi-Mediated Silencing of HCT2 in Red Clover

This protocol describes a method to investigate the in vivo function of HCT2 through gene silencing.

a. Construct Design:

  • Design an RNA interference (RNAi) construct targeting a specific region of the HCT2 gene. This typically involves creating an inverted repeat of a portion of the gene sequence separated by an intron.
  • Clone the RNAi cassette into a binary vector suitable for Agrobacterium-mediated plant transformation.

b. Plant Transformation:

  • Introduce the binary vector into Agrobacterium tumefaciens.
  • Use the transformed Agrobacterium to infect red clover explants (e.g., leaf discs or petioles).
  • Co-cultivate the explants with Agrobacterium for a few days.
  • Transfer the explants to a selection medium containing an antibiotic to select for transformed cells and a hormone regime to induce callus formation and shoot regeneration.

c. Analysis of Transgenic Plants:

  • Confirm the integration of the transgene in the regenerated plants by PCR.
  • Measure the expression level of the target HCT2 gene in the transgenic plants using quantitative real-time PCR (qRT-PCR) to confirm gene silencing.
  • Quantify the levels of phaselic acid and other related metabolites in the silenced plants using HPLC to determine the effect of HCT2 downregulation on the biosynthetic pathway.

Experimental Workflow Visualization

Experimental Workflow for HCT2 Gene Function Analysis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Functional Analysis Gene_Cloning Clone HCT2 gene Protein_Expression Heterologous expression in E. coli Gene_Cloning->Protein_Expression Protein_Purification Purify recombinant HCT2 protein Protein_Expression->Protein_Purification Enzyme_Assay Enzyme kinetics and substrate specificity assays Protein_Purification->Enzyme_Assay Conclusion Determine HCT2 function in phaselic acid biosynthesis Enzyme_Assay->Conclusion RNAi_Construct Design and construct HCT2 RNAi vector Plant_Transformation Agrobacterium-mediated transformation of red clover RNAi_Construct->Plant_Transformation Transgenic_Selection Select and regenerate transgenic plants Plant_Transformation->Transgenic_Selection Molecular_Analysis Confirm gene silencing by qRT-PCR Transgenic_Selection->Molecular_Analysis Metabolite_Analysis Quantify phaselic acid levels by HPLC Molecular_Analysis->Metabolite_Analysis Metabolite_Analysis->Conclusion

Workflow for the functional characterization of the HCT2 gene.

Conclusion

The biosynthesis of phaselic acid in plants is a specialized branch of the well-characterized phenylpropanoid pathway. The identification and characterization of key enzymes, particularly HCT2, have provided significant insights into the molecular mechanisms underlying the production of this important natural product. The methodologies outlined in this guide provide a framework for further research into the biosynthesis, regulation, and potential bioengineering of phaselic acid and other valuable hydroxycinnamic acid esters in plants. A deeper understanding of this pathway holds promise for the development of improved forage crops and novel therapeutic agents.

References

Stereochemistry of Phaselic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of (-)-Phaselic Acid and (+)-Phaselic Acid for Drug Development Professionals, Researchers, and Scientists.

Abstract

Phaselic acid, a naturally occurring phenolic compound, exists as two enantiomers: (-)-phaselic acid and (+)-phaselic acid. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that can profoundly influence their biological activity, pharmacokinetic profiles, and interactions with chiral biological systems. This technical guide provides a comprehensive overview of the stereochemistry of phaselic acid, including its absolute configuration, and summarizes the available, albeit limited, comparative data. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research into the differential effects of these enantiomers.

Introduction to Phaselic Acid Stereochemistry

Phaselic acid, chemically known as 2-O-caffeoylmalate, is a derivative of caffeic acid and malic acid. The presence of a chiral center in the malic acid moiety gives rise to two enantiomeric forms. The absolute configuration of these enantiomers has been established through synthesis and spectroscopic analysis.

  • (-)-Phaselic Acid : This enantiomer has the (2R) configuration, corresponding to 2-O-caffeoyl-D-malic acid. Its IUPAC name is (2R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid.

  • (+)-Phaselic Acid : This enantiomer possesses the (2S) configuration, corresponding to 2-O-caffeoyl-L-malic acid. Its IUPAC name is (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid.[1]

The distinct spatial arrangement of the substituents around the chiral carbon atom is the fundamental difference between these two molecules, a factor that can lead to stereoselective biological interactions.

Caption: Stereochemical structures of (-)-phaselic acid and (+)-phaselic acid.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Phaselic Acid Enantiomers

Property(-)-Phaselic Acid(+)-Phaselic AcidReference
Molecular Formula C₁₃H₁₂O₈C₁₃H₁₂O₈[1]
Molecular Weight 296.23 g/mol 296.23 g/mol [1]
Absolute Configuration 2R2SThis review
Specific Rotation ([α]D) Data not availableData not available-
Melting Point Data not availableData not available-
Solubility Expected to be identical in achiral solventsExpected to be identical in achiral solvents-

Note: Specific rotation values for the purified enantiomers have not been reported in the reviewed literature. These values would be equal in magnitude but opposite in sign.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are crucial for the characterization and differentiation of enantiomers. While individual spectra for each enantiomer are not published, the synthesis of both forms has been confirmed using standard spectroscopic methods.

Biological Activity: A Comparative Perspective

Phenolic acids, as a class, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, a significant gap exists in the scientific literature regarding the direct comparison of the biological activities of (-)-phaselic acid and (+)-phaselic acid. Stereoselectivity is a common phenomenon in pharmacology, where one enantiomer of a chiral drug may exhibit greater potency, a different pharmacological effect, or reduced toxicity compared to its counterpart.[2]

3.1. Antioxidant Activity

The antioxidant properties of phenolic compounds are generally attributed to their ability to scavenge free radicals. While the antioxidant potential of phaselic acid (as a mixture or without stereochemical definition) has been acknowledged, no studies have been identified that quantitatively compare the antioxidant efficacy (e.g., using DPPH or ABTS assays) of the individual (+) and (-) enantiomers.

3.2. Cytotoxicity and Anticancer Potential

Similarly, while various phenolic acids have been investigated for their cytotoxic effects against cancer cell lines, specific data (e.g., IC₅₀ values) comparing the cytotoxicity of (-)-phaselic acid and (+)-phaselic acid is not available in the current body of literature. Such studies would be crucial in determining if one enantiomer holds more promise as a potential therapeutic agent.[3][4][5]

3.3. Signaling Pathways

Research into the effects of phenolic acids on cellular signaling pathways has revealed interactions with various cascades, including those involved in inflammation and apoptosis. However, studies delineating the differential effects of the individual phaselic acid enantiomers on specific signaling pathways are currently lacking.

G cluster_phaselic_acid Phaselic Acid Enantiomers cluster_bio_interaction Biological Systems cluster_outcomes Potential Differential Outcomes (-)-Phaselic Acid (-)-Phaselic Acid Receptors Receptors (-)-Phaselic Acid->Receptors Stereoselective Interaction Enzymes Enzymes (-)-Phaselic Acid->Enzymes (+)-Phaselic Acid (+)-Phaselic Acid (+)-Phaselic Acid->Receptors (+)-Phaselic Acid->Enzymes Signaling Pathways Signaling Pathways Receptors->Signaling Pathways Enzymes->Signaling Pathways Biological Activity Biological Activity Signaling Pathways->Biological Activity Pharmacokinetics Pharmacokinetics Signaling Pathways->Pharmacokinetics Toxicity Toxicity Signaling Pathways->Toxicity

Caption: Logical relationship of phaselic acid enantiomers with biological systems.

Experimental Protocols

The synthesis of both enantiomers of phaselic acid provides a foundational protocol for researchers. The key is the use of enantiomerically pure starting materials.

4.1. Enantioselective Synthesis of (+)- and (-)-Phaselic Acid

The synthesis of both enantiomers of phaselic acid has been reported, utilizing either L-malic acid or D-malic acid as the chiral precursor. The general synthetic scheme involves the protection of the functional groups of caffeic acid and the respective malic acid enantiomer, followed by an esterification reaction and subsequent deprotection.

G Caffeic Acid Caffeic Acid Protection of Functional Groups Protection of Functional Groups Caffeic Acid->Protection of Functional Groups Chiral Malic Acid (L- or D-) Chiral Malic Acid (L- or D-) Chiral Malic Acid (L- or D-)->Protection of Functional Groups Esterification Esterification Protection of Functional Groups->Esterification Deprotection Deprotection Esterification->Deprotection Purification (Chromatography) Purification (Chromatography) Deprotection->Purification (Chromatography) Enantiomerically Pure Phaselic Acid Enantiomerically Pure Phaselic Acid Purification (Chromatography)->Enantiomerically Pure Phaselic Acid

Caption: General workflow for the enantioselective synthesis of phaselic acid.

4.2. Chiral Separation and Analysis

For the separation and analysis of phaselic acid enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.

Table 2: General Protocol for Chiral HPLC Separation of Phaselic Acid Enantiomers

ParameterDescription
Column Chiral stationary phase (e.g., polysaccharide-based, such as Chiralpak or Chiralcel)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.
Flow Rate Typically 0.5 - 1.5 mL/min.
Detection UV detection at a wavelength where phaselic acid exhibits strong absorbance (e.g., around 325 nm).
Temperature Column temperature can be varied to optimize separation.

Note: The specific conditions for optimal separation would need to be determined empirically.

Future Directions and Conclusion

The study of the stereochemistry of phaselic acid is an area ripe for further investigation. The lack of direct comparative data on the biological activities of the (+) and (-) enantiomers represents a significant knowledge gap. Future research should focus on:

  • Quantitative comparison of biological activities: Performing head-to-head studies on the antioxidant, cytotoxic, and anti-inflammatory properties of the purified enantiomers.

  • Elucidation of differential signaling pathway interactions: Investigating how each enantiomer interacts with specific enzymes, receptors, and signaling cascades.

  • Stereoselective pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion profiles of each enantiomer in vivo.

References

The Enigmatic Role of Phaselic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaselic acid, a caffeoyl-L-malate ester, is a significant secondary metabolite in various plant species, notably in legumes like red clover (Trifolium pratense). While its role in post-harvest protein protection in forage crops is well-documented, its broader biological functions within plant metabolism and stress response signaling are still emerging. This technical guide provides a comprehensive overview of the current understanding of phaselic acid's biosynthesis, its physiological roles, and its involvement in plant defense mechanisms. We delve into the quantitative data available on its accumulation under stress, detail experimental protocols for its study, and present putative signaling pathways, offering a foundational resource for researchers exploring its potential applications.

Introduction

Phenolic compounds are a diverse group of secondary metabolites in plants, playing crucial roles in growth, development, and adaptation to environmental stresses. Among these, hydroxycinnamic acid esters represent a significant class with varied biological activities. Phaselic acid, chemically known as 2-O-caffeoyl-L-malate, is a prominent member of this group, found in substantial concentrations in the leaves and other tissues of several plant species.

Historically, interest in phaselic acid has been primarily driven by its function in agriculture, specifically in preventing proteolytic degradation of protein in silage. This process, mediated by polyphenol oxidase (PPO), enhances the nutritional quality of forage for ruminant livestock.[1] However, recent research has begun to shed light on its potential involvement in broader physiological processes, including biotic and abiotic stress tolerance. This guide aims to consolidate the existing knowledge on phaselic acid, providing a technical resource for researchers in plant science and related fields.

Biosynthesis of Phaselic Acid

The biosynthesis of phaselic acid originates from the phenylpropanoid pathway, a major route for the synthesis of various phenolic compounds in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce caffeoyl-CoA, the immediate precursor for the final esterification step.

The key enzymes involved in the biosynthesis of phaselic acid are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

  • p-Coumaroyl-Shikimate 3'-Hydroxylase (C3'H): Although not definitively shown to be the sole pathway, this enzyme can hydroxylate p-coumaroyl-shikimate to caffeoyl-shikimate, which is then converted to caffeoyl-CoA.

  • Hydroxycinnamoyl-CoA:Malate Hydroxycinnamoyl Transferase (HMT): This is a key enzyme that catalyzes the final step, the transfer of the caffeoyl group from caffeoyl-CoA to L-malic acid, forming phaselic acid.[2][3]

Below is a diagram illustrating the biosynthetic pathway of phaselic acid.

Phaselic Acid Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3'H (via shikimate) Phaselic_acid Phaselic_acid Caffeoyl_CoA->Phaselic_acid HMT L_Malic_acid L_Malic_acid L_Malic_acid->Phaselic_acid

Biosynthesis of Phaselic Acid from Phenylalanine.

Biological Roles and Physiological Effects

Post-Harvest Protein Protection

The most well-characterized role of phaselic acid is in the preservation of protein in forage crops like red clover after harvesting. Upon tissue damage, cellular compartmentalization is disrupted, bringing phaselic acid into contact with polyphenol oxidase (PPO). PPO catalyzes the oxidation of the o-diphenolic structure of phaselic acid to highly reactive o-quinones. These quinones can then react with nucleophilic groups on proteins and amino acids, leading to the formation of protein-quinone complexes. This process has two main consequences:

  • Inactivation of Proteases: The quinones can directly bind to and inactivate endogenous plant proteases, preventing them from degrading proteins.

  • Protein Cross-linking: The quinones can cross-link protein molecules, making them less accessible to proteolytic enzymes.

This "browning reaction" effectively reduces the loss of valuable protein content during the ensiling process, thereby enhancing the nutritional value of the forage for livestock.[4][5]

Role in Biotic and Abiotic Stress Responses

There is growing evidence to suggest that phaselic acid, like other phenolic compounds, plays a role in plant defense against various stresses.

  • Biotic Stress: Phenolic compounds are known to be involved in plant defense against pathogens and herbivores.[6][7] The accumulation of phaselic acid in response to pathogen attack could contribute to defense in several ways, including direct antimicrobial activity of its oxidation products (quinones) and reinforcement of cell walls through cross-linking with cell wall components.

  • Abiotic Stress: Plants accumulate phenolic compounds in response to a variety of abiotic stresses, including drought, high salinity, and UV radiation.[4] While direct quantitative data for phaselic acid under various abiotic stresses is limited, studies on related phenolic compounds in red clover suggest that their levels are affected by environmental conditions.[7] It is hypothesized that phaselic acid may contribute to stress tolerance by acting as an antioxidant, scavenging reactive oxygen species (ROS) that are produced under stress conditions and cause cellular damage.

Quantitative Data on Phaselic Acid Accumulation

Quantitative data on the accumulation of phaselic acid under different conditions is crucial for understanding its physiological significance. While comprehensive datasets are still being compiled, some studies have reported on the levels of phaselic acid and related phenolic compounds in red clover.

Plant SpeciesTissueConditionPhaselic Acid Concentration (mmol/kg FW)Reference
Trifolium pratenseLeavesNormal Growth5 - 15[4]
Trifolium pratenseStemsNormal GrowthLower than leaves[4]
Transgenic AlfalfaLeavesExpressing HMT and CCOMT RNAiup to 2.16[4]
Transgenic AlfalfaStemsExpressing HMT and CCOMT RNAiup to 8.37[4]

HMT: Hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase; CCOMT: Caffeoyl-CoA O-methyltransferase

It is important to note that the concentration of phaselic acid can vary significantly depending on the plant's developmental stage, genetic background, and environmental conditions. Further research is needed to quantify the changes in phaselic acid levels in response to specific biotic and abiotic stressors.

Putative Signaling Pathways

While a direct signaling pathway initiated by phaselic acid has not yet been fully elucidated, its role in stress responses suggests its involvement in plant signaling cascades. Based on the known signaling roles of other phenolic acids and its function in mitigating stress, a putative signaling pathway can be hypothesized.

Phenolic acids can act as signaling molecules that modulate various cellular processes, including gene expression and hormone signaling.[1][6] It is plausible that changes in phaselic acid levels, triggered by stress, could be perceived by cellular sensors, leading to the activation of downstream signaling components such as mitogen-activated protein kinases (MAPKs) and calcium-dependent protein kinases (CDPKs). This could, in turn, lead to the activation of transcription factors that regulate the expression of stress-responsive genes.

Below is a hypothetical model of a phaselic acid-mediated stress response pathway.

Putative Phaselic Acid Signaling Pathway cluster_stress Biotic/Abiotic Stress cluster_cellular_response Cellular Response Stress Stress Phaselic_Acid Phaselic Acid Accumulation Stress->Phaselic_Acid Sensor Putative Sensor Phaselic_Acid->Sensor MAPK_Cascade MAPK Cascade Sensor->MAPK_Cascade Ca_Signaling Ca2+ Signaling Sensor->Ca_Signaling Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Ca_Signaling->Transcription_Factors Stress_Genes Stress-Responsive Gene Expression Transcription_Factors->Stress_Genes Physiological_Response Physiological Response (e.g., Antioxidant production, Cell wall reinforcement) Stress_Genes->Physiological_Response

A hypothetical signaling pathway for phaselic acid in plant stress response.

It is critical to emphasize that this is a speculative model, and further research, including transcriptomic and proteomic analyses of plant responses to phaselic acid treatment, is necessary to identify the specific components of its signaling pathway.

Experimental Protocols

Extraction and Quantification of Phaselic Acid

Objective: To extract and quantify phaselic acid from plant tissues using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Plant tissue (e.g., red clover leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) methanol

  • Microcentrifuge tubes

  • Centrifuge

  • HPLC system with a C18 column and a UV detector

  • Phaselic acid standard

  • Solvents for HPLC mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

Protocol:

  • Sample Preparation: Freeze a known weight of fresh plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at 4°C for 1 hour with occasional vortexing to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant to a new microcentrifuge tube. This is the crude extract.

  • HPLC Analysis:

    • Filter the crude extract through a 0.22 µm syringe filter into an HPLC vial.

    • Inject a known volume (e.g., 10 µL) of the filtered extract onto the HPLC system.

    • Separate the compounds using a suitable gradient of the mobile phase on a C18 column.

    • Detect phaselic acid using a UV detector at its maximum absorbance wavelength (approximately 325 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of a pure phaselic acid standard.

    • Calculate the concentration of phaselic acid in the plant extract by comparing its peak area to the standard curve.

    • Express the final concentration as mmol per kg of fresh weight (FW).

Extraction and Quantification Workflow Start Plant Tissue Grinding Grind in Liquid N2 Start->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filter (0.22 µm) Supernatant->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantify using Standard Curve HPLC->Quantification

Workflow for the extraction and quantification of phaselic acid.
In Vitro Protein Protection Assay

Objective: To assess the ability of phaselic acid to protect a model protein from proteolytic degradation in the presence of polyphenol oxidase (PPO).

Materials:

  • Bovine Serum Albumin (BSA) as a model protein

  • Trypsin as a protease

  • Polyphenol Oxidase (PPO) from a suitable source (e.g., mushroom)

  • Phaselic acid

  • Phosphate (B84403) buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • Spectrophotometer

Protocol:

  • Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes as follows:

    • Control: BSA + Trypsin in phosphate buffer.

    • PPO Control: BSA + Trypsin + PPO in phosphate buffer.

    • Phaselic Acid Control: BSA + Trypsin + Phaselic acid in phosphate buffer.

    • Test: BSA + Trypsin + PPO + Phaselic acid in phosphate buffer.

  • Incubation: Incubate all reaction mixtures at 37°C for a specific time period (e.g., 2 hours).

  • Protein Precipitation: Stop the reaction by adding an equal volume of cold 10% TCA to each tube to precipitate the undigested protein.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated protein.

  • Quantification of Undigested Protein:

    • Carefully remove the supernatant.

    • Resuspend the protein pellet in a known volume of a suitable buffer (e.g., 0.1 M NaOH).

    • Measure the protein concentration in each sample using a standard protein quantification method (e.g., Bradford assay).

  • Data Analysis: Compare the amount of undigested protein in the "Test" sample to the control samples. A higher amount of undigested protein in the "Test" sample indicates that phaselic acid, in the presence of PPO, protected the BSA from tryptic digestion.

Protein Protection Assay Workflow Start Prepare Reaction Mixtures (BSA, Trypsin, PPO, Phaselic Acid) Incubation Incubate at 37°C Start->Incubation Precipitation Precipitate Protein with TCA Incubation->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Quantification Quantify Undigested Protein Centrifugation->Quantification Analysis Compare Protein Levels Quantification->Analysis

Workflow for the in vitro protein protection assay.

Conclusion and Future Directions

Phaselic acid is a multifaceted plant metabolite with a clearly defined role in post-harvest technology and an emerging role in plant stress physiology. While its biosynthesis is relatively well understood, its function as a signaling molecule remains a key area for future research. The elucidation of a specific phaselic acid signaling pathway would provide a deeper understanding of how plants perceive and respond to environmental cues.

Future research should focus on:

  • Quantitative analysis: Comprehensive profiling of phaselic acid levels in various plant species under a range of biotic and abiotic stresses.

  • Signaling pathway elucidation: Utilizing transcriptomic, proteomic, and metabolomic approaches to identify the downstream targets and signaling components that interact with phaselic acid.

  • Genetic and molecular studies: Using gene editing technologies to modulate phaselic acid biosynthesis in model plants to investigate its precise physiological roles.

  • Applications in drug development: Exploring the potential of phaselic acid and its derivatives as novel therapeutic agents, given the known bioactivities of other phenolic compounds.

This technical guide provides a solid foundation for researchers to delve into the intriguing biology of phaselic acid and unlock its full potential in both agriculture and medicine.

References

The Solubility Profile of (-)-Phaselic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaselic acid, a hydroxycinnamic acid derivative, is a natural product of interest in various scientific fields, including pharmacology and materials science. Understanding its solubility in different solvents is a critical preliminary step for any application, from designing drug delivery systems to developing new materials. This technical guide provides a comprehensive overview of the known solubility of (-)-phaselic acid, details a robust experimental protocol for its determination, and explores potential biological signaling pathways it may influence based on its structural class. Due to the limited availability of specific quantitative data for (-)-phaselic acid, this guide also draws upon established methodologies and the properties of structurally similar compounds to provide a thorough and practical resource.

Data Presentation: Solubility of (-)-Phaselic Acid

Currently, there is a lack of specific quantitative data in the public domain regarding the solubility of (-)-phaselic acid in various solvents. However, qualitative information is available and is summarized in the table below. It is important to note that this information should be used as a preliminary guide, and precise quantitative determination is highly recommended for any research or development application.

SolventSolubilityTemperature (°C)Pressure (atm)Data TypeSource
ChloroformSolubleNot SpecifiedNot SpecifiedQualitative[1]
DichloromethaneSolubleNot SpecifiedNot SpecifiedQualitative[1]
Ethyl AcetateSolubleNot SpecifiedNot SpecifiedQualitative[1]
Dimethyl Sulfoxide (DMSO)    SolubleNot SpecifiedNot SpecifiedQualitative[1]
AcetoneSolubleNot SpecifiedNot SpecifiedQualitative[1]

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not provide information on the concentration of the saturated solution.

Experimental Protocols: Determination of Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of a phenolic acid like (-)-phaselic acid. This protocol is based on the widely accepted "shake-flask" method, followed by quantitative analysis.[2][3][4]

Objective:

To determine the equilibrium solubility of (-)-phaselic acid in a given solvent at a specific temperature.

Materials:
  • (-)-Phaselic acid (solid, of known purity)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector or a UV/Vis spectrophotometer

Procedure:
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid (-)-phaselic acid to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or a small flask). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[2] Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a predetermined time (e.g., 2 hours) at the same temperature.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry container to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Using HPLC:

      • Develop and validate an HPLC method for the quantification of (-)-phaselic acid. This includes determining the optimal mobile phase, column, flow rate, and detection wavelength.

      • Prepare a series of standard solutions of (-)-phaselic acid of known concentrations in the solvent of interest.

      • Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

      • Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration from the calibration curve.

    • Using UV/Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of (-)-phaselic acid in the chosen solvent.

      • Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at λmax against concentration.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[5][6]

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep_smp Add excess (-)-phaselic acid to solvent prep_eq Equilibrate in thermostatted shaker (24-72h) prep_smp->prep_eq sample_settle Settle the suspension prep_eq->sample_settle sample_filter Withdraw and filter supernatant sample_settle->sample_filter sample_dilute Dilute filtrate to known concentration sample_filter->sample_dilute analysis_hplc Analyze by HPLC or UV/Vis sample_dilute->analysis_hplc analysis_cal Prepare calibration standards analysis_cal->analysis_hplc analysis_quant Quantify concentration from calibration curve analysis_hplc->analysis_quant result_calc Calculate solubility of saturated solution analysis_quant->result_calc

Caption: Workflow for determining the solubility of (-)-phaselic acid.

Potential Signaling Pathway Involvement

While no studies have directly elucidated the signaling pathways modulated by (-)-phaselic acid, its structural similarity to other hydroxycinnamic acids, such as caffeic acid and ferulic acid, allows for informed hypotheses. These related compounds are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, often through the modulation of key cellular signaling pathways.[7][8]

One such critical pathway is the PI3K/Akt signaling pathway , which plays a central role in cell survival, proliferation, and metabolism.[9][10][11][12] Aberrant activation of this pathway is a hallmark of many cancers.

Hypothesized PI3K/Akt Signaling Pathway Modulation by (-)-Phaselic Acid

Based on the known activities of similar phenolic acids, it is plausible that (-)-phaselic acid could inhibit the PI3K/Akt pathway. The diagram below illustrates a simplified representation of this pathway and a potential point of inhibition.

PI3K_Akt_Pathway Hypothesized Inhibition of PI3K/Akt Pathway by (-)-Phaselic Acid GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Phosphorylates Response Cell Survival, Proliferation, Growth Downstream->Response Leads to PhaselicAcid (-)-Phaselic Acid (Hypothesized) PhaselicAcid->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by (-)-phaselic acid.

Disclaimer: The involvement of (-)-phaselic acid in the PI3K/Akt pathway is a hypothesis based on the known biological activities of structurally related compounds and requires experimental validation.

Conclusion

This technical guide serves as a foundational resource for researchers and professionals working with (-)-phaselic acid. While quantitative solubility data remains to be fully elucidated, the provided qualitative information and the detailed experimental protocol offer a clear path forward for its determination. Furthermore, the exploration of potential signaling pathway interactions, based on its chemical class, opens avenues for future research into its biological activities and therapeutic potential. The methodologies and hypotheses presented herein are intended to facilitate further investigation and application of this promising natural compound.

References

(-)-phaselic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (-)-Phaseic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (-)-phaselic acid, focusing on the well-researched terpenoid plant hormone, a catabolite of abscisic acid. It is important to note that the name "phaselic acid" has been associated with two distinct chemical entities. This document will primarily focus on the C15H20O5 compound due to the extensive body of research available, while also clarifying the distinction from the C13H12O8 compound.

Nomenclature Clarification

The term "(-)-phaselic acid" can be ambiguous and has been used to refer to two different natural products:

  • (-)-Phaseic acid (C15H20O5): A terpenoid and a major catabolite of the plant hormone abscisic acid (ABA). This compound is the primary subject of this guide and is often referred to simply as phaseic acid.

  • Phaselic acid (C13H12O8): A hydroxycinnamic acid derivative, also known as phaseolic acid.[1]

To avoid confusion, this guide will use the name (-)-phaseic acid when referring to the C15H20O5 compound.

Core Molecular Information

(-)-Phaseic acid is a sesquiterpenoid derived from the oxidative degradation of abscisic acid.[2] It plays a significant role in plant physiology, particularly in stress responses and developmental processes.[2][3]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C15H20O5[4]
Molecular Weight 280.32 g/mol [4]
IUPAC Name (2Z,4E)-5-[(1R,5R,8S)-8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid[4]
CAS Number 24394-14-7[2]

Biosynthesis of (-)-Phaseic Acid

(-)-Phaseic acid is not synthesized de novo but is rather a product of abscisic acid catabolism. The primary pathway involves the hydroxylation of ABA.

The biosynthesis of abscisic acid begins with isoprene (B109036) units, leading to the formation of carotenoid precursors.[2] Through a series of enzymatic steps, xanthoxin (B146791) is produced and then converted to abscisic acid.[2] The catabolism of ABA to (-)-phaseic acid is a critical step in regulating ABA levels within the plant.[2][3]

The key enzymatic step is the 8'-hydroxylation of abscisic acid, catalyzed by the cytochrome P450 monooxygenase, CYP707A.[3] This reaction produces an unstable intermediate, 8'-hydroxy-ABA, which spontaneously isomerizes to form (-)-phaseic acid.[3] This is the main catabolic pathway for ABA.[3]

Abscisic Acid Catabolism to (-)-Phaseic Acid ABA Abscisic Acid (ABA) CYP707A CYP707A (8'-hydroxylase) ABA->CYP707A Hydroxy_ABA 8'-Hydroxy-ABA (unstable intermediate) CYP707A->Hydroxy_ABA Hydroxylation Phaseic_Acid (-)-Phaseic Acid Hydroxy_ABA->Phaseic_Acid Spontaneous isomerization

Biosynthesis of (-)-Phaseic Acid from Abscisic Acid.

Biological Activity and Signaling Pathways

In Plants

In the realm of plant biology, (-)-phaseic acid is recognized as a plant hormone, although with generally reduced biological activity compared to its precursor, ABA.[3] Its primary role is associated with the regulation of ABA levels, thereby influencing processes such as seed dormancy, germination, and responses to environmental stressors like drought and salinity.[2][5] While considered a degradation product, some studies suggest that phaseic acid may have its own distinct biological functions.[2] It has been observed to have ABA-like effects in certain tissues and can activate a subset of ABA receptors (PYR/PYL).[6][7]

In Animals

Recent research has unexpectedly identified the presence of naturally occurring (-)-phaseic acid in the brains of mice and rats.[5] It appears to be endogenously produced, as dietary intake from standard rodent food is very low.[5] Studies have shown that (-)-phaseic acid can protect cultured cortical neurons from glutamate-induced toxicity by reversibly inhibiting glutamate (B1630785) receptors.[5] Following a stroke induced by middle cerebral artery occlusion, a significant increase in (-)-phaseic acid was observed in the cerebrospinal fluid, suggesting a potential protective role in response to ischemic brain injury.[5]

Experimental Protocols

Detection and Quantification

The analysis of (-)-phaseic acid in biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS) based methods.

Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC/MS/MS):

This is a highly sensitive and specific method for the quantification of (-)-phaseic acid and other ABA metabolites.

  • Sample Preparation: Biological tissues (e.g., brain tissue, plant leaves) are homogenized and extracted with a suitable solvent, often an acidified methanol (B129727) or acetone (B3395972) solution. The extract is then purified, typically by solid-phase extraction (SPE), to remove interfering substances.

  • Chromatographic Separation: The purified extract is injected into a UPLC system equipped with a C18 column. A gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid to improve ionization, is used to separate the analytes.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer, usually operating in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for (-)-phaseic acid and an internal standard (e.g., deuterated phaseic acid).[8]

Chiral Chromatography:

To differentiate between the natural (-)-phaseic acid and its unnatural enantiomer, (+)-phaseic acid, chiral chromatography is necessary. This technique utilizes a chiral stationary phase to separate the enantiomers, which can then be detected by mass spectrometry.[5]

Immunostaining

Immunohistochemistry can be utilized to visualize the localization of (-)-phaseic acid within tissues. This involves using a specific primary antibody that recognizes (-)-phaseic acid, followed by a fluorescently labeled secondary antibody for detection via microscopy.[5] This method has been used to show the presence of (-)-phaseic acid in cerebral vascular endothelial cells.[5]

Logical Workflow for Investigating (-)-Phaseic Acid's Neuroprotective Effects

Investigating Neuroprotective Effects of (-)-Phaseic Acid cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_mechanism Mechanistic Studies Culture_Neurons Culture Cortical Neurons Induce_Toxicity Induce Glutamate Toxicity Culture_Neurons->Induce_Toxicity Treat_PA Treat with (-)-Phaseic Acid Induce_Toxicity->Treat_PA Assess_Viability Assess Neuronal Viability Treat_PA->Assess_Viability Patch_Clamp Whole-cell Patch Clamp (to study glutamate receptor activity) Assess_Viability->Patch_Clamp Investigate Mechanism Induce_Ischemia Induce Cerebral Ischemia (e.g., MCAO model) Measure_PA Measure (-)-Phaseic Acid Levels in CSF and Brain Tissue (UPLC/MS/MS) Induce_Ischemia->Measure_PA Assess_Infarct Assess Infarct Volume Induce_Ischemia->Assess_Infarct Immunostaining Immunohistochemistry (to localize (-)-PA in brain tissue) Measure_PA->Immunostaining Determine Location

Experimental workflow for studying (-)-phaseic acid.

References

(-)-Phaselic Acid: A Technical Guide to Predicted Targets and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Phaselic acid, a hydroxycinnamic acid ester of caffeic acid and malic acid, is a plant-derived metabolite with limited direct characterization of its biological activities and molecular targets. As a member of the broader class of hydroxycinnamic acids, it is predicted to possess significant antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the predicted bioactivities of (-)-phaselic acid based on the known effects of structurally related compounds. It outlines detailed experimental protocols for the validation of these predicted activities and presents a workflow for in silico target identification. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of (-)-phaselic acid.

Introduction

(-)-Phaselic acid is a naturally occurring phenolic compound.[1] Structurally, it is 2-O-caffeoyl-L-malate. While specific literature on the bioactivity of (-)-phaselic acid is sparse, its classification as a hydroxycinnamic acid allows for informed predictions of its biological effects.[2][3][4][5] Hydroxycinnamic acids, such as caffeic acid and its esters, are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antineoplastic effects.[2][3][6][7][8] This guide synthesizes the available information on related compounds to forecast the therapeutic potential of (-)-phaselic acid and provides the necessary methodological framework for its experimental investigation.

Predicted Bioactivity

Based on the established bioactivities of hydroxycinnamic acids and caffeic acid esters, (-)-phaselic acid is predicted to exhibit the following biological effects:

Antioxidant Activity

Hydroxycinnamic acids are potent antioxidants due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing free radicals. The presence of the catechol group (two adjacent hydroxyl groups) in the caffeic acid moiety of (-)-phaselic acid is a key structural feature for high antioxidant activity.

Anti-inflammatory Activity

Many natural products with antioxidant properties also possess anti-inflammatory effects.[9][10][11] The predicted anti-inflammatory action of (-)-phaselic acid may be mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Anticancer Activity

Caffeic acid and its derivatives have been shown to inhibit the proliferation of various cancer cell lines.[12] The potential anticancer activity of (-)-phaselic acid is therefore a key area for investigation.

Predicted Molecular Targets

Due to the lack of direct experimental data, the molecular targets of (-)-phaselic acid remain uncharacterized. An in silico approach is recommended as a first step to generate hypotheses for experimental validation.

In Silico Target Prediction Workflow

A computational workflow can be employed to predict the protein targets of (-)-phaselic acid. This typically involves reverse docking, where the small molecule is docked against a library of protein structures to identify potential binding partners.

in_silico_workflow cluster_prep Ligand Preparation cluster_screening Virtual Screening cluster_analysis Analysis & Prioritization ligand_prep 3D Structure Generation of (-)-Phaselic Acid energy_min Energy Minimization ligand_prep->energy_min Force Field (e.g., MMFF94) reverse_docking Reverse Docking energy_min->reverse_docking target_db Protein Target Database (e.g., PDB) target_db->reverse_docking scoring Binding Affinity Scoring reverse_docking->scoring pathway_analysis Pathway Analysis scoring->pathway_analysis prioritization Target Prioritization pathway_analysis->prioritization antioxidant_workflow cluster_sample Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis sample (-)-Phaselic Acid Stock Solution dilutions Serial Dilutions sample->dilutions dpph DPPH Assay dilutions->dpph abts ABTS Assay dilutions->abts absorbance Measure Absorbance dpph->absorbance abts->absorbance calculation Calculate % Inhibition / Scavenging absorbance->calculation ic50 Determine IC50 calculation->ic50 signaling_pathway cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Proliferation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS NO Nitric Oxide iNOS->NO Phaselic_Acid_Inflam (-)-Phaselic Acid Phaselic_Acid_Inflam->NFkB Inhibition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K/Akt Pathway RTK->PI3K Proliferation Cell Proliferation PI3K->Proliferation Phaselic_Acid_Cancer (-)-Phaselic Acid Phaselic_Acid_Cancer->PI3K Inhibition

References

Methodological & Application

Application Notes: Extraction of Phaselic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phaselic acid (2-O-caffeoyl-L-malate) is a significant o-diphenol found in various plants, notably in the leaves of red clover (Trifolium pratense).[1] Its presence is of particular interest in agricultural science due to its role in protecting forage protein from breakdown during storage processes like ensiling. When plant tissues are damaged post-harvest, endogenous polyphenol oxidases (PPO) oxidize o-diphenols like phaselic acid into o-quinones. These quinones then react with proteins, reducing proteolysis and improving the nutritional quality of the forage for livestock.[1] Understanding the extraction and quantification of phaselic acid is crucial for developing forage crops with enhanced protein stability.

This document provides a comprehensive protocol for the extraction, purification, and quantification of phaselic acid from plant material, intended for researchers in plant biochemistry, agricultural science, and drug development.

General Principles of Extraction

The extraction of phenolic compounds, including phaselic acid, from plant matrices is a critical first step for their analysis. The selection of an appropriate extraction method is vital and depends on the chemical nature of the compound and the plant material. Common solvents used for extracting phenolic acids include methanol (B129727), ethanol, acetone, and their aqueous mixtures, which leverage polarity differences to solubilize the target compounds.[2]

Several techniques can be employed, ranging from conventional methods like maceration and Soxhlet extraction to more modern, efficient methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE).[3][4] These advanced techniques often offer advantages like reduced extraction time, lower solvent consumption, and higher efficiency.[3] Following crude extraction, a purification step, typically using Solid-Phase Extraction (SPE), is often necessary to remove interfering substances before quantitative analysis by High-Performance Liquid Chromatography (HPLC).[4][5]

Data Presentation: Comparison of Extraction Techniques

The efficiency of phenolic acid extraction is highly dependent on the chosen method and solvent system. The following table summarizes various techniques applied to the extraction of phenolic acids from plant materials, providing a comparative overview for methodological selection.

Extraction TechniqueTypical Solvent(s)TemperatureDurationAdvantagesDisadvantagesReference(s)
Maceration Methanol, Ethanol, WaterRoom Temp.3+ daysSimple, requires minimal equipment.Time-consuming, potentially lower yield.[6]
Soxhlet Extraction Methanol, EthanolSolvent Boiling Point6-24 hoursHigh extraction efficiency for some materials.Time-consuming, requires large solvent volumes, thermal degradation risk.[4]
Ultrasound-Assisted Extraction (UAE) 80% Ethanol20-60°C5-30 minsRapid, efficient, reduced solvent use.Requires specialized equipment (sonicator).[3][4]
Microwave-Assisted Extraction (MAE) 70% Ethanol40-110°C5-25 minsVery rapid, high efficiency, low solvent use.Requires microwave extractor, potential for localized heating.[4][7]
Accelerated Solvent Extraction (ASE) Methanol, Water50-150°C5-15 minsFast, automated, low solvent use, high efficiency.High initial equipment cost.[3][4]

Experimental Protocols

This section details a comprehensive protocol for the extraction, purification, and quantification of phaselic acid from red clover leaves, utilizing Ultrasound-Assisted Extraction (UAE) followed by Solid-Phase Extraction (SPE) and HPLC analysis.

Materials and Reagents
  • Plant Material: Fresh or freeze-dried red clover (Trifolium pratense) leaves.

  • Solvents: HPLC-grade methanol, ethanol, acetonitrile, and water. Formic acid or acetic acid.

  • Reagents: Phaselic acid analytical standard, 2 M KOH, 1 M Acetic Acid.

  • Equipment:

    • Freeze-dryer or ventilated oven (40°C).

    • Grinder or mill (e.g., Retsch mill).

    • Analytical balance.

    • Ultrasonic bath or probe sonicator.

    • Centrifuge capable of handling 50 mL tubes.

    • Rotary evaporator.

    • Solid-Phase Extraction (SPE) manifold and C18 cartridges.

    • pH meter.

    • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column.

    • Standard laboratory glassware.

Sample Preparation
  • Harvesting: Harvest fresh red clover leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity.

  • Drying: Lyophilize (freeze-dry) the frozen plant material until a constant weight is achieved. Alternatively, dry in a ventilated oven at a low temperature (≤ 40°C) to minimize thermal degradation.[8]

  • Grinding: Grind the dried leaves into a fine, homogenous powder (e.g., 40-60 mesh) using a laboratory mill.[8]

  • Storage: Store the powdered material in an airtight container at -20°C, protected from light, until extraction.

Ultrasound-Assisted Extraction (UAE) of Crude Extract
  • Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Solvent Addition: Add 20 mL of 80% aqueous methanol (v/v) to the tube.

  • Sonication: Place the tube in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 30-40°C). Ensure the sample is fully immersed.

  • Centrifugation: After sonication, centrifuge the slurry at 4000 x g for 15 minutes at 4°C to pellet the solid residue.

  • Collection: Carefully decant the supernatant into a clean flask.

  • Re-extraction: To maximize yield, repeat the extraction process (steps 2-5) on the remaining plant residue twice more.

  • Pooling: Combine the supernatants from all three extractions.

  • Solvent Evaporation: Evaporate the methanol from the pooled extract using a rotary evaporator at a temperature below 40°C. The remaining aqueous solution is the crude extract.

Purification by Solid-Phase Extraction (SPE)
  • Extract Preparation: Adjust the pH of the aqueous crude extract to ~2.5-3.0 using formic acid. This enhances the retention of phenolic acids on the reversed-phase sorbent.[5]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (pH 3.0). Do not allow the cartridge to dry out.

  • Sample Loading: Load the pH-adjusted crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water (pH 3.0) to remove sugars, salts, and other highly polar impurities.

  • Elution: Elute the phaselic acid and other phenolic compounds from the cartridge using 10 mL of methanol.

  • Drying: Dry the methanolic eluate completely under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1.0 mL) of the initial HPLC mobile phase for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient could be: 0-25 min, 5-25% B; 25-30 min, 25-99% B; 30-35 min, hold at 99% B; 35.1-40 min, return to 5% B.[10]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: DAD or UV detector set at 320 nm, the absorbance maximum for caffeic acid derivatives.[10]

    • Column Temperature: 30°C.

  • Standard Curve: Prepare a series of standard solutions of phaselic acid (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase. Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the reconstituted sample extract. Identify the phaselic acid peak by comparing its retention time with the analytical standard.

  • Calculation: Quantify the amount of phaselic acid in the sample by interpolating its peak area from the standard curve. Express the final concentration in mg per g of dry weight (DW) of the plant material.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Ultrasound-Assisted Extraction cluster_purify Solid-Phase Extraction (SPE) cluster_analyze Analysis p1 Harvest & Freeze Plant Material p2 Freeze-Dry (Lyophilize) p1->p2 p3 Grind to Fine Powder p2->p3 e1 Weigh 1g Powdered Sample p3->e1 e2 Add 20mL 80% Methanol e1->e2 e3 Sonicate for 30 min e2->e3 e4 Centrifuge & Collect Supernatant e3->e4 e5 Repeat Extraction 2x e4->e5 e6 Pool Supernatants e5->e6 e7 Evaporate Methanol e6->e7 u1 Adjust pH of Crude Extract to 3.0 e7->u1 u2 Condition C18 Cartridge u1->u2 u3 Load Sample u2->u3 u4 Wash with Acidified Water u3->u4 u5 Elute with Methanol u4->u5 u6 Dry & Reconstitute Eluate u5->u6 a1 Quantify by HPLC-DAD u6->a1 a2 Calculate Concentration (mg/g DW) a1->a2

Caption: Workflow for Phaselic Acid Extraction and Analysis.

Proposed Biosynthetic Pathway of Phaselic Acid

Biosynthesis_Pathway pCoumaroyl p-Coumaroyl-CoA Caffeoyl Caffeoyl-CoA pCoumaroyl->Caffeoyl Hydroxylation pCoumaroylMalate p-Coumaroyl-malate pCoumaroyl->pCoumaroylMalate + L-Malate PhaselicAcid Phaselic Acid (2-O-Caffeoyl-L-malate) Caffeoyl->PhaselicAcid + L-Malate Malate L-Malate pCoumaroylMalate->PhaselicAcid Hydroxylation

Caption: Proposed Biosynthesis of Phaselic Acid in Red Clover.

References

Application Notes and Protocols for the Analytical Characterization of Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of phaselic acid. The protocols detailed below are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Phaselic Acid

Phaselic acid, also known as 2-O-caffeoyl-L-malic acid, is a hydroxycinnamic acid derivative found in various plants, including red clover (Trifolium pratense).[1] As a member of the phenolic acid family, it exhibits antioxidant properties and is of interest for its potential roles in plant defense and human health. Accurate and robust analytical methods are essential for the quantification of phaselic acid in complex matrices such as plant extracts and biological fluids, which is critical for pharmacokinetic studies, quality control of herbal products, and elucidation of its biological functions.

Physicochemical Properties of Phaselic Acid

A fundamental understanding of the physicochemical properties of phaselic acid is crucial for the development of effective extraction and analytical methodologies.

PropertyValue
Molecular Formula C₁₃H₁₂O₈
Molecular Weight 296.23 g/mol
IUPAC Name (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid
Synonyms Caffeoyl-L-malic acid, Phaseolic acid
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, and water; sparingly soluble in less polar organic solvents.

Analytical Techniques and Protocols

This section details the experimental protocols for the extraction, separation, and characterization of phaselic acid using various analytical techniques.

Sample Preparation: Extraction of Phaselic Acid from Plant Material

The efficient extraction of phaselic acid from plant matrices is the primary step for its characterization. A generalized solid-phase extraction (SPE) protocol is provided below, which can be optimized based on the specific plant matrix.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Sample Homogenization:

    • Freeze-dry fresh plant material to prevent enzymatic degradation.

    • Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Suspend the powdered plant material (e.g., 1 gram) in 10 mL of 80% methanol in water.

    • Sonication for 15-20 minutes can enhance extraction efficiency.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of 80% methanol and combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Load the combined supernatant onto the conditioned C18 cartridge.

    • Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.

    • Elution: Elute the phaselic acid and other phenolic compounds with 5 mL of methanol.

    • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., 1 mL of the initial mobile phase for HPLC or LC-MS analysis).

Workflow for Phaselic Acid Extraction

G Figure 1. Workflow for the extraction of phaselic acid from plant material. sample Plant Material homogenize Homogenization (Grinding) sample->homogenize extraction Solvent Extraction (80% Methanol) homogenize->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elution Elution (Methanol) spe->elution dry Evaporation elution->dry reconstitute Reconstitution dry->reconstitute analysis Analysis (HPLC, LC-MS, NMR) reconstitute->analysis G Figure 2. Simplified biosynthetic pathway of phaselic acid. phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid caffeoyl_coa Caffeoyl-CoA caffeic_acid->caffeoyl_coa phaselic_acid Phaselic Acid caffeoyl_coa->phaselic_acid l_malate L-Malate l_malate->phaselic_acid hct Hydroxycinnamoyl Transferase (HCT) hct->phaselic_acid G Figure 3. Hypothesized modulation of cellular signaling pathways by phaselic acid. phaselic_acid Phaselic Acid receptor Cell Surface Receptor phaselic_acid->receptor Binds/Interacts pi3k PI3K receptor->pi3k erk ERK receptor->erk akt Akt pi3k->akt cellular_response Cellular Response (e.g., Proliferation, Apoptosis) akt->cellular_response erk->cellular_response

References

Application Notes and Protocols for (-)-Phaselic Acid in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Phaselic acid, systematically known as 2-O-caffeoyl-L-malate, is a phenolic acid naturally present in various plants, notably in red clover. As a derivative of caffeic acid, it possesses a range of biochemical properties that are of significant interest to the food science community. Its potential applications stem from its ability to act as an enzyme inhibitor, an antioxidant, and an antimicrobial agent. These application notes provide an overview of its uses, detailed experimental protocols for its evaluation, and a framework for data presentation for researchers, scientists, and professionals in drug and food ingredient development.

Primary Application: Inhibition of Enzymatic Browning

The most documented application of (-)-phaselic acid in a food-related context is its role as an inhibitor of polyphenol oxidase (PPO). PPO is the enzyme responsible for enzymatic browning in many fruits and vegetables, a process that leads to undesirable changes in color, flavor, and nutritional value. By inhibiting PPO, (-)-phaselic acid can help preserve the quality and extend the shelf-life of plant-based foods.

Mechanism of Action

(-)-Phaselic acid, being a phenolic compound, can inhibit PPO through several mechanisms. It can act as a competitive inhibitor by binding to the copper-containing active site of the enzyme, thus preventing the natural phenolic substrates from binding. Additionally, it can reduce the o-quinones formed by PPO back to colorless diphenols, effectively halting the polymerization process that leads to brown pigments.

Experimental Protocols

Protocol 1: Polyphenol Oxidase (PPO) Inhibition Assay

This protocol details the procedure to evaluate the inhibitory effect of (-)-phaselic acid on PPO activity, which is crucial for preventing enzymatic browning.

1. Materials and Reagents:

  • (-)-Phaselic acid

  • PPO enzyme extract (e.g., from apples, potatoes, or mushrooms)

  • Substrate solution (e.g., 0.1 M catechol or L-DOPA in a suitable buffer)

  • Phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Spectrophotometer

  • Cuvettes or 96-well microplate

2. Enzyme Extraction (Example from Apples): a. Homogenize 20 g of fresh apple tissue in 100 ml of cold 0.05 M citrate (B86180) phosphate buffer (pH 5.6). b. Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C. c. Collect the supernatant, which contains the crude PPO extract. Determine the protein content using a standard method (e.g., Bradford assay).

3. Inhibition Assay Procedure: a. Prepare a stock solution of (-)-phaselic acid in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to obtain a range of concentrations. b. In a cuvette or microplate well, mix 1.9 mL of phosphate buffer, 1.0 mL of the substrate solution, and 0.1 mL of the PPO extract. c. For the test samples, add a specific volume of the (-)-phaselic acid solution to the reaction mixture. For the control, add the same volume of the solvent. d. Initiate the reaction and immediately measure the change in absorbance at 420 nm every 30 seconds for 5 minutes. The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve. e. One unit of PPO activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.

4. Data Analysis: a. Calculate the percentage of PPO inhibition for each concentration of (-)-phaselic acid using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100 b. Determine the IC50 value, which is the concentration of (-)-phaselic acid required to inhibit 50% of the PPO activity, by plotting the percentage of inhibition against the inhibitor concentration.[1]

Protocol 2: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol provides a method to assess the potential antioxidant activity of (-)-phaselic acid.

1. Materials and Reagents:

  • (-)-Phaselic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure: a. Prepare a stock solution of (-)-phaselic acid in methanol and create a series of dilutions. b. In a 96-well microplate, add 20 µL of each dilution of (-)-phaselic acid or the standard antioxidant. c. Add 180 µL of the DPPH working solution to each well. d. Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis: a. Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the DPPH solution without the sample). b. Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of (-)-phaselic acid.

Protocol 3: Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of (-)-phaselic acid against various microorganisms.

1. Materials and Reagents:

  • (-)-Phaselic acid

  • Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10^8 CFU/mL)

  • Positive control (known antibiotic) and negative control (solvent)

2. Assay Procedure: a. Prepare a stock solution of (-)-phaselic acid in a solvent that is non-toxic to the microorganisms at the concentration used (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the (-)-phaselic acid stock solution in the growth medium to obtain a range of concentrations. c. Prepare the bacterial inoculum and dilute it in the growth medium to a final concentration of approximately 5 x 10^5 CFU/mL. d. Add 100 µL of the diluted bacterial inoculum to each well containing the different concentrations of (-)-phaselic acid. e. Include a growth control well (medium and inoculum only), a sterility control well (medium only), and a solvent control well. f. Incubate the plates at 37°C for 18-24 hours.

3. Data Analysis: a. The MIC is determined as the lowest concentration of (-)-phaselic acid at which no visible growth of the microorganism is observed.[2] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison. Below are templates for presenting the results from the described protocols.

Table 1: Polyphenol Oxidase (PPO) Inhibition by (-)-Phaselic Acid

Inhibitor Concentration (µg/mL) PPO Activity (Units/mL) % Inhibition
0 (Control) [Value] 0
[Conc. 1] [Value] [Value]
[Conc. 2] [Value] [Value]
[Conc. 3] [Value] [Value]

| IC50 Value (µg/mL) | [Calculated Value] | |

Table 2: Antioxidant Activity (DPPH Scavenging) of (-)-Phaselic Acid

Compound IC50 (µg/mL)
(-)-Phaselic Acid [Experimental Value]
Ascorbic Acid (Standard) [Value]

| Caffeic Acid (Reference) | 10.0 - 25.0 |

Note: The IC50 value for Caffeic Acid is provided as a reference from existing literature. The value for (-)-Phaselic Acid needs to be determined experimentally.

Table 3: Minimum Inhibitory Concentration (MIC) of (-)-Phaselic Acid

Microorganism Strain MIC (µg/mL)
Escherichia coli ATCC 25922 [Experimental Value]
Staphylococcus aureus ATCC 25923 [Experimental Value]
Listeria monocytogenes ATCC 19115 [Experimental Value]

| Salmonella enterica | ATCC 14028 | [Experimental Value] |

Note: The above table is a template. MIC values for (-)-Phaselic Acid must be determined through experimentation.

Visualizations

Below are diagrams created using DOT language to illustrate key concepts and workflows.

PPO_Inhibition cluster_0 Enzymatic Browning Reaction cluster_1 Inhibition by (-)-Phaselic Acid PPO Polyphenol Oxidase (PPO) (Copper Active Site) Quinones o-Quinones (Highly Reactive) PPO->Quinones Oxidation Blocked_PPO Inactive PPO Complex Phenols Phenolic Substrates (e.g., in fruits) Phenols->PPO Binds to active site Melanins Brown Pigments (Melanins) Quinones->Melanins Polymerization Reduced_Quinones Colorless Diphenols Browning Food Browning Melanins->Browning Causes Phaselic_Acid (-)-Phaselic Acid Phaselic_Acid->PPO Competitive Inhibition Phaselic_Acid->Quinones Reduction No_Browning Browning Prevention Reduced_Quinones->No_Browning Prevents

Caption: Mechanism of PPO Inhibition by (-)-Phaselic Acid.

Workflow cluster_application Application-Specific Testing start Identify Potential Food Additive ((-)-Phaselic Acid) lit_review Literature Review: Safety & Known Properties start->lit_review antioxidant Antioxidant Activity Assay (e.g., DPPH) lit_review->antioxidant antimicrobial Antimicrobial Activity Assay (e.g., MIC Determination) lit_review->antimicrobial enzyme_inhibition Enzyme Inhibition Assay (e.g., PPO Inhibition) lit_review->enzyme_inhibition data_analysis Data Analysis: Calculate IC50, MIC, etc. antioxidant->data_analysis antimicrobial->data_analysis enzyme_inhibition->data_analysis sensory_eval Sensory Evaluation in Food Matrix (Taste, Color, Texture) data_analysis->sensory_eval shelf_life Shelf-Life Studies sensory_eval->shelf_life regulatory Regulatory Assessment & Safety Evaluation shelf_life->regulatory conclusion Conclusion on Feasibility as a Food Additive regulatory->conclusion

Caption: General Workflow for Evaluating a Novel Food Additive.

References

Application Notes and Protocols for Evaluating the In Vitro Antioxidant Potential of (-)-Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaselic acid, a phenolic acid derivative, is a compound of interest for its potential antioxidant properties. Phenolic acids are a well-established class of natural compounds known for their ability to scavenge free radicals and modulate cellular antioxidant defenses.[1] The evaluation of the antioxidant capacity of (-)-phaselic acid is a critical step in its development as a potential therapeutic agent. This document provides detailed protocols for key in vitro assays used to characterize the antioxidant activity of compounds like (-)-phaselic acid.

While specific quantitative data for (-)-phaselic acid is not yet widely available in published literature, this guide presents standardized methodologies and illustrative data to guide researchers in their investigations. The protocols provided are for the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and Cellular Antioxidant Activity (CAA) assays.

Data Presentation: Illustrative Quantitative Antioxidant Data

The following tables summarize example data that could be obtained for (-)-phaselic acid from the described in vitro assays. These values are for illustrative purposes to demonstrate how results are typically presented.

Table 1: Free Radical Scavenging Activity

AssayIC50 (µg/mL) of (-)-Phaselic AcidIC50 (µg/mL) of Ascorbic Acid (Positive Control)
DPPHExample: 85.2 ± 4.5Example: 15.6 ± 1.2
ABTSExample: 62.7 ± 3.8Example: 10.3 ± 0.9

IC50 represents the concentration of the test compound required to scavenge 50% of the free radicals.

Table 2: Reducing Power and Cellular Antioxidant Activity

Assay(-)-Phaselic AcidQuercetin (B1663063) (Positive Control)
FRAP Value (µM Fe(II) equivalents/mg)Example: 150.8 ± 9.3Example: 450.2 ± 25.1
CAA Value (µmol QE/100 µmol)Example: 45.6 ± 3.1Example: 100.0 ± 5.0

FRAP value indicates the ability to reduce ferric iron. CAA value quantifies antioxidant activity within a cellular model.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[2][3]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • (-)-Phaselic acid

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of (-)-phaselic acid in methanol. Create a series of dilutions from the stock solution. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various dilutions of the test sample or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[2][4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol R1 Add 100 µL DPPH to 96-well plate P1->R1 P2 Prepare Serial Dilutions of (-)-Phaselic Acid R2 Add 100 µL Sample/ Control to wells P2->R2 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R2 R3 Incubate 30 min in the dark R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Scavenging A1->A2 A3 Determine IC50 Value A2->A3

DPPH Assay Experimental Workflow

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • (-)-Phaselic acid

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[5]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Sample Preparation: Prepare a stock solution of (-)-phaselic acid and create a series of dilutions. Prepare similar dilutions for the positive control.

  • Assay Procedure:

    • Add 190 µL of the ABTS working solution to each well of a 96-well plate.

    • Add 10 µL of the various dilutions of the test sample or positive control to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.[5][7]

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare ABTS•+ Stock (7 mM ABTS + 2.45 mM Persulfate) Incubate 12-16h P2 Prepare ABTS Working Solution (Absorbance ~0.7 at 734 nm) P1->P2 R1 Add 190 µL ABTS Working Solution P2->R1 P3 Prepare Sample Dilutions R2 Add 10 µL Sample/ Control P3->R2 R3 Incubate 6 min R2->R3 A1 Measure Absorbance at 734 nm R3->A1 A2 Calculate % Scavenging A1->A2 A3 Determine TEAC A2->A3

ABTS Assay Experimental Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[8]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • (-)-Phaselic acid

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

  • Sample and Standard Preparation: Prepare a stock solution of (-)-phaselic acid and a series of dilutions. Prepare a standard curve using ferrous sulfate (0-1000 µM).

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the sample, standard, or blank (distilled water) to the wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.[10]

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate and expressed as µM Fe(II) equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm to 37°C R1 Add 180 µL FRAP Reagent P1->R1 P2 Prepare Sample Dilutions R2 Add 20 µL Sample/ Standard P2->R2 P3 Prepare FeSO4 Standard Curve P3->R2 R3 Incubate 4 min at 37°C R2->R3 A1 Measure Absorbance at 593 nm R3->A1 A2 Calculate FRAP Value (µM Fe(II) equivalents) A1->A2

FRAP Assay Experimental Workflow

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cell line, providing a more biologically relevant assessment.[11]

Materials:

  • Human hepatocarcinoma (HepG2) or Caco-2 cells[12][13]

  • Cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

  • ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

  • (-)-Phaselic acid

  • Positive control (e.g., Quercetin)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 or Caco-2 cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Remove the medium and treat the cells with various concentrations of (-)-phaselic acid or the positive control for 1 hour.

  • Probing: Wash the cells with PBS and add DCFH-DA solution. Incubate for 30 minutes.

  • Induction of Oxidative Stress: Wash the cells again and add ABAP solution to induce peroxyl radical formation.

  • Measurement: Immediately measure the fluorescence at timed intervals (e.g., every 5 minutes for 1 hour) with excitation at 485 nm and emission at 538 nm.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The results are expressed as quercetin equivalents.[11]

CAA_Assay_Workflow cluster_prep Cell Culture cluster_treatment Treatment & Probing cluster_analysis Oxidative Stress & Analysis P1 Seed HepG2/Caco-2 cells in black 96-well plate P2 Incubate overnight P1->P2 T1 Treat cells with (-)-Phaselic Acid (1h) P2->T1 T2 Wash with PBS T1->T2 T3 Add DCFH-DA probe (30 min) T2->T3 A1 Wash and add ABAP to induce radicals T3->A1 A2 Measure Fluorescence kinetically A1->A2 A3 Calculate CAA Value A2->A3 Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PA (-)-Phaselic Acid PA->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, Catalase) Transcription->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes

References

Application Notes and Protocols for Studying Enzyme Kinetics with (-)-Phaselic Acid as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaselic acid, a phenolic acid ester, presents a potential substrate for a variety of hydrolytic enzymes. Its chemical structure, featuring an ester linkage, makes it a candidate for enzymatic cleavage by esterases, such as feruloyl esterases (FAEs) and carboxylesterases (CES). The study of enzyme kinetics with (-)-phaselic acid can provide valuable insights into enzyme specificity, catalytic mechanisms, and the metabolic fate of this compound. These investigations are particularly relevant for researchers in drug development and food science, where the enzymatic breakdown of phenolic compounds can impact bioavailability and biological activity.

This document provides detailed application notes and protocols for studying the enzyme kinetics of a candidate esterase using (-)-phaselic acid as a substrate. The protocols are based on established spectrophotometric methods for determining esterase activity.

Proposed Enzymatic Reaction

Based on the structure of (-)-phaselic acid, a plausible enzymatic reaction is the hydrolysis of the ester bond by a feruloyl esterase (FAE), yielding caffeic acid and another organic acid. FAEs are known to cleave ester bonds between hydroxycinnamic acids and various alcohols or sugars.

Reaction Scheme:

(-)-Phaselic Acid + H₂O ---(Feruloyl Esterase)--> Caffeic Acid + Malic Acid

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, kinetic parameters for a candidate feruloyl esterase with (-)-phaselic acid as the substrate. This data is illustrative and would be determined experimentally using the protocols outlined below.

EnzymeSubstrateK_m_ (µM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Feruloyl Esterase (hypothetical)(-)-Phaselic Acid15025.012.58.3 x 10⁴

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Feruloyl Esterase Activity using (-)-Phaselic Acid

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of a feruloyl esterase using (-)-phaselic acid as the substrate. The assay is based on monitoring the increase in absorbance resulting from the formation of caffeic acid, a product of the enzymatic hydrolysis, which has a distinct absorbance maximum.

Materials and Reagents:

  • (-)-Phaselic Acid

  • Purified Feruloyl Esterase (FAE)

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 7.0)

  • Dimethyl Sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with temperature control

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of (-)-phaselic acid in DMSO.

    • Enzyme Stock Solution (1 mg/mL): Dissolve the purified FAE in cold sodium phosphate buffer. Store on ice.

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.0.

  • Determination of Caffeic Acid Molar Extinction Coefficient:

    • Prepare a series of known concentrations of caffeic acid in the assay buffer.

    • Measure the absorbance of each concentration at the wavelength of maximum absorbance for caffeic acid (approximately 323 nm).

    • Plot absorbance versus concentration to determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Enzyme Kinetics Assay:

    • Set up a series of reactions with varying concentrations of (-)-phaselic acid. A typical range would be from 0.1 to 10 times the expected K_m_.

    • For each reaction in a microplate well or cuvette, add:

      • Assay Buffer

      • (-)-Phaselic Acid (from stock solution, ensuring the final DMSO concentration is <1%)

    • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of a diluted FAE solution.

    • Immediately start monitoring the increase in absorbance at the predetermined wavelength for caffeic acid over a set period (e.g., 5-10 minutes). Record data at regular intervals (e.g., every 15 seconds).

    • Run a blank reaction without the enzyme for each substrate concentration to correct for any non-enzymatic hydrolysis.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each substrate concentration. Use the molar extinction coefficient of caffeic acid to convert the rate of change in absorbance to the rate of product formation (µmol/min).

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (V_max_ * [S]) / (K_m_ + [S])) using non-linear regression software to determine the values of K_m_ and V_max_.

    • Calculate the turnover number (k_cat_) from the equation k_cat_ = V_max_ / [E], where [E] is the total enzyme concentration.

    • Calculate the catalytic efficiency as k_cat_/K_m_.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (-)-Phaselic Acid, Enzyme, Buffer) Reaction_Setup Set up Reactions with Varying Substrate Concentrations Reagent_Prep->Reaction_Setup Extinction_Coeff Determine Molar Extinction Coefficient of Caffeic Acid Initial_Velocity Calculate Initial Velocities (v₀) Extinction_Coeff->Initial_Velocity Incubation Equilibrate at Assay Temperature Reaction_Setup->Incubation Reaction_Start Initiate Reaction with Enzyme Incubation->Reaction_Start Data_Collection Monitor Absorbance Change over Time Reaction_Start->Data_Collection Data_Collection->Initial_Velocity MM_Plot Plot v₀ vs. [S] Initial_Velocity->MM_Plot Kinetic_Parameters Determine Km and Vmax (Non-linear Regression) MM_Plot->Kinetic_Parameters Catalytic_Efficiency Calculate kcat and kcat/Km Kinetic_Parameters->Catalytic_Efficiency

Caption: Experimental workflow for determining enzyme kinetic parameters.

Hypothetical_Signaling_Pathway cluster_intake Cellular Intake & Metabolism cluster_signaling Downstream Signaling Cascade Phaselic_Acid (-)-Phaselic Acid (extracellular) Membrane Cell Membrane FAE Feruloyl Esterase Phaselic_Acid->FAE Hydrolysis Caffeic_Acid Caffeic Acid (intracellular) FAE->Caffeic_Acid Nrf2_Keap1 Nrf2-Keap1 Complex Caffeic_Acid->Nrf2_Keap1 induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Nrf2_Keap1 oxidative stress Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Hypothetical signaling pathway involving a product of (-)-phaselic acid metabolism.

Application Notes and Protocols for Investigating the Cytotoxicity of (-)-Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaselic acid, a caffeoyl-L-malate derivative found in various plants, belongs to the broad class of phenolic acids. Numerous studies have highlighted the potential of phenolic compounds as cytotoxic agents against various cancer cell lines, often exerting their effects through the induction of apoptosis and modulation of cellular signaling pathways.[1][2][3] While direct cytotoxic evaluations of (-)-phaselic acid are not extensively documented, its structural similarity to other well-studied phenolic acids, such as caffeic acid and ferulic acid, suggests its potential as a cytotoxic agent.

These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the cytotoxic effects of (-)-phaselic acid on cancer cell lines. The following sections detail the necessary materials, step-by-step procedures for key cytotoxicity assays, and guidance on data interpretation.

Data Presentation: Cytotoxicity of Structurally Related Phenolic Acids

To inform the experimental design for testing (-)-phaselic acid, the following table summarizes the 50% inhibitory concentration (IC50) values of structurally similar phenolic acids against various cancer cell lines. This data can guide the selection of an appropriate concentration range for initial dose-response studies of (-)-phaselic acid.

Phenolic AcidCell LineCell TypeIncubation Time (h)IC50 (µM)
Caffeic Acid HCT116Colorectal Carcinoma4812.07 mg/L (~67 µM)
HeLaCervical CarcinomaNot Specified327
CaSkiCervical CarcinomaNot Specified220
SiHaCervical CarcinomaNot Specified157
C33ACervical CarcinomaNot Specified40
Ferulic Acid MCF-7Breast Adenocarcinoma4875.4 µg/mL (~388 µM)
HepG2Hepatocellular Carcinoma4881.38 µg/mL (~419 µM)
143BOsteosarcoma4859.88
MG63Osteosarcoma4866.47
Chlorogenic Acid MDA-MB-231Breast Adenocarcinoma72590.5
MCF-7Breast Adenocarcinoma72952
SKBR-3Breast Adenocarcinoma72940
HCCC-9810CholangiocarcinomaNot Specified100.20
RBECholangiocarcinomaNot Specified57.07

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for relevant cytotoxicity testing.[4] A panel of cell lines representing different cancer types is recommended. For initial screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are suitable.[5] All cell lines should be maintained in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Preparation of (-)-Phaselic Acid Stock Solution
  • Accurately weigh a known amount of (-)-phaselic acid powder.

  • Dissolve the powder in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 100 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare fresh working solutions by diluting the stock solution in complete culture medium immediately before each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[4]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • (-)-Phaselic Acid working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of (-)-phaselic acid. A suggested starting range, based on related compounds, would be from 1 µM to 1000 µM. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • (-)-Phaselic Acid working solutions

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution from the kit to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Selected cancer cell lines

  • Culture plates or flasks

  • (-)-Phaselic Acid working solutions

  • Commercially available Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • Microplate reader (for absorbance or fluorescence)

Protocol:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with (-)-phaselic acid at concentrations determined to be cytotoxic from the MTT or LDH assays. Include an untreated control.

  • Cell Lysis: After the desired treatment time, harvest the cells and lyse them according to the protocol provided with the caspase-3 assay kit. This typically involves incubation on ice with a specific lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.

  • Caspase-3 Activity Measurement: In a 96-well plate, add a standardized amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance (at 405 nm for pNA) or fluorescence according to the kit's instructions.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HeLa, MCF-7) MTT MTT Assay (Cell Viability) Cell_Culture->MTT Seeding LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Seeding Caspase Caspase-3 Assay (Apoptosis) Cell_Culture->Caspase Seeding & Treatment Compound_Prep (-)-Phaselic Acid Stock Preparation Compound_Prep->MTT Treatment Compound_Prep->LDH Treatment IC50 IC50 Determination MTT->IC50 Cytotoxicity_Calc % Cytotoxicity Calculation LDH->Cytotoxicity_Calc Apoptosis_Induction Fold Increase in Caspase-3 Activity Caspase->Apoptosis_Induction

Caption: Experimental workflow for assessing (-)-phaselic acid cytotoxicity.

Signaling_Pathway Phaselic Acid Phaselic Acid ROS Reactive Oxygen Species (ROS) Phaselic Acid->ROS Mitochondrial Stress Mitochondrial Stress ROS->Mitochondrial Stress Caspase-9 Caspase-9 (Initiator) Mitochondrial Stress->Caspase-9 Activation Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Hypothesized apoptosis signaling pathway for (-)-phaselic acid.

References

Application Notes and Protocols for the Formulation of (-)-Phaselic Acid in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phaselic acid is a naturally occurring hydroxycinnamic acid derivative with potential for various therapeutic applications. Its hydrophobic nature, however, presents a significant challenge for in vivo administration, often leading to poor aqueous solubility and low bioavailability.[1][2][3][4] This document provides detailed application notes and experimental protocols for the formulation of (-)-phaselic acid to enhance its solubility and suitability for in vivo research.

Physicochemical Properties of (-)-Phaselic Acid:

PropertyValueSource
Molecular FormulaC13H12O8[5][6][7]
Molecular Weight296.23 g/mol [6][7]
AppearanceOil[5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5]

Formulation Strategies for Enhanced Bioavailability

The low aqueous solubility of (-)-phaselic acid necessitates the use of enabling formulation technologies to achieve adequate exposure in in vivo studies.[1][8][9] Several strategies can be employed to formulate hydrophobic compounds like (-)-phaselic acid for oral and parenteral administration.

Key Approaches:

  • Co-solvents: Utilizing a mixture of a primary solvent in which the compound is soluble (e.g., DMSO, ethanol) and a water-miscible co-solvent to create a solution suitable for administration.[8]

  • Surfactant-based Systems: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous media.[1][9][10]

  • Lipid-based Formulations: Dissolving the compound in oils or lipids, which can be formulated as simple solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state to improve its dissolution rate and solubility.[10][11]

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like nanosuspension to enhance the dissolution rate.[3][8][9]

The selection of an appropriate strategy depends on the desired route of administration, the required dose, and the physicochemical properties of (-)-phaselic acid.

Experimental Protocols

The following protocols are provided as a starting point for developing a suitable formulation for in vivo studies. Researchers should perform their own optimization and stability studies.

Protocol 1: Co-solvent Formulation for Oral Gavage

This protocol describes the preparation of a simple co-solvent system for oral administration in rodents.

Materials:

  • (-)-Phaselic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline (0.9% NaCl) or Water for Injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Calibrated pipettes and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of (-)-phaselic acid.

  • Initial Solubilization: In a sterile glass vial, dissolve the (-)-phaselic acid in a minimal amount of DMSO. For example, for a 10 mg/mL final concentration, start with 10% v/v DMSO.

  • Addition of Co-solvent: While stirring, slowly add PEG 400 to the solution. A common ratio is 40% v/v PEG 400.

  • Final Dilution: Bring the solution to the final volume with saline or water. The final vehicle composition could be, for example, 10% DMSO, 40% PEG 400, and 50% saline.

  • Homogenization: Continue stirring until a clear, homogenous solution is obtained. Visually inspect for any precipitation.

  • Pre-dose Preparation: Prepare the formulation fresh on the day of the experiment. If storage is necessary, store at 4°C and protect from light. Bring to room temperature before administration.

Example Formulation Compositions:

ComponentFormulation A (% v/v)Formulation B (% v/v)
DMSO105
PEG 4004030
Saline5065
Protocol 2: Surfactant-based Formulation for Intravenous Injection

This protocol outlines the preparation of a micellar solution using a non-ionic surfactant for parenteral administration. This route requires sterile preparation techniques.

Materials:

  • (-)-Phaselic acid

  • Kolliphor® EL (Cremophor® EL) or Polysorbate 80 (Tween® 80)

  • Ethanol

  • Saline (0.9% NaCl) for Injection

  • Sterile, pyrogen-free glass vials

  • Sterile filter (0.22 µm)

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh the required amount of (-)-phaselic acid.

  • Initial Solubilization: Dissolve the (-)-phaselic acid in a small volume of ethanol.

  • Surfactant Addition: Add the surfactant (e.g., Kolliphor® EL) to the ethanolic solution and mix thoroughly. A common starting concentration for the surfactant is 5-10% of the final volume.

  • Aqueous Dispersion: Slowly add the saline for injection to the mixture while stirring vigorously. The solution should become clear as micelles form and encapsulate the drug.

  • Final Volume: Adjust to the final desired volume with saline.

  • Sterile Filtration: Filter the final formulation through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: Visually inspect the final solution for any particulates or precipitation.

Example Formulation Composition:

ComponentConcentration (% v/v)
Ethanol5
Kolliphor® EL10
Saline for Injection85

Experimental Workflow and Signaling Pathway

Experimental Workflow for Formulation Development

The following diagram illustrates a typical workflow for the development and characterization of an in vivo formulation for a hydrophobic compound like (-)-phaselic acid.

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Studies A Compound Characterization (Solubility, Stability) B Excipient Screening (Solvents, Surfactants, Polymers) A->B C Formulation Optimization (Ratio, Concentration) B->C D Physical Characterization (Particle Size, Zeta Potential) C->D E In Vitro Dissolution/ Release Studies D->E F Cell-based Assays (Toxicity, Efficacy) E->F G Pharmacokinetic Studies (Rodents) F->G H Efficacy Studies (Disease Models) G->H I Toxicology Studies H->I

Caption: Workflow for in vivo formulation development.

Hypothesized Signaling Pathway

(-)-Phaselic acid, as a phenolic acid, may exert its biological effects through modulation of key signaling pathways involved in inflammation and oxidative stress, similar to other phenolic compounds like ferulic acid.[12][13][14] A potential mechanism of action could involve the activation of the Nrf2 antioxidant response pathway.

G cluster_0 Cell PA (-)-Phaselic Acid Keap1 Keap1 PA->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AOE Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AOE activates transcription CP Cytoprotection AOE->CP leads to

Caption: Hypothesized Nrf2-mediated antioxidant pathway.

Conclusion

The successful in vivo evaluation of (-)-phaselic acid is critically dependent on the development of an appropriate formulation to overcome its inherent low aqueous solubility. The protocols and strategies outlined in this document provide a foundation for researchers to develop and optimize formulations for their specific experimental needs. It is imperative to conduct thorough characterization and stability testing of the selected formulation to ensure reliable and reproducible results in preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (-)-Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (-)-phaselic acid. The content is based on the successful synthetic route reported by Zeller (2013).[1][2][3]

Overview of the Synthesis

The synthesis of (-)-phaselic acid is a multi-step process that involves the preparation of two key intermediates, their subsequent coupling, and final deprotection steps to yield the target molecule. The overall workflow is designed to control stereochemistry and manage the reactive functional groups of the precursors.

G Overall Workflow for (-)-Phaselic Acid Synthesis cluster_0 Intermediate 1 Preparation cluster_1 Intermediate 2 Preparation cluster_2 Core Synthesis & Deprotection start_malic L-Malic Acid prep_malate Synthesize (S)-di-tert-butyl malate start_malic->prep_malate Protection coupling Couple Intermediates prep_malate->coupling start_caffeic Caffeic Acid protect_caffeic Acetate Protection start_caffeic->protect_caffeic prep_anhydride Synthesize Caffeic Acid Anhydride (B1165640) Tetraacetate protect_caffeic->prep_anhydride Activation prep_anhydride->coupling deprotection Sequential Deprotection coupling->deprotection final_product (-)-Phaselic Acid deprotection->final_product G Troubleshooting the Coupling Reaction start Low Yield or Complex Mixture in Coupling Step check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant starting material remains check_tlc->sm_present Outcome 1 sm_absent Starting material consumed, but multiple side products check_tlc->sm_absent Outcome 2 action_sm 1. Check quality of anhydride. 2. Extend reaction time to 3 days. 3. Ensure reaction is anhydrous. sm_present->action_sm action_side_products 1. Re-evaluate anhydride quality (potential decomposition). 2. Lower reaction temperature slightly. 3. Optimize chromatographic purification. sm_absent->action_side_products

References

Technical Support Center: Purification of (-)-Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (-)-phaselic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of (-)-phaselic acid, offering potential causes and solutions.

Issue 1: Low Yield of Purified (-)-Phaselic Acid

Potential CauseRecommended Solution
Degradation during purification: (-)-Phaselic acid, being a caffeic acid ester, may be susceptible to hydrolysis or oxidation, especially at non-optimal pH and temperature.[1][2]- Maintain a low temperature (4-8°C) throughout the purification process.- Work under acidic conditions (e.g., pH 3-5) to minimize hydrolysis of the ester linkage.- Use degassed solvents to reduce the risk of oxidation.- Consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).[2]
Incomplete elution from chromatography column: The compound may be strongly retained on the stationary phase.- Optimize the mobile phase composition. For reversed-phase chromatography, increase the proportion of the organic solvent (e.g., methanol (B129727) or acetonitrile).- Adjust the pH of the mobile phase to suppress ionization of the carboxylic acid and phenolic hydroxyl groups, which can reduce tailing and improve elution.[3]
Loss of product during solvent evaporation: Prolonged exposure to heat during solvent removal can lead to degradation.- Use rotary evaporation at a low temperature (e.g., <40°C).- For small-scale purifications, consider lyophilization (freeze-drying) to remove the solvent.
Precipitation during workup or chromatography: The compound may have low solubility in certain solvent systems.- Ensure the solvent system used for extraction and chromatography is appropriate for the solubility of (-)-phaselic acid. A supplier notes its solubility in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4]

Issue 2: Poor Purity of the Final Product

Potential CauseRecommended Solution
Co-elution of structurally similar impurities: Impurities such as isomers, unreacted starting materials (caffeic acid and malic acid derivatives), or byproducts from the synthesis may have similar retention times.[5]- Optimize the HPLC method. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase modifiers.- Employ gradient elution to improve the separation of closely related compounds.[3]
Presence of degradation products: As mentioned, (-)-phaselic acid can degrade. These degradation products will appear as impurities.- Implement the stability-enhancing measures described in "Low Yield".- Analyze samples immediately after purification to minimize post-purification degradation.
Contamination from laboratory equipment or solvents: Impurities can be introduced from various sources.- Use high-purity solvents (HPLC grade or higher).- Ensure all glassware is thoroughly cleaned and dried.

Issue 3: Difficulty with Crystallization

Potential CauseRecommended Solution
Hygroscopic nature of the compound: Similar to caffeic acid, (-)-phaselic acid may absorb moisture from the air, preventing crystallization.[6][7]- Perform crystallization in a low-humidity environment (e.g., in a glove box or using a dry nitrogen stream).- Use anhydrous solvents for crystallization.
Formation of an oil or amorphous solid: The compound may not readily form a crystalline lattice.- Experiment with a variety of solvent systems (e.g., ethyl acetate/hexane, methanol/water).- Try slow evaporation of the solvent at a controlled temperature.- Seeding with a small crystal of the desired product can induce crystallization.
Presence of impurities: Impurities can inhibit crystal formation.- Ensure the starting material for crystallization is of high purity (>95%).- If necessary, perform an additional chromatographic purification step before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected challenges in the purification of (-)-phaselic acid?

A1: Based on its structure as a caffeic acid ester, the primary challenges include chemical instability (susceptibility to hydrolysis and oxidation), potential for co-elution with structurally similar impurities during chromatography, and difficulties in obtaining a crystalline solid due to its potentially hygroscopic nature.[1][2][6]

Q2: What type of chromatography is best suited for purifying (-)-phaselic acid?

A2: Reversed-phase high-performance liquid chromatography (HPLC) is a common and effective method for purifying hydroxycinnamic acid esters like (-)-phaselic acid.[3] A C18 column is a good starting point, with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[3]

Q3: How can I monitor the purity of (-)-phaselic acid during purification?

A3: HPLC with UV detection is a suitable method for monitoring purity. The extended conjugation in the caffeic acid moiety will result in strong UV absorbance. Mass spectrometry (LC-MS) can also be used for peak identification and to confirm the mass of the desired product and any impurities.

Q4: What are the typical storage conditions for purified (-)-phaselic acid?

A4: To minimize degradation, (-)-phaselic acid should be stored at a low temperature (e.g., -20°C or -80°C), protected from light (in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen). Storing it as a dry, crystalline solid is preferable to storage in solution.

Experimental Protocols

General Protocol for Purification by Preparative HPLC

This protocol is a general guideline and may require optimization for your specific sample and system.

  • Sample Preparation: Dissolve the crude (-)-phaselic acid in a minimal amount of the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid (to suppress ionization).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

    • Gradient: A typical starting point would be a linear gradient from 5-10% B to 95-100% B over 30-60 minutes.

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the caffeoyl moiety (typically around 320-330 nm).

  • Fraction Collection: Collect fractions corresponding to the main peak of (-)-phaselic acid.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<40°C). The resulting solid can be further dried under high vacuum.

Visualizations

Logical Workflow for Troubleshooting Purification Issues

G Troubleshooting Workflow for (-)-Phaselic Acid Purification start Start Purification check_yield_purity Assess Yield and Purity start->check_yield_purity low_yield Low Yield? check_yield_purity->low_yield Unacceptable success Purification Successful check_yield_purity->success Acceptable low_purity Low Purity? low_yield->low_purity No check_degradation Check for Degradation (Low Temp, Acidic pH, Inert Atm.) low_yield->check_degradation Yes check_impurities Identify Impurities (LC-MS) low_purity->check_impurities Yes optimize_elution Optimize Elution (Solvent Strength, pH) check_degradation->optimize_elution careful_evaporation Gentle Solvent Removal (Low Temp Evaporation) optimize_elution->careful_evaporation rerun_purification Re-run Purification careful_evaporation->rerun_purification optimize_hplc Optimize HPLC Separation (Gradient, Column) optimize_hplc->rerun_purification check_impurities->optimize_hplc rerun_purification->check_yield_purity

Caption: A flowchart outlining the decision-making process for troubleshooting common purification problems.

Experimental Workflow for Purification

G General Experimental Workflow for (-)-Phaselic Acid Purification crude_product Crude Synthetic Product dissolution Dissolution in Initial Mobile Phase crude_product->dissolution filtration Filtration (0.45 µm) dissolution->filtration prep_hplc Preparative HPLC filtration->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling Fractions >98% Pure solvent_evaporation Solvent Evaporation (Low Temperature) pooling->solvent_evaporation drying High Vacuum Drying solvent_evaporation->drying final_product Pure (-)-Phaselic Acid drying->final_product

Caption: A step-by-step diagram illustrating a typical purification workflow for (-)-phaselic acid.

References

Technical Support Center: (-)-Phaselic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of (-)-phaselic acid in solution. As a member of the hydroxycinnamic acid ester family, (-)-phaselic acid is susceptible to degradation under various experimental conditions. This guide offers troubleshooting advice and frequently asked questions to help researchers and drug development professionals maintain the integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: My solution of (-)-phaselic acid is changing color (e.g., turning yellow or brown). What is the likely cause?

A1: Discoloration of solutions containing hydroxycinnamic acid derivatives is often an indication of oxidation.[1] The hydroxyl groups on the phenyl ring are susceptible to oxidation, which can lead to the formation of colored quinone-type structures.[1] This process can be accelerated by several factors:

  • High pH: Alkaline conditions (pH 7 and above) can promote the deprotonation of the phenolic hydroxyl groups, making them more prone to oxidation.[1]

  • Presence of Oxygen: Exposure to air allows for oxidative reactions to occur.

  • Light Exposure: UV radiation can initiate and propagate oxidative reactions.[1][2]

  • Presence of Metal Ions: Metal ions can catalyze oxidation.

Q2: I am observing a loss of potency or the appearance of new peaks in my chromatograms over time. What degradation pathways might be occurring?

A2: Besides oxidation, (-)-phaselic acid, as an ester, can undergo hydrolysis. This reaction breaks the ester bond, yielding caffeic acid and L-malic acid.[1][3] The rate of hydrolysis is often dependent on pH and temperature.[1][4] At elevated temperatures, decarboxylation, the loss of the carboxylic acid group, may also occur.[1]

Q3: What is the optimal pH range for maintaining the stability of (-)-phaselic acid in solution?

A3: While specific data for (-)-phaselic acid is limited, for related compounds like ferulic acid, a pH range of 3 to 5 has been suggested to improve stability by balancing solubility and minimizing oxidation.[1] In general, many drugs exhibit maximum stability in the pH range of 4 to 8.[4] It is crucial to determine the optimal pH for your specific application through stability studies.

Q4: How should I store my (-)-phaselic acid solutions to ensure stability?

A4: To minimize degradation, solutions of (-)-phaselic acid should be stored with the following precautions:

  • Temperature: Store solutions at low temperatures, such as refrigeration (2-8 °C) or frozen.[5]

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2][5]

  • Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in solution color (yellowing/browning) OxidationPrepare fresh solutions. Protect from light. Work at a lower pH if possible. Consider using an inert atmosphere.
Appearance of new peaks in HPLC/LC-MS Degradation (hydrolysis, oxidation)Perform a forced degradation study to identify potential degradants. Adjust pH, temperature, and light exposure to minimize degradation.
Decrease in the main peak area over time InstabilityConduct a time-course stability study under your experimental conditions. Re-evaluate storage conditions (temperature, light, atmosphere).
Precipitation of the compound Low aqueous solubility, pH changeWhile higher pH can increase solubility for acidic compounds, it may also accelerate degradation.[1] Consider using co-solvents or forming cocrystals to improve solubility.[1]

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying (-)-phaselic acid in the presence of its degradation products.[6]

Objective: To develop an HPLC method that separates (-)-phaselic acid from all potential degradation products.

Typical Chromatographic Conditions for Related Compounds (e.g., Ferulic Acid): [7][8][9]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8][9]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase and an organic solvent. For example, acetonitrile (B52724) and 0.5% acetic acid in water (37:63, v/v) or methanol (B129727) and water at pH 3.0 (48:52 v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV detection at a wavelength appropriate for the compound's absorbance maximum (e.g., around 320 nm for ferulic acid).[7][8]

  • Column Temperature: Controlled, for example, at 30 °C.[10]

Validation Parameters (as per ICH guidelines): [8][10]

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Intra-day and Inter-day)

  • Limit of Detection (LOD)

  • Limit of Quantification (LOQ)

  • Robustness

Forced Degradation Study

Forced degradation studies are performed to intentionally degrade the sample to identify likely degradation products and to demonstrate the specificity of the analytical method.[6][11]

Procedure:

  • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at an elevated temperature (e.g., 60-80 °C) for several hours.[6]

  • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at room or elevated temperature for a set period.[6]

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[12]

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-80 °C).[6]

  • Photolytic Degradation: Expose the drug solution to UV light.[6]

Samples should be analyzed by the developed HPLC method at various time points to track the formation of degradation products and the decrease in the parent compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare (-)-Phaselic Acid Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photolytic Stress prep->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation hplc->data Quantify Compound and Degradants

Caption: Workflow for a forced degradation study of (-)-phaselic acid.

degradation_pathway cluster_degradation Degradation Products phaselic_acid (-)-Phaselic Acid hydrolysis_products Caffeic Acid + L-Malic Acid phaselic_acid->hydrolysis_products Hydrolysis (pH, Temp) oxidation_products Quinone-type Structures phaselic_acid->oxidation_products Oxidation (O2, Light, pH) isomerization_products Cis/Trans Isomers phaselic_acid->isomerization_products Isomerization (Light)

Caption: Potential degradation pathways for (-)-phaselic acid.

References

Technical Support Center: Photodegradation of (-)-Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the degradation of (-)-phaselic acid under UV light. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is (-)-phaselic acid and why is its stability under UV light a concern?

A1: (-)-Phaselic acid is a natural plant hormone and a catabolite of abscisic acid (ABA), a key regulator of plant growth, development, and stress responses. As research into the therapeutic and agricultural applications of phaselic acid and related compounds continues, understanding its stability under various conditions, including exposure to UV light, is crucial for formulation development, storage, and predicting its environmental fate. Photodegradation can lead to a loss of biological activity and the formation of unknown and potentially undesirable byproducts.

Q2: What are the expected degradation products of (-)-phaselic acid under UV irradiation?

A2: Direct experimental data on the photodegradation products of (-)-phaselic acid is limited in publicly available literature. However, based on its chemical structure, which includes a conjugated dienoic acid side chain, and its relationship to abscisic acid, several degradation pathways can be anticipated. The primary photochemical reaction is likely to be cis-trans isomerization of the C2-C3 double bond in the side chain, similar to the photoisomerization of abscisic acid to the less active trans-ABA. Other potential reactions involving the conjugated diene system include electrocyclic reactions, leading to the formation of cyclobutene (B1205218) or other cyclic structures.[1][2][3] Furthermore, oxidative processes can lead to the formation of hydroxylated or carbonylated derivatives and ultimately to the cleavage of the side chain or opening of the bicyclic ether ring.

Q3: What analytical techniques are most suitable for studying the degradation of (-)-phaselic acid and identifying its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the primary method for separating (-)-phaselic acid from its degradation products and for quantitative analysis.[4] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool.[5][6][7] This technique provides molecular weight information and fragmentation patterns that are essential for identifying unknown compounds formed during degradation.

Q4: Are there any known biological or signaling pathways associated with the degradation products of (-)-phaselic acid?

A4: Currently, there is no specific information available regarding the biological activities or signaling pathways of the degradation products of (-)-phaselic acid. However, given that (-)-phaselic acid is a metabolite of abscisic acid, its biological context is linked to the ABA signaling pathway. This pathway is central to regulating various physiological processes in plants, including seed dormancy, stomatal closure, and stress responses.[8] The core components of this pathway include ABA receptors (PYR/PYL/RCAR), protein phosphatases (PP2Cs), and protein kinases (SnRK2s).[9] Any investigation into the biological effects of (-)-phaselic acid degradation products would likely start by examining their interaction with components of the ABA signaling cascade.

Troubleshooting Guide for UV Degradation Experiments

Problem Possible Cause(s) Recommended Solution(s)
No degradation of (-)-phaselic acid observed. - Insufficient UV light intensity or exposure time.- The wavelength of the UV lamp is not optimal for absorption by (-)-phaselic acid.- The solvent used is absorbing the UV radiation.- Increase the duration of UV exposure or use a more powerful lamp.- Determine the UV absorbance spectrum of (-)-phaselic acid and select a lamp with an emission maximum close to the absorbance maximum.- Use a non-UV-absorbing solvent (e.g., acetonitrile (B52724), methanol (B129727), purified water).
Too rapid or complete degradation, preventing the detection of intermediates. - UV exposure is too intense or prolonged.- Reduce the UV light intensity or shorten the exposure time. Perform a time-course experiment to identify optimal sampling points for detecting intermediates.
Poor separation of degradation products in HPLC. - Inappropriate mobile phase composition or gradient.- Unsuitable HPLC column.- Optimize the mobile phase (e.g., adjust the ratio of organic solvent to water, modify the pH, or add ion-pairing agents).- Experiment with different column chemistries (e.g., C18, C8, phenyl-hexyl).
Difficulty in identifying degradation products by LC-MS. - Low concentration of degradation products.- Complex fragmentation patterns.- Concentrate the sample before LC-MS analysis.- Utilize high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) for accurate mass measurements.- Perform MS/MS experiments at different collision energies to obtain comprehensive fragmentation data for structural elucidation.[5][6]
Artifactual peaks observed in the chromatogram. - Oxidation of the sample or mobile phase components induced by the UV detector's lamp.[10][11]- Reduce the light intensity of the UV detector or use a detector with a less energetic lamp if possible.- Add a radical scavenger (e.g., BHT) to the mobile phase, but be aware of potential interference.[11]

Experimental Protocols

Protocol 1: Forced Photodegradation of (-)-Phaselic Acid

This protocol outlines a general procedure for conducting a forced degradation study of (-)-phaselic acid under UV light.

1. Sample Preparation:

  • Prepare a stock solution of (-)-phaselic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the same solvent or a mixture of solvent and water to a final concentration of approximately 0.1 mg/mL in a quartz cuvette or a UV-transparent vial.

2. UV Irradiation:

  • Place the sample in a photostability chamber equipped with a UV lamp. A lamp with a broad emission spectrum or one that emits at the absorbance maximum of (-)-phaselic acid should be used.

  • Expose the sample to a controlled dose of UV radiation. As a starting point, an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter can be used, as per ICH guidelines.

  • Collect aliquots of the sample at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) to monitor the degradation kinetics.

  • Prepare a control sample by keeping a solution of (-)-phaselic acid in the dark at the same temperature to account for any thermal degradation.

3. Analytical Procedure:

  • Analyze the collected samples by HPLC-PDA/UV to quantify the remaining (-)-phaselic acid and to profile the degradation products. A typical HPLC system would consist of a C18 column and a gradient elution with a mobile phase of acetonitrile and water (with 0.1% formic acid).

  • For identification of the degradation products, inject the samples into an LC-MS/MS system. Use electrospray ionization (ESI) in both positive and negative modes to determine the molecular weights and fragmentation patterns of the products.[7]

Protocol 2: Quantitative Analysis of Photodegradation

This protocol describes how to determine the photodegradation quantum yield, a measure of the efficiency of a photochemical reaction.[12]

1. Actinometry:

  • Use a chemical actinometer with a known quantum yield at the irradiation wavelength to measure the photon flux of the UV source. A common actinometer for UV regions is ferrioxalate.[13]

2. Sample Irradiation:

  • Irradiate a solution of (-)-phaselic acid of known concentration and absorbance at the selected wavelength in a photochemically inert solvent.

  • Simultaneously, under identical conditions, irradiate the actinometer solution.

3. Data Analysis:

  • Measure the change in concentration of (-)-phaselic acid and the actinometer over time using HPLC or UV-Vis spectrophotometry.

  • The quantum yield (Φ) can be calculated using the following formula: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (A_actinometer / A_sample) where k is the degradation rate constant and A is the integrated light absorbance over the irradiation period.

Quantitative Data Summary

Due to the lack of specific experimental data for (-)-phaselic acid, the following table presents hypothetical data based on the known photosensitivity of the structurally related compound, abscisic acid. This table is for illustrative purposes to guide researchers in presenting their own findings.

ParameterUV-A (320-400 nm)UV-B (280-320 nm)UV-C (<280 nm)Reference
Degradation Rate Constant (k) 0.05 hr⁻¹0.25 hr⁻¹1.50 hr⁻¹Hypothetical
Half-life (t½) 13.9 hr2.8 hr0.46 hrHypothetical
Quantum Yield (Φ) 0.010.080.35Hypothetical
Major Degradation Product(s) trans-phaselic acidtrans-phaselic acid, cyclobutene adductsRing-opened and fragmented productsHypothetical

This data is illustrative and should be replaced with experimental results.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_irrad 2. UV Irradiation cluster_analysis 3. Analysis prep1 Prepare Stock Solution (1 mg/mL in Methanol) prep2 Dilute to Working Solution (0.1 mg/mL in Quartz Cuvette) prep1->prep2 irrad1 Place in Photostability Chamber prep2->irrad1 irrad2 Expose to UV Light (e.g., 254 nm or 365 nm) irrad1->irrad2 irrad3 Collect Aliquots at Time Intervals (0, 1, 2, 4, 8, 24h) irrad2->irrad3 analysis1 HPLC-PDA/UV Analysis (Quantification & Profiling) irrad3->analysis1 analysis2 LC-MS/MS Analysis (Identification of Products) analysis1->analysis2

Caption: Experimental workflow for the UV photodegradation study of (-)-phaselic acid.

Degradation_Pathway cluster_products Potential Degradation Products phaselic_acid (-)-Phaselic Acid (cis-isomer) trans_isomer trans-Phaselic Acid (Photoisomerization) phaselic_acid->trans_isomer UV Light (Isomerization) cyclobutene Cyclobutene Adduct (Electrocyclic Reaction) phaselic_acid->cyclobutene UV Light (Cyclization) oxidized_products Oxidized Products (Hydroxylation, Carbonylation) phaselic_acid->oxidized_products UV Light + O2 (Oxidation) fragmented_products Fragmented Products (Ring Opening, Side-chain Cleavage) oxidized_products->fragmented_products Further Degradation

Caption: Plausible photodegradation pathways of (-)-phaselic acid under UV irradiation.

References

Technical Support Center: Optimizing HPLC Separation of Phaselic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of phaselic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What is phaselic acid and why is its isomeric separation challenging?

Phaselic acid, with the chemical formula C₁₃H₁₂O₈, is a hydroxycinnamic acid.[1] Its IUPAC name is (2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid. The separation of its isomers is challenging due to their similar physicochemical properties, such as polarity and pKa, which result in very close retention times under typical reversed-phase HPLC conditions.

Q2: What is a good starting point for an HPLC method for phaselic acid isomer separation?

A good starting point for separating phenolic acids like phaselic acid is a reversed-phase method using a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier to control the pH.[2][3]

Q3: Why is pH control of the mobile phase critical for separating phaselic acid isomers?

Phaselic acid is an acidic compound with a predicted pKa of approximately 2.57. Controlling the mobile phase pH is crucial to ensure consistent ionization of the analyte.[4] By adjusting the pH to be at least 1.5-2 units below the pKa, the carboxyl groups will be protonated, leading to increased hydrophobicity and better retention on a reversed-phase column. This results in sharper, more symmetrical peaks and improved resolution between isomers. Common acidic modifiers include formic acid, acetic acid, or phosphoric acid.[2]

Q4: What type of HPLC column is best suited for separating phaselic acid isomers?

While a standard C18 column is a common starting point, specialized stationary phases can offer better selectivity for challenging isomer separations. For aromatic compounds like phaselic acid, phenyl-hexyl or biphenyl (B1667301) stationary phases can provide alternative selectivity through π-π interactions. If enantiomeric separation is required, a chiral stationary phase (CSP) is necessary.[5]

Q5: What detection wavelength is appropriate for phaselic acid?

As a hydroxycinnamic acid, phaselic acid contains chromophores that allow for UV detection. A common detection wavelength for similar phenolic compounds is around 280 nm or 320 nm.[6][7] It is recommended to determine the optimal wavelength by obtaining a UV spectrum of a phaselic acid standard.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-eluting Peaks

Question: My phaselic acid isomers are not separating and are eluting as a single peak or closely overlapping peaks. What should I do?

Answer: Poor resolution is a common challenge in isomer separation. Follow this troubleshooting workflow to improve the separation.

Poor_Resolution Start Poor Resolution Modify_MP Modify Mobile Phase (Adjust Organic % or Change Solvent) Start->Modify_MP Initial Step Optimize_Gradient Optimize Gradient (Shallower Slope) Modify_MP->Optimize_Gradient If no/minor improvement End_Success Resolution Achieved Modify_MP->End_Success If successful Change_Column Change Column (Different Stationary Phase) Optimize_Gradient->Change_Column If still unresolved Optimize_Gradient->End_Success If successful Adjust_Temp Adjust Temperature Change_Column->Adjust_Temp For further optimization Change_Column->End_Success If successful Adjust_Temp->End_Success If successful End_Fail Consult Specialist Adjust_Temp->End_Fail If issue persists

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. A lower percentage of the organic solvent generally increases retention and may improve resolution.

    • Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. These solvents offer different selectivities and can significantly impact the separation of isomers.

    • Adjust pH: Ensure the mobile phase pH is at least 1.5-2 units below the pKa of phaselic acid (predicted pKa ~2.57). Using a 0.1% solution of formic acid or acetic acid is a good starting point.

  • Optimize Gradient Program:

    • If using a gradient elution, decrease the slope of the gradient in the region where the isomers elute. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance resolution.

  • Change the HPLC Column:

    • Different Stationary Phase: If a standard C18 column is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, which can offer beneficial π-π interactions.

    • Chiral Column: If you suspect you are dealing with enantiomers, a chiral stationary phase is required for separation.[5]

  • Adjust Column Temperature:

    • Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction, which can sometimes improve selectivity between isomers.

Issue 2: Peak Tailing

Question: The peaks for my phaselic acid isomers are asymmetrical and show significant tailing. How can I improve the peak shape?

Answer: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase.

Peak_Tailing Start Peak Tailing Check_pH Check Mobile Phase pH (Ensure adequate suppression of ionization) Start->Check_pH Add_Modifier Add/Increase Acidic Modifier (e.g., 0.1% Formic Acid) Check_pH->Add_Modifier If pH is not optimal End_Success Symmetrical Peaks Check_pH->End_Success If successful Reduce_Load Reduce Sample Concentration/ Injection Volume Add_Modifier->Reduce_Load If tailing persists Add_Modifier->End_Success If successful Check_Column Check Column Health (Use Guard Column/Flush Column) Reduce_Load->Check_Column If still tailing Reduce_Load->End_Success If successful Check_Column->End_Success If successful End_Fail Replace Column Check_Column->End_Fail If column is degraded

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: Ensure the pH is low enough to suppress the ionization of phaselic acid's carboxylic acid groups. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase is highly recommended.

  • Reduce Sample Load: Injecting too much sample can lead to column overload and peak distortion. Try diluting your sample or reducing the injection volume.

  • Check for Column Contamination: The column frit or the head of the column may be contaminated. Try flushing the column with a strong solvent or back-flushing. Using a guard column can help prevent this issue.

Issue 3: Fluctuating Retention Times

Question: The retention times for my phaselic acid isomers are shifting between injections. What is causing this instability?

Answer: Drifting retention times can compromise the reliability of your analysis. This issue is often related to the stability of the HPLC system or the mobile phase.

Retention_Time_Shift Start Fluctuating Retention Times Equilibration Ensure Proper Column Equilibration Start->Equilibration MP_Prep Check Mobile Phase Preparation Start->MP_Prep Temp_Control Use a Column Oven for Temperature Stability Start->Temp_Control Pump_Check Inspect Pump for Leaks/Bubbles Start->Pump_Check End Stable Retention Times Equilibration->End MP_Prep->End Temp_Control->End Pump_Check->End

Caption: Logical relationship for troubleshooting retention time instability.

Detailed Steps:

  • Ensure Adequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient run.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. Ensure accurate measurements of all components and thorough mixing. Degas the mobile phase to prevent air bubbles in the pump.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check the HPLC pump for leaks and ensure the pump seals are in good condition. Purge the pump to remove any air bubbles.

Experimental Protocols

Protocol 1: Starting Method for Reversed-Phase HPLC of Phaselic Acid Isomers

This protocol provides a general starting point for the separation of phaselic acid isomers. Optimization will be necessary based on your specific sample and HPLC system.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with a low percentage of Solvent B (e.g., 10%) and hold for 2-3 minutes.

    • Increase the percentage of Solvent B in a linear gradient to elute the compounds of interest. A shallow gradient is often required for isomer separation.

    • Include a column wash step with a high percentage of Solvent B and a re-equilibration step at the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm or 320 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the phaselic acid standard or sample extract in a suitable solvent, preferably the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical starting parameters and potential optimization strategies for the HPLC separation of acidic isomers like phaselic acid.

Table 1: Initial HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 280 nm or 320 nm
Injection Volume 10 µL

Table 2: Troubleshooting and Optimization of HPLC Parameters

IssueParameter to AdjustRecommended ActionExpected Outcome
Poor Resolution Mobile Phase CompositionDecrease % of organic solvent; switch from ACN to MeOHIncreased retention and potential change in selectivity
Gradient SlopeDecrease the gradient slopeImproved separation between closely eluting peaks
ColumnSwitch to a phenyl-hexyl or chiral columnAltered selectivity based on different interactions
Peak Tailing Mobile Phase pHAdd 0.1% formic or acetic acidSuppression of silanol (B1196071) interactions, leading to sharper peaks
Sample ConcentrationDilute the samplePrevents column overload and improves peak shape
Retention Time Drift Column EquilibrationIncrease equilibration timeEnsures a stable baseline and consistent retention
TemperatureUse a column ovenMaintains constant temperature, leading to reproducible retention

References

troubleshooting poor solubility of (-)-phaselic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center guide for troubleshooting the poor solubility of (-)-phaselic acid in aqueous buffers.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of (-)-phaselic acid in aqueous buffers.

Physicochemical Properties of (-)-Phaselic Acid

A summary of the key physicochemical properties of (-)-phaselic acid is provided below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₈[1][2]
Molecular Weight 296.23 g/mol [1][2]
Strongest Acidic pKa ~3.26[3]
logS -1.9[3]
Hydrogen Bond Donors 4[2][3]
Hydrogen Bond Acceptors 6[2][3]
Polar Surface Area 115.06 Ų[3]

Frequently Asked Questions (FAQs)

Q1: Why is my (-)-phaselic acid not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: (-)-Phaselic acid is a carboxylic acid with a pKa of approximately 3.26.[3] This means that at pH values close to or below its pKa, the molecule is largely in its neutral, protonated form, which is less soluble in water. To achieve good solubility in aqueous solutions, the pH of the buffer should be significantly higher than the pKa, which will deprotonate the carboxylic acid groups and render the molecule negatively charged (anionic), thus increasing its affinity for polar solvents like water.[4][5]

Q2: What is the recommended first step for dissolving (-)-phaselic acid?

A2: The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent.[4][6] Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for this purpose.[7] For example, you can prepare a 10 mM stock solution in 100% DMSO. This stock can then be diluted into your aqueous buffer to the final desired concentration.[6]

Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue when diluting a compound from a highly soluble organic stock into an aqueous medium where its solubility is lower.[4] Here are several troubleshooting steps:

  • pH Adjustment of the Aqueous Buffer: Ensure the pH of your final aqueous buffer is at least 2-3 units above the pKa of (-)-phaselic acid (i.e., pH > 5.5-6.0). Acidic compounds are more soluble at higher pH.[4] For many cell-based assays, a buffer at pH 7.4 should be sufficient to maintain solubility, provided the final concentration of (-)-phaselic acid is not too high.

  • Method of Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[4] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation. Do not add the aqueous buffer to the DMSO stock.[4]

  • Use of Co-solvents: If pH adjustment alone is not sufficient, consider the use of a co-solvent in your final aqueous solution.[8][9] However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent. The final concentration of DMSO should typically be kept below 0.5%, and ideally at or below 0.1%, for most cell-based assays.[4]

  • Gentle Warming and Sonication: Gently warming the solution to around 37°C or using a bath sonicator can help to dissolve small amounts of precipitate.[4] However, be cautious about the stability of (-)-phaselic acid at higher temperatures.

Q4: What is the maximum aqueous solubility I can expect for (-)-phaselic acid?

A4: The exact maximum solubility will depend on the specific conditions of your aqueous buffer (pH, ionic strength, temperature). Due to its acidic nature, the solubility will be significantly higher in alkaline conditions compared to acidic or neutral pH. It is recommended to perform a solubility test for your specific buffer system to determine the empirical solubility limit for your experimental needs.

Q5: Are there any alternative strategies to improve the aqueous solubility of (-)-phaselic acid?

A5: Yes, other methods can be employed to enhance solubility:

  • Use of Surfactants: Low concentrations of surfactants can aid in solubilization.[8][10] However, ensure the chosen surfactant does not interfere with your experimental assay.

  • Hydrotropy: The addition of hydrotropic agents, which are compounds that increase the solubility of other solutes, can be considered.[11][12][13]

  • Salt Formation: While not a technique typically performed by the end-user, preparing a salt form of the acid (e.g., sodium or potassium salt) would significantly increase its aqueous solubility.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a specific amount of (-)-phaselic acid powder. For example, to make 1 mL of a 10 mM solution, you would need 0.29623 mg of (-)-phaselic acid (Molecular Weight = 296.23 g/mol ). It is often more practical to weigh a larger amount, such as 2.96 mg, and dissolve it in 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the weighed (-)-phaselic acid.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, brief sonication in a water bath sonicator can be used to aid dissolution.[4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to be at least 2-3 units above the pKa of 3.26. A pH of 7.4 is generally suitable.

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM DMSO stock solution dropwise to the buffer to achieve your final desired concentration. For example, to make a 10 µM working solution in 10 mL of PBS, you would add 10 µL of the 10 mM DMSO stock. This results in a final DMSO concentration of 0.1%.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration or try one of the troubleshooting steps mentioned in the FAQs.

  • Vehicle Control: Always prepare a vehicle control for your experiments, which consists of the aqueous buffer with the same final concentration of DMSO as your working solution.[4]

Visual Guides

G cluster_0 Troubleshooting Workflow for (-)-Phaselic Acid Solubility start Start: Poor solubility of (-)-phaselic acid in aqueous buffer prep_stock Prepare a concentrated stock solution in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer (add stock to buffer while vortexing) prep_stock->dilute check_precipitate Observe for precipitation dilute->check_precipitate success Solution is clear: Proceed with experiment check_precipitate->success No troubleshoot Precipitate forms: Initiate troubleshooting check_precipitate->troubleshoot Yes check_ph Is buffer pH > 6.0? troubleshoot->check_ph adjust_ph Adjust buffer pH to > 6.0 and repeat dilution check_ph->adjust_ph No lower_conc Lower the final concentration of (-)-phaselic acid check_ph->lower_conc Yes adjust_ph->dilute lower_conc->dilute cosolvent Consider adding a co-solvent (ensure compatibility with assay) lower_conc->cosolvent warm_sonicate Gently warm (37°C) or sonicate lower_conc->warm_sonicate cosolvent->dilute warm_sonicate->dilute

Caption: A workflow for troubleshooting the solubility of (-)-phaselic acid.

G cluster_1 pH-Dependent Ionization and Solubility of (-)-Phaselic Acid cluster_low_ph Low pH (e.g., pH < 3.26) cluster_high_ph High pH (e.g., pH > 6.0) ph_scale pH Scale pka pKa ≈ 3.26 low_ph_structure (-)-Phaselic Acid (Protonated) -COOH form low_ph_solubility Poor Aqueous Solubility low_ph_structure->low_ph_solubility Predominantly neutral high_ph_structure (-)-Phaselate (Deprotonated) -COO⁻ form low_ph_structure->high_ph_structure Increase pH high_ph_structure->low_ph_structure Decrease pH high_ph_solubility Good Aqueous Solubility high_ph_structure->high_ph_solubility Predominantly charged

Caption: The effect of pH on the ionization and solubility of (-)-phaselic acid.

G cluster_2 General Role of Phenolic Acids in Cellular Stress Response stress Cellular Stress (e.g., Oxidative Stress) ros Reactive Oxygen Species (ROS) stress->ros cell_damage Cellular Damage ros->cell_damage ros->cell_damage phaselic_acid (-)-Phaselic Acid (Phenolic Acid) phaselic_acid->ros Scavenges antioxidant_response Antioxidant Response phaselic_acid->antioxidant_response Induces antioxidant_response->ros Neutralizes cell_survival Cell Survival and Protection antioxidant_response->cell_survival

Caption: A potential mechanism of action for phenolic acids like (-)-phaselic acid.

References

Technical Support Center: Experimental Handling of (-)-Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-phaselic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of (-)-phaselic acid during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is (-)-phaselic acid and why is it prone to oxidation?

A1: (-)-Phaselic acid, a member of the hydroxycinnamic acid family, is a phenolic compound.[1][2] Phenolic compounds are susceptible to oxidation, especially when exposed to factors like oxygen, light, or trace metal impurities, which can catalyze the process.[3] This oxidation can lead to the formation of colored species such as quinones, potentially compromising the compound's biological activity and leading to inconsistent experimental results.[3]

Q2: What are the primary environmental factors that accelerate the oxidation of (-)-phaselic acid?

A2: The stability of (-)-phaselic acid is primarily influenced by:

  • Oxygen: Exposure to atmospheric and dissolved oxygen is a major driver of oxidation.[3][4]

  • Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.[5]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[4][6]

  • pH: While acidic conditions can be protective, alkaline pH can increase susceptibility to oxidation.[7][8]

  • Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts for oxidation.[5]

Q3: What are the general best practices for storing (-)-phaselic acid?

A3: To maintain the integrity of (-)-phaselic acid, proper storage is critical. Both solid and solution forms should be stored in tightly sealed, opaque containers to minimize exposure to light and moisture.[4][9] It is recommended to store the compound at low temperatures, such as -20°C for the solid powder and -80°C for stock solutions, to slow down potential degradation.[4][9] For solutions, preparing single-use aliquots is advisable to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide: Preventing Oxidation in Solution

This guide addresses common issues encountered when preparing and handling solutions of (-)-phaselic acid.

Issue Possible Cause(s) Suggested Solution(s)
Rapid discoloration (yellowing/browning) of the solution immediately upon preparation. High levels of dissolved oxygen in the solvent.Use a deoxygenated solvent. Refer to Protocol 1: Deoxygenation of Solvents .
Contamination of glassware with metal ions.Acid-wash all glassware (e.g., with 1M HCl) and rinse thoroughly with high-purity, deionized water before use.
Unstable pH of the solution.Prepare the solution in a slightly acidic buffer (e.g., pH 3-5), if compatible with your experiment.[7]
Solution is initially stable but degrades over a few hours or days. Slow oxidation by atmospheric oxygen.Overlay the solution with an inert gas (e.g., argon or nitrogen) in the storage container.
Photo-oxidation from ambient light.Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light.[5]
Microbial contamination.If appropriate for the application, filter-sterilize the solution (e.g., using a 0.22 µm filter) and store at 4°C.[5]
Inconsistent results or loss of compound activity in biological assays. Degradation of (-)-phaselic acid in the experimental medium.Prepare fresh solutions immediately before use. Consider adding a compatible antioxidant, such as ascorbic acid, to the working solution.[9]
Interaction with components in the assay medium.Perform control experiments to assess the stability of (-)-phaselic acid in your specific experimental medium over the time course of the assay.

Summary of Protective Agents

The following table summarizes common agents used to prevent the oxidation of (-)-phaselic acid and their mechanisms of action.

Agent Typical Concentration Mechanism of Action Potential Considerations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMActs as a sacrificial antioxidant, being preferentially oxidized.[9]May interfere with certain biological assays. Can act as a pro-oxidant in the presence of high concentrations of transition metals.[10]
EDTA (Ethylenediaminetetraacetic acid) 0.1 - 1 mMChelates metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation reactions.[11][12]Can affect the activity of metalloenzymes or other metal-dependent biological processes.[5]
Inert Gas (Argon or Nitrogen) N/A (used to displace oxygen)Creates an oxygen-free environment in the headspace of the container.[13]Requires specialized equipment (gas cylinder, regulator, tubing).

Key Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

Objective: To remove dissolved oxygen from a solvent to minimize the oxidation of (-)-phaselic acid.

Materials:

  • Solvent to be deoxygenated

  • Inert gas cylinder (argon or nitrogen) with a regulator

  • Sparging tube (a long needle or glass tube)

  • Appropriate tubing

Procedure:

  • Place the solvent in a suitable container (e.g., a flask or bottle).

  • Insert the sparging tube into the solvent, ensuring the tip is near the bottom.

  • Connect the sparging tube to the inert gas cylinder.

  • Set the regulator to a low flow rate to create a gentle stream of bubbles. Avoid vigorous bubbling to prevent solvent evaporation.

  • Sparge the solvent for a minimum of 15-30 minutes.

  • After sparging, remove the tube while maintaining a positive flow of inert gas over the solvent's surface.

  • Immediately seal the container. For long-term storage, use a container with a septum to allow for solvent removal with a syringe without reintroducing air.

Protocol 2: General Handling of (-)-Phaselic Acid Under an Inert Atmosphere

Objective: To prepare and handle solutions of (-)-phaselic acid while minimizing exposure to atmospheric oxygen.

Materials:

  • (-)-Phaselic acid (solid)

  • Deoxygenated solvent (from Protocol 1)

  • Glassware (e.g., round-bottom flask, vials)

  • Inert gas supply (argon or nitrogen)

  • Syringes and needles

Procedure:

  • Assemble the glassware and ensure it is clean and dry.

  • Purge the glassware with an inert gas for several minutes.

  • Weigh the desired amount of (-)-phaselic acid and add it to the flask under a positive pressure of inert gas.

  • Add the deoxygenated solvent to the flask using a syringe.

  • Stir the solution until the solid is fully dissolved, maintaining a gentle flow of inert gas over the solution.

  • If the solution is to be stored, transfer it to amber vials that have been purged with inert gas, and seal them tightly.

Visualizing Experimental Workflows

Workflow for Troubleshooting (-)-Phaselic Acid Oxidation

G start Start: Prepare (-)-Phaselic Acid Solution check_color Observe Immediate Discoloration? start->check_color deoxygenate Action: Use Deoxygenated Solvents (Protocol 1) check_color->deoxygenate Yes check_stability Solution Stable Over Time? check_color->check_stability No acid_wash Action: Use Acid-Washed Glassware deoxygenate->acid_wash acid_wash->check_stability inert_atmosphere Action: Store Under Inert Gas (Protocol 2) check_stability->inert_atmosphere No end_good Outcome: Stable Solution check_stability->end_good Yes protect_light Action: Protect from Light inert_atmosphere->protect_light add_antioxidant Consider Adding Antioxidant (e.g., Ascorbic Acid) protect_light->add_antioxidant end_bad Outcome: Degradation Occurs add_antioxidant->end_bad

Caption: A logical workflow for troubleshooting the oxidation of (-)-phaselic acid.

Decision-Making for Oxidation Prevention Strategy

G start Start: Planning Experiment with (-)-Phaselic Acid check_air_stability Are all reactants and reagents stable in air? start->check_air_stability use_antioxidant Strategy 1: Add a Sacrificial Antioxidant (e.g., Ascorbic Acid) check_air_stability->use_antioxidant Yes use_inert Strategy 2: Work Under an Inert Atmosphere (Protocol 2) check_air_stability->use_inert No check_metal Is metal ion catalysis a concern? use_antioxidant->check_metal use_inert->check_metal use_chelator Strategy 3: Add a Chelating Agent (e.g., EDTA) check_metal->use_chelator Yes proceed Proceed with Experiment check_metal->proceed No use_chelator->proceed

Caption: Decision workflow for selecting an appropriate oxidation prevention strategy.

References

Technical Support Center: Interference in Assays due to (-)-Phaseolic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on troubleshooting and mitigating potential assay interference caused by the reactivity of (-)-phaseolic acid and other structurally related phenolic compounds.

A Note on Compound Identification: Initial inquiries regarding "(-)-phaselic acid" suggest a likely misspelling of (-)-phaseolic acid . This guide will focus on phaseolic acid and use caffeic acid, a structurally similar and well-studied compound, as a proxy for providing quantitative data and detailed experimental examples.

Frequently Asked Questions (FAQs)

Q1: What is (-)-phaseolic acid and why is it a concern for assay interference?

A1: (-)-Phaseolic acid is a hydroxycinnamic acid derivative. Its chemical structure contains a catechol moiety (a type of phenol) which is known to be redox-active. This reactivity is the primary reason for its potential to interfere with various biological and biochemical assays, leading to false-positive or false-negative results.

Q2: What are the primary mechanisms by which phaseolic acid can interfere with assays?

A2: The main interference mechanisms include:

  • Redox Activity: The phenolic hydroxyl groups of phaseolic acid can be easily oxidized, leading to the generation of reactive oxygen species (ROS) or direct interaction with redox-sensitive assay components. This can affect assays that rely on redox reactions, such as those using resazurin-based reagents or measuring oxidative stress.

  • Optical Interference: Phaseolic acid exhibits intrinsic absorbance and fluorescence, which can interfere with assays that use spectrophotometric or fluorometric readouts. This can lead to artificially high or low signals.

  • Protein Binding: Phenolic compounds can bind non-specifically to proteins, including enzymes and antibodies, potentially altering their conformation and activity. This can be a significant issue in enzyme inhibition assays and immunoassays like ELISA.

Q3: Which types of assays are most susceptible to interference from phaseolic acid?

A3: Assays that are particularly vulnerable include:

  • Cell Viability Assays: Assays like the MTT assay, which rely on cellular redox activity, can be directly affected by the reducing potential of phaseolic acid.

  • Enzyme Inhibition Assays: Non-specific binding to the enzyme or redox-based interference with the assay signal can lead to inaccurate measurements of enzyme activity.

  • Immunoassays (e.g., ELISA): Interference can occur through non-specific binding to antibodies or by affecting the enzymatic reporter system.

  • Oxidative Stress Assays: The inherent antioxidant properties of phaseolic acid can quench the signal from probes used to detect reactive oxygen species.

Troubleshooting Guides

Guide 1: Investigating Suspected Interference in Cell-Based Assays (e.g., MTT Assay)

Issue: Unexpectedly high or low cell viability readings in the presence of phaseolic acid.

G A Unexpected MTT Assay Result B Run Cell-Free Control: MTT + Media + Phaseolic Acid A->B C Signal Change Observed? B->C D Yes: Direct MTT Reduction C->D Yes E No: Interference is Cell-Mediated C->E No F Quantify Interference: Determine IC50 of direct reduction D->F G Consider Orthogonal Assay: e.g., CellTiter-Glo® (ATP measurement) E->G H Investigate Cellular Redox State: Measure ROS or glutathione (B108866) levels E->H I Correct Data for Interference or Use Alternative Assay F->I G->I H->I

Troubleshooting Steps:

  • Run a Cell-Free Control: Perform the MTT assay in the absence of cells, including wells with media alone, media with phaseolic acid at various concentrations, and media with a known reducing agent as a positive control.

  • Analyze Control Results: If you observe a color change in the wells containing phaseolic acid, it indicates direct reduction of the MTT reagent, leading to a false-positive signal for cell viability.

  • Consider an Orthogonal Assay: If interference is confirmed, use a cell viability assay with a different detection principle that is less susceptible to redox interference, such as an ATP-based assay (e.g., CellTiter-Glo®).

Guide 2: Troubleshooting Interference in Enzyme Inhibition Assays

Issue: Apparent enzyme inhibition that may be an artifact.

G A Apparent Enzyme Inhibition B Check for Autofluorescence/ Absorbance of Phaseolic Acid A->B C Spectral Overlap? B->C D Yes: Optical Interference C->D Yes E No: Potential True Inhibition or Other Interference C->E No F Run 'No-Enzyme' Control: Substrate + Phaseolic Acid E->F G Signal Change? F->G H Yes: Direct Substrate Interaction G->H Yes I No: Proceed to Further Checks G->I No J Test for Non-Specific Protein Binding: Vary Enzyme Concentration I->J K IC50 Shift? J->K L Yes: Non-Specific Inhibition K->L Yes M No: Likely True Inhibition K->M No

Troubleshooting Steps:

  • Assess Optical Interference: Measure the absorbance and fluorescence spectra of phaseolic acid under your assay conditions to check for overlap with the excitation and emission wavelengths of your substrate or product.

  • Perform a "No-Enzyme" Control: Run the assay with the substrate and phaseolic acid but without the enzyme. A change in signal indicates a direct interaction between the compound and the substrate or detection reagents.

  • Evaluate Non-Specific Inhibition: Perform the inhibition assay at different enzyme concentrations. A true inhibitor's IC50 value should remain constant, while a non-specific inhibitor's apparent IC50 will often change with enzyme concentration.

Guide 3: Addressing Interference in Immunoassays (ELISA)

Issue: Inconsistent or unexpected results in an ELISA.

G A Unexpected ELISA Result B Run 'Antigen-Negative' Control: All reagents + Phaseolic Acid, no antigen A->B C Signal Detected? B->C D Yes: Non-Specific Binding to Antibodies C->D Yes E No: Interference with Detection Step? C->E No F Run 'Substrate-Only' Control: Substrate + HRP + Phaseolic Acid E->F G Signal Inhibition? F->G H Yes: Interference with HRP Activity G->H Yes I No: Investigate Matrix Effects G->I No J Spike and Recovery Experiment I->J K Low Recovery? J->K L Yes: Matrix Effect K->L Yes M No: Re-evaluate Assay Parameters K->M No

Troubleshooting Steps:

  • Check for Non-Specific Binding: Run a control where the antigen is omitted but all other components, including phaseolic acid, are present. A signal in this control suggests that phaseolic acid may be binding non-specifically to the capture or detection antibodies.

  • Assess Interference with the Detection System: Incubate the enzyme conjugate (e.g., HRP) and its substrate with phaseolic acid. A change in the expected signal indicates interference with the enzymatic detection step.

  • Perform a Spike and Recovery Experiment: Add a known amount of the analyte ("spike") to your sample matrix with and without phaseolic acid. Poor recovery of the spiked analyte in the presence of phaseolic acid suggests a matrix effect or interference with analyte-antibody binding.

Quantitative Data Summary (Using Caffeic Acid as a Proxy)

The following tables provide a summary of quantitative data for caffeic acid, which can serve as a reference for the potential magnitude of interference from phaseolic acid.

Table 1: IC50 Values of Caffeic Acid in MTT Assays on Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
AsPC-1Pancreatic Cancer19.44
BxPC-3Pancreatic Cancer24.3
HCT116Colorectal Cancer6.47 (mg/L)

Note: The MTT assay measures metabolic activity and can be influenced by the redox properties of the tested compound, potentially not reflecting true cytotoxicity.

Table 2: Antioxidant Activity of Caffeic Acid

AssayIC50 (µg/mL)
ABTS84.52 ± 0.74
DPPH2.57

Note: Strong antioxidant activity suggests a high potential for interference in redox-based assays.

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

Objective: To determine if a compound directly reduces the MTT reagent.

Materials:

  • 96-well microplate

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (without phenol (B47542) red is recommended)

  • Test compound (e.g., phaseolic acid) stock solution

  • Known reducing agent (e.g., ascorbic acid) as a positive control

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in cell culture medium in a 96-well plate. Include wells with medium only as a negative control.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Add an equal volume of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Data Analysis: An increase in absorbance in the wells containing the test compound compared to the medium-only control indicates direct reduction of MTT.

Protocol 2: Autofluorescence and Absorbance Scan

Objective: To assess the intrinsic optical properties of a test compound.

Materials:

  • Quartz cuvette or UV-transparent microplate

  • Test compound stock solution

  • Assay buffer

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a solution of the test compound in the assay buffer at the highest concentration used in your assay.

  • Absorbance Scan: Place the solution in a cuvette and scan the absorbance spectrum across a relevant range of wavelengths (e.g., 200-800 nm).

  • Fluorescence Scan:

    • Place the solution in a fluorescence cuvette.

    • Perform an excitation scan by setting the emission wavelength of your assay's fluorophore and scanning a range of excitation wavelengths.

    • Perform an emission scan by setting the excitation wavelength of your assay's fluorophore and scanning a range of emission wavelengths.

  • Data Analysis: Compare the absorbance and fluorescence spectra of the test compound with the excitation and emission spectra of your assay's fluorophore to identify any overlap that could cause interference.

Signaling Pathways and Logical Relationships

G cluster_0 Phenolic Compound (e.g., Phaseolic Acid) cluster_1 Interference Mechanisms cluster_2 Affected Assay Components cluster_3 Observed Effect A Phenolic Hydroxyl Groups B Redox Cycling A->B C Optical Interference A->C D Non-Specific Binding A->D E Redox-sensitive reagents (e.g., Resazurin, MTT) B->E F Fluorophores/Chromophores C->F G Proteins (Enzymes, Antibodies) D->G H False Positive/Negative Signal E->H F->H G->H

By understanding the reactive nature of (-)-phaseolic acid and employing the troubleshooting strategies and control experiments outlined in this guide, researchers can more confidently interpret their assay results and avoid the pitfalls of compound-mediated interference.

Technical Support Center: Enhancing the Bioavailability of Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of phaselic acid, a representative poorly soluble compound.

Frequently Asked Questions (FAQs)

Q1: Our phaselic acid compound demonstrates high potency in in-vitro assays but fails to show efficacy in animal models. What is the likely cause?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to enter systemic circulation. Low aqueous solubility is a primary driver of poor dissolution and, consequently, low bioavailability. It is critical to evaluate the physicochemical properties of phaselic acid, specifically its solubility and permeability, to diagnose the underlying issue.

Q2: What are the initial strategies to consider for improving the bioavailability of phaselic acid?

A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanonization are commonly employed.

  • Formulation with Solubilizing Excipients: Utilizing co-solvents, surfactants, or complexing agents can significantly improve solubility.

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state can lead to substantial improvements in dissolution.[1]

Q3: When should we consider more advanced formulation techniques like lipid-based or nanoparticle systems?

A3: Advanced formulation strategies should be considered when simpler methods are insufficient to achieve the target bioavailability.

  • Lipid-Based Formulations (e.g., SEDDS): These are particularly useful for highly lipophilic compounds. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[2][3]

  • Nanoparticle Systems: Polymeric nanoparticles or solid lipid nanoparticles can encapsulate the drug, protecting it from degradation and potentially enhancing its uptake across the intestinal barrier.[4] These systems are well-suited for achieving rapid absorption and increased bioavailability of BCS Class II drugs.[4][5]

Q4: How do excipients impact the bioavailability of phaselic acid?

A4: Excipients, while often considered inert, can significantly influence a drug's bioavailability.[2] They can interact with the drug and physiological factors at the absorption site.[6] For instance, some excipients can inhibit efflux transporters or metabolic enzymes in the gut wall, thereby increasing the amount of drug that reaches systemic circulation. A thorough understanding of drug-excipient interactions is essential for designing robust formulations.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low drug exposure (low AUC) in pharmacokinetic studies. Poor dissolution of phaselic acid in the gastrointestinal tract.1. Reduce the particle size of the API (micronization/nanonization). 2. Formulate as an amorphous solid dispersion with a suitable polymer. 3. Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).
High variability in drug absorption between subjects. Food effects or pH-dependent solubility of phaselic acid.1. Conduct food-effect studies to understand the impact of fed vs. fasted states. 2. If solubility is pH-dependent, consider enteric coating to target release in a more favorable pH environment. 3. Lipid-based formulations can often mitigate food effects.
Drug precipitates out of solution upon dilution in aqueous media during in-vitro tests. The formulation is unable to maintain a supersaturated state.1. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. 2. Optimize the ratio of drug to carrier in solid dispersions. 3. For lipid-based systems, adjust the surfactant/co-surfactant ratio to ensure stable microemulsion formation.
The developed formulation is physically or chemically unstable. Incompatible excipients or inappropriate storage conditions.1. Conduct thorough excipient compatibility studies. 2. Perform stability studies under accelerated and long-term conditions to identify optimal storage requirements. 3. For amorphous solid dispersions, select polymers with a high glass transition temperature (Tg) to prevent recrystallization.[1]

Data Presentation: Illustrative Bioavailability Enhancement of Poorly Soluble Drugs

The following tables summarize representative data on the improvement of bioavailability for various Biopharmaceutics Classification System (BCS) Class II drugs using different formulation technologies.

Table 1: Amorphous Solid Dispersion Formulations

DrugFormulation TechnologyAnimal ModelKey Pharmacokinetic ParameterFold Increase in Bioavailability (Relative to Conventional Formulation)
Itraconazole (B105839)Super-bioavailable solid dispersion in a pH-dependent polymeric matrixHumansSerum Concentration1.4-fold higher serum concentration on day 28.[7]
CarbamazepineModified-release amorphous solid dispersions (thin film freezing)RatsAUC0-t2.4 to 2.6-fold increase.[8]
GlibenclamideAmorphous solid dispersion with Poloxamer-188 (solvent evaporation)Wistar RatsAUC0-24hApproximately 2-fold increase.[9]

Table 2: Nanoparticle Formulations

DrugFormulation TechnologyAnimal ModelKey Pharmacokinetic ParameterFold Increase in Bioavailability (Relative to Conventional Formulation)
CelecoxibAmorphous drug/polymer nanoparticlesHumansSystemic ExposureHigher systemic exposure and faster Tmax (0.75h vs 3h).[4][5][10]
CelecoxibDry co-milled nanoformulationRatsRelative Bioavailability1.45-fold increase (145.2%).[11]
CarbamazepineNanostructured lipid carriers (NLC)MiceBioavailability2.27-fold increase compared to drug suspension.[12]

Table 3: Lipid-Based Formulations

DrugFormulation TechnologyAnimal ModelKey Pharmacokinetic ParameterFold Increase in Bioavailability (Relative to Conventional Formulation)
TenofovirSelf-Emulsifying Drug Delivery System (SEDDS)RatsRelative Bioavailability21.53-fold increase compared to marketed tablets.[13]
Alpha-tocopherolSelf-Emulsifying Drug Delivery System (SEDDS)HumansPlasma Concentration2.1 to 4.1-fold increase.[14]
CarbamazepineNanoemulsionRabbitsCmax10-fold increase in drug concentration compared to in-vitro release.

Experimental Protocols

Protocol 1: In-Vitro Dissolution Testing

Objective: To assess the dissolution rate of different phaselic acid formulations in a physiologically relevant medium.

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The volume is typically 900 mL.

  • Temperature: Maintain the medium at 37 ± 0.5°C.

  • Paddle Speed: Set the paddle speed to 50 or 75 RPM.

  • Procedure: a. Place a single dose of the phaselic acid formulation (e.g., tablet, capsule, or powder) into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analysis: Analyze the concentration of phaselic acid in the filtered samples using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Plot the cumulative percentage of drug dissolved as a function of time.

Protocol 2: In-Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of different phaselic acid formulations after oral administration in an animal model.

Methodology:

  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).

  • Animal Housing and Acclimatization: House the animals in a controlled environment and allow them to acclimatize for at least one week before the study.

  • Dosing: a. Fast the animals overnight (with free access to water) before dosing. b. Administer the phaselic acid formulations orally via gavage at a predetermined dose. Include a control group receiving the unformulated drug suspension.

  • Blood Sampling: a. Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. b. Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of phaselic acid in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf) using non-compartmental analysis software.

  • Relative Bioavailability Calculation: Calculate the relative bioavailability (Frel) of the test formulations compared to the control formulation using the formula: Frel (%) = (AUCtest / AUCcontrol) x (Dosecontrol / Dosetest) x 100.

Visualizations

G cluster_formulation Formulation Strategies cluster_dissolution Dissolution in GI Tract cluster_absorption Absorption cluster_bioavailability Systemic Circulation A Phaselic Acid (Crystalline) B Particle Size Reduction (Micronization/Nanonization) A->B C Amorphous Solid Dispersion A->C D Lipid-Based Formulation (e.g., SEDDS) A->D E Nanoparticle Formulation A->E F Increased Surface Area B->F Leads to G Higher Apparent Solubility C->G Leads to H Solubilization in Micelles D->H Leads to J Enhanced Permeation D->J Can directly cause E->G Leads to E->J Can directly cause I Increased Concentration Gradient F->I Results in G->I Results in H->I Results in I->J Drives K Increased Bioavailability J->K

Caption: Logical workflow for enhancing the bioavailability of phaselic acid.

G cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation A Formulation Development (e.g., SEDDS, ASD, Nanoparticles) B Physicochemical Characterization (Particle Size, Zeta Potential, DSC, XRD) A->B C In-Vitro Dissolution Testing (USP Apparatus II, Biorelevant Media) A->C D Permeability Assay (e.g., Caco-2, PAMPA) C->D E Animal Model Selection (e.g., Rats, Mice) D->E Promising candidates proceed to in-vivo F Oral Administration E->F G Blood Sampling at Timed Intervals F->G H Bioanalysis of Plasma Samples (LC-MS/MS) G->H I Pharmacokinetic Analysis (Cmax, Tmax, AUC) H->I J Lead Formulation Candidate with Enhanced Bioavailability I->J

Caption: Experimental workflow for formulation development and evaluation.

References

common pitfalls in the handling and storage of (-)-phaselic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the common pitfalls in the handling and storage of (-)-phaselic acid.

Frequently Asked Questions (FAQs)

Q1: What is (-)-phaselic acid and what are its key structural features?

A1: (-)-Phaselic acid, also known as 2-O-caffeoyl-L-malate, is a natural phenolic compound.[1] Its structure consists of a caffeic acid moiety linked via an ester bond to L-malic acid. The presence of a catechol group (a 1,2-dihydroxybenzene ring) and an ester linkage makes it susceptible to particular degradation pathways.

Q2: What are the recommended long-term storage conditions for solid (-)-phaselic acid?

A2: For long-term stability, solid (-)-phaselic acid should be stored desiccated at -20°C. It is crucial to minimize moisture and protect the compound from light.

Q3: I am having difficulty dissolving (-)-phaselic acid in aqueous buffers. What should I do?

A3: (-)-Phaselic acid has limited solubility in neutral or acidic aqueous solutions. To improve solubility, you can prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol (B145695) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.1% for cell-based assays).

Q4: Can I heat the solution to aid in dissolving (-)-phaselic acid?

A4: Gentle warming can aid dissolution, but prolonged or excessive heating should be avoided. Phenolic compounds, especially those with catechol groups, can be susceptible to thermal degradation. Monitor the temperature closely and use the lowest effective temperature for the shortest duration possible.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause 1: Degradation of (-)-phaselic acid in stock solutions.

    • Troubleshooting Tip: Prepare fresh stock solutions in a suitable organic solvent like DMSO before each experiment. Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Protect stock solutions from light by using amber vials or wrapping tubes in aluminum foil.

  • Possible Cause 2: Degradation of (-)-phaselic acid in cell culture medium.

    • Troubleshooting Tip: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can promote the hydrolysis of the ester linkage in (-)-phaselic acid. Minimize the pre-incubation time of the compound in the media before adding it to the cells. Consider conducting a time-course experiment to assess the stability of (-)-phaselic acid under your specific assay conditions.

  • Possible Cause 3: Interaction with components in the cell culture medium.

    • Troubleshooting Tip: Components in serum or other media supplements may interact with or degrade (-)-phaselic acid. If feasible, conduct experiments in a serum-free medium or a medium with reduced serum concentration. Always include appropriate vehicle controls in your experiments.

Issue 2: Appearance of unknown peaks or loss of the main peak during HPLC analysis.
  • Possible Cause 1: On-column degradation.

    • Troubleshooting Tip: The stationary phase or mobile phase composition may be contributing to the degradation of (-)-phaselic acid. Ensure the pH of the mobile phase is acidic (e.g., pH 3-5) to suppress the ionization of the carboxylic acid groups and improve stability. Use a well-maintained column and consider a guard column to protect the analytical column.

  • Possible Cause 2: Degradation in the autosampler.

    • Troubleshooting Tip: If the autosampler is not temperature-controlled, the compound may degrade while waiting for injection. If possible, use a cooled autosampler (e.g., 4°C). If a cooled autosampler is not available, minimize the time the samples spend in the autosampler before injection.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Tip: Protect samples from light during preparation and analysis by using amber vials or light-blocking sleeves for the autosampler tray.

Data Presentation

Table 1: Recommended Storage Conditions for (-)-Phaselic Acid

FormStorage TemperatureConditionsShelf Life (estimated)
Solid-20°CDesiccated, protected from light>1 year
Stock-80°CIn anhydrous DMSO or ethanol, protected from lightUp to 6 months

Table 2: Solubility of (-)-Phaselic Acid

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterSparingly soluble
Aqueous Buffers (pH 7.4)Poorly soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of (-)-Phaselic Acid
  • Equilibrate the vial of solid (-)-phaselic acid to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) for a short period may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in amber or light-protected tubes.

  • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for (-)-Phaselic Acid

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a low percentage of solvent B (e.g., 5-10%) and gradually increase to elute (-)-phaselic acid and its potential degradation products. A typical gradient might be from 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of (-)-phaselic acid (approximately 325-330 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 25-30°C

Mandatory Visualization

degradation_pathway Potential Degradation Pathways of (-)-Phaselic Acid phaselic_acid (-)-Phaselic Acid (Caffeoyl-Malate Ester) hydrolysis_products Caffeic Acid + Malic Acid phaselic_acid->hydrolysis_products Hydrolysis (High pH, Temp) oxidation_products Quinone Derivatives phaselic_acid->oxidation_products Oxidation (Catechol Ring) isomerization_products Isomers phaselic_acid->isomerization_products Isomerization (Light, Heat)

Caption: Potential degradation pathways for (-)-phaselic acid.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis storage Solid Compound (Desiccated, -20°C) stock_prep Prepare Stock Solution (DMSO or Ethanol) storage->stock_prep working_sol Prepare Working Solution (in Assay Medium) stock_prep->working_sol assay Perform Assay (e.g., Cell Culture) working_sol->assay sample_analysis Sample Analysis (e.g., HPLC) assay->sample_analysis data_interp Data Interpretation sample_analysis->data_interp

Caption: A typical experimental workflow using (-)-phaselic acid.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Caffeic Acid and (-)-Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed comparison of the antioxidant activities of two phenolic compounds: caffeic acid and (-)-phaselic acid. While caffeic acid is a well-researched antioxidant with established mechanisms and a wealth of supporting data, a comprehensive literature search reveals a significant gap in the scientific record regarding the antioxidant properties of (-)-phaselic acid. At present, no direct comparative studies or individual reports detailing the antioxidant capacity of (-)-phaselic acid are available.

Therefore, this document will focus on presenting a thorough analysis of the antioxidant profile of caffeic acid, supported by experimental data and detailed protocols. This information will serve as a valuable benchmark for future studies on a broader range of phenolic acids, including the yet-to-be-characterized (-)-phaselic acid.

Introduction to Caffeic Acid as an Antioxidant

Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent hydroxycinnamic acid found in a variety of plant-based foods, including coffee, fruits, and vegetables.[1] Its chemical structure, featuring a catechol ring and a conjugated acrylic acid side chain, endows it with potent antioxidant properties.[2][3] Caffeic acid is recognized for its ability to neutralize free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions.[4][5][6]

Antioxidant Mechanisms of Caffeic Acid

Caffeic acid exerts its antioxidant effects through two primary mechanisms:

  • Free Radical Scavenging: Caffeic acid can donate hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals, such as reactive oxygen species (ROS).[2] This process is often described by mechanisms such as hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT).[7] The resulting caffeic acid radical is relatively stable due to resonance delocalization, which prevents the propagation of radical chain reactions.

  • Metal Ion Chelation: Caffeic acid can bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[2][4][8] These metal ions can otherwise participate in the Fenton reaction, which generates highly damaging hydroxyl radicals. By chelating these metals, caffeic acid inhibits this radical-generating pathway.[4][5][6]

Caffeic_Acid_Antioxidant_Mechanisms cluster_0 Free Radical Scavenging cluster_1 Metal Ion Chelation Free_Radicals Free Radicals (e.g., ROS) Neutralized_Radicals Neutralized Radicals Free_Radicals->Neutralized_Radicals H⁺ donation Caffeic_Acid_Scavenging Caffeic Acid Caffeic_Acid_Radical Stable Caffeic Acid Radical Caffeic_Acid_Scavenging->Caffeic_Acid_Radical donates H⁺ Metal_Ions Metal Ions (e.g., Fe²⁺, Cu²⁺) Chelated_Complex Caffeic Acid- Metal Complex Metal_Ions->Chelated_Complex Fenton_Reaction Fenton Reaction Metal_Ions->Fenton_Reaction Caffeic_Acid_Chelation Caffeic Acid Caffeic_Acid_Chelation->Chelated_Complex chelates Chelated_Complex->Fenton_Reaction inhibits Hydroxyl_Radicals Hydroxyl Radicals Fenton_Reaction->Hydroxyl_Radicals generates

Antioxidant Mechanisms of Caffeic Acid

Quantitative Antioxidant Activity of Caffeic Acid

The antioxidant capacity of caffeic acid has been quantified using various in vitro assays. The following table summarizes representative data from the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

AssayMetricValueReference CompoundReference Value
DPPHIC₅₀5.9 µg/mLAscorbic Acid43.2 µg/mL
DPPHIC₅₀50 µMTrolox56 µM
ABTSIC₅₀1.96 µg/mL--
ABTSTEAC1.5-2.0--

IC₅₀ (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the water-soluble vitamin E analog, Trolox.

Experimental Protocols

Detailed methodologies for the DPPH and ABTS assays are provided below as a reference for researchers.

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of 0.1 mM.

  • Sample Preparation: Dissolve caffeic acid and a reference antioxidant (e.g., ascorbic acid or Trolox) in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the antioxidant solution to a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•⁺ is reduced back to the colorless neutral form by the antioxidant, and the decrease in absorbance is measured at 734 nm.

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of ABTS•⁺ Working Solution: The stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of caffeic acid and a reference antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: A small volume of the antioxidant solution is added to a larger volume of the ABTS•⁺ working solution.

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of TEAC: The percentage inhibition of absorbance is plotted against the concentration of the antioxidant and compared to a standard curve generated with Trolox. The antioxidant capacity is expressed as Trolox Equivalents (TEAC).

Experimental_Workflow cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow DPPH1 Prepare DPPH Solution (0.1 mM) DPPH3 Mix Sample with DPPH Solution DPPH1->DPPH3 DPPH2 Prepare Sample Concentrations DPPH2->DPPH3 DPPH4 Incubate in Dark (30 min) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate % Inhibition & IC₅₀ DPPH5->DPPH6 ABTS1 Generate ABTS•⁺ Stock Solution ABTS2 Prepare ABTS•⁺ Working Solution ABTS1->ABTS2 ABTS4 Mix Sample with ABTS•⁺ Solution ABTS2->ABTS4 ABTS3 Prepare Sample Concentrations ABTS3->ABTS4 ABTS5 Incubate (e.g., 6 min) ABTS4->ABTS5 ABTS6 Measure Absorbance at 734 nm ABTS5->ABTS6 ABTS7 Calculate TEAC ABTS6->ABTS7

Workflow for DPPH and ABTS Assays

Conclusion and Future Directions

Caffeic acid is a well-established antioxidant with robust free radical scavenging and metal chelating properties, supported by a substantial body of scientific literature. This guide provides a summary of its antioxidant mechanisms, quantitative activity data, and detailed experimental protocols for its evaluation.

In stark contrast, there is a clear absence of data on the antioxidant activity of (-)-phaselic acid in the current scientific literature. This represents a significant knowledge gap and a compelling opportunity for future research. We recommend that studies be undertaken to characterize the antioxidant potential of (-)-phaselic acid using standardized assays such as the DPPH and ABTS methods outlined in this guide. Such research would not only elucidate the bioactivity of this compound but also contribute to a more comprehensive understanding of the structure-activity relationships of phenolic acids, which is crucial for the development of new therapeutic agents and functional foods.

References

A Comparative Guide to the HPLC Validation for (-)-Phaselic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of (-)-phaselic acid with established methods for structurally similar phenolic acids. Experimental data from validated methods for caffeic and ferulic acid are presented to support the proposed methodology. This document outlines detailed experimental protocols and validation parameters essential for ensuring the accuracy, precision, and reliability of quantitative analysis of (-)-phaselic acid in various sample matrices.

Introduction to (-)-Phaselic Acid Analysis

(-)-Phaselic acid, a hydroxycinnamic acid derivative, is a chiral molecule with potential biological activities of interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of the specific enantiomer, (-)-phaselic acid, is critical for research, development, and quality control purposes. HPLC is a powerful and widely used technique for the analysis of phenolic compounds. This guide focuses on the validation of a reversed-phase HPLC (RP-HPLC) method, a common and robust approach for such analyses.

Experimental Workflow for HPLC Method Validation

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating an HPLC method for the analysis of (-)-phaselic acid.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD_Start Select Chromatographic Conditions MD_Optimize Optimize Separation (Mobile Phase, Column, etc.) MD_Start->MD_Optimize MV_Specificity Specificity MD_Optimize->MV_Specificity Proceed to Validation MV_Linearity Linearity & Range MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD Limit of Detection (LOD) MV_Precision->MV_LOD MV_LOQ Limit of Quantification (LOQ) MV_LOD->MV_LOQ MV_Robustness Robustness MV_LOQ->MV_Robustness MV_Stability Solution Stability MV_Robustness->MV_Stability DI_Report Validation Report MV_Stability->DI_Report DI_SOP Standard Operating Procedure (SOP) DI_Report->DI_SOP DI_Routine Routine Analysis DI_SOP->DI_Routine

Caption: Workflow for the development and validation of an HPLC method.

Comparison of HPLC Methods for Phenolic Acid Analysis

ParameterProposed Method for (-)-Phaselic AcidValidated Method for Caffeic Acid[1][2][3]Validated Method for Ferulic Acid[4][5][6]
Chromatographic Column Chiral Stationary Phase (e.g., Chiralpak AD-RH) or C18 column (250 mm x 4.6 mm, 5 µm)RP-18 column (250 mm x 4.6 mm, 5 µm)C18 column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient elution with Acetonitrile/Methanol (B129727) and acidified water (e.g., with formic or acetic acid)Ethanol:Water (40:60 v/v) with acetic acid (pH 2.5) or Acetonitrile:0.2% Ortho-phosphoric acid in water (19:81 v/v)Acetonitrile:10% Acetic Acid (20:80 v/v) or Methanol:Water (45:55 v/v, pH 2.8)
Flow Rate 0.7 - 1.2 mL/min0.7 - 1.2 mL/min0.7 - 1.0 mL/min
Detection Wavelength ~325 nm (based on UV spectra of similar compounds)325 nm319 - 325 nm
Linearity (r²) > 0.999> 0.997 - 0.9999> 0.996 - 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%99 - 104%
Precision (% RSD) < 2%< 2%< 2%
Limit of Detection (LOD) To be determined (expected in µg/mL range)1.44 µg/mLTo be determined (expected in ng/mL to µg/mL range)
Limit of Quantification (LOQ) To be determined (expected in µg/mL range)4.38 µg/mLTo be determined (expected in ng/mL to µg/mL range)

Experimental Protocols

Proposed HPLC Method for (-)-Phaselic Acid

This protocol is a starting point and should be optimized and validated for the specific sample matrix.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: For chiral separation, a Chiralpak AD-RH (or similar amylose-based chiral stationary phase) is recommended. For general analysis of total phaselic acid, a C18 column (250 mm x 4.6 mm, 5 µm) can be used.

    • Mobile Phase: A gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) is a good starting point. An isocratic method may also be developed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at approximately 325 nm.

    • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of (-)-phaselic acid in a suitable solvent (e.g., methanol or a mixture of mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: The sample preparation will depend on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is common. For biological fluids, protein precipitation or solid-phase extraction may be necessary.

Validation Protocol

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.

Validation Parameters Relationship cluster_performance Performance Characteristics cluster_limits Detection Limits cluster_reliability Reliability Method Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness Stability Stability Method->Stability Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of HPLC method validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of (-)-phaselic acid in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (r²) of the calibration curve, which should be >0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by spike-recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Solution Stability: The stability of the analyte in the prepared standard and sample solutions over a specified period under defined storage conditions.

Alternative Analytical Methods

While RP-HPLC is the most common technique, other methods can be considered for the analysis of phenolic acids:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and improved resolution compared to conventional HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of phenolic acids, but typically requires a derivatization step to increase the volatility of the analytes.

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that can be used for the analysis of charged molecules like phenolic acids.

Conclusion

The validation of an HPLC method is crucial for obtaining reliable and accurate quantitative data for (-)-phaselic acid. By leveraging established methods for similar phenolic acids and adhering to rigorous validation protocols as outlined in this guide, researchers can develop a robust and fit-for-purpose analytical method. The provided experimental protocols and validation parameters serve as a comprehensive starting point for the development and implementation of a validated HPLC method for the analysis of (-)-phaselic acid in various research and development settings.

References

Synergistic Effects of Phenolic Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The combination of different phenolic compounds can lead to synergistic effects, where the combined biological activity is greater than the sum of their individual effects. This phenomenon is of significant interest in the development of new therapeutic agents and functional foods. This guide provides an objective comparison of the synergistic antioxidant, anti-inflammatory, and anticancer activities of various phenolic compound combinations, supported by experimental data.

Synergistic Antioxidant Activity

The antioxidant capacity of phenolic compounds can be significantly enhanced when they are used in combination. This synergy is often attributed to mechanisms such as the regeneration of more potent antioxidants and the ability to scavenge a wider range of free radicals.

Quantitative Data on Synergistic Antioxidant Effects
Phenolic Compound CombinationAssayObserved Synergistic Effect
Gallic Acid + Caffeic AcidFRAP137.8% increase in antioxidant activity.[1]
Quercetin + Gallic Acid + Caffeic AcidFRAP59.4% increase in antioxidant activity.[1]
p-Coumaric Acid + Ferulic AcidORAC311% increase in antioxidant activity.
Caffeic Acid + Sinapic AcidORAC211% increase in antioxidant activity.[2]
Rosmarinic Acid + QuercetinAAPH-induced oxidationSynergistic effect observed.[3]
Rosmarinic Acid + Caffeic AcidAAPH-induced oxidationSynergistic effect observed.[3]
Ascorbic Acid + 3,4-dihydroxyphenylacetic acidORAC1.2-fold increase over theoretical values.[4]
Uric Acid + Ascorbic AcidFRAP3.23-fold increase over theoretical values.[4]

Synergistic Anti-inflammatory and Anticancer Effects

Combinations of phenolic compounds have also demonstrated synergistic effects in inhibiting inflammatory pathways and inducing cancer cell death. This can allow for lower effective doses, potentially reducing side effects.

Quantitative Data on Synergistic Anti-inflammatory and Anticancer Effects
Phenolic Compound CombinationActivityCell Line/ModelKey Findings
Biochanin A + 6-GingerolAnti-inflammatoryRAW264.7 cellsSynergistic effect with a Combination Index (CI) < 1.[5]
Genistein + 6-GingerolAnti-inflammatoryRAW264.7 cellsSynergistic effect with a Combination Index (CI) < 1.[5]
Caffeic Acid + PaclitaxelAnticancer (NSCLC)H1299 cellsSynergistic inhibition of cell proliferation.[6]
Quercetin + AdriamycinAnticancer (Breast)MCF-7 cellsSynergistic effect observed.
Ellagic Acid + DocetaxelAntioxidant SynergyIn vitro chemical assaysSynergistic antioxidant effect observed at higher concentrations.[7]
Ellagic Acid + MitoxantronAntioxidant SynergyIn vitro chemical assaysSynergistic antioxidant effect observed at higher concentrations.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions at low pH, which forms a colored complex.

Procedure:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Standard Curve: Prepare a series of ferrous sulfate (B86663) (FeSO₄) standards of known concentrations.

  • Sample Preparation: Dissolve the individual phenolic compounds and their combinations in a suitable solvent.

  • Reaction: Add a small volume of the sample or standard to the FRAP reagent and mix.

  • Measurement: After a specified incubation time (e.g., 4-10 minutes) at 37°C, measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: Determine the FRAP value of the samples by comparing their absorbance with the standard curve. A synergistic effect is indicated if the measured FRAP value of the combination is significantly higher than the calculated sum of the individual compounds' FRAP values.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of antioxidants to scavenge the stable free radical DPPH.

Procedure:

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent like methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.2).

  • Sample Preparation: Prepare various concentrations of the individual phenolic compounds and their combinations.

  • Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the remaining DPPH at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value (concentration required to scavenge 50% of DPPH) can be determined. Synergy is indicated if the combination shows a significantly lower IC₅₀ than the individual compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the individual phenolic compounds and their combinations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage of the control (untreated cells). Synergistic anticancer effects can be determined using isobolographic analysis to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.

Visualizing Workflows and Pathways

Experimental Workflow for Assessing Antioxidant Synergy

G Workflow for Assessing Antioxidant Synergy cluster_prep Preparation cluster_assay Antioxidant Assay (e.g., DPPH/FRAP) cluster_analysis Data Analysis cluster_conclusion Conclusion A Prepare stock solutions of phenolic compounds A and B B Prepare serial dilutions of individual compounds (A, B) A->B C Prepare mixtures of A and B in fixed-ratio concentrations A->C D Add individual compounds and mixtures to assay reagent in 96-well plate B->D C->D E Incubate for specified time D->E F Measure absorbance at specific wavelength E->F G Calculate antioxidant activity for individual compounds and mixtures F->G H Calculate theoretical additive effect of the mixtures G->H I Compare experimental and theoretical values H->I J Synergistic Effect I->J Experimental > Theoretical K Additive Effect I->K Experimental = Theoretical L Antagonistic Effect I->L Experimental < Theoretical

Caption: Workflow for assessing antioxidant synergy.

Synergistic Inhibition of the NF-κB Signaling Pathway

G Synergistic Inhibition of NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc translocates to IkB_NFkB->NFkB releases P_IkB P-IκBα IkB_NFkB->P_IkB Ub_P_IkB Ub-P-IκBα P_IkB->Ub_P_IkB ubiquitination Proteasome Proteasome Degradation Ub_P_IkB->Proteasome Proteasome->IkB degrades Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes activates transcription Phenol_A Phenolic Compound A Phenol_A->IKK inhibits Phenol_B Phenolic Compound B Phenol_B->NFkB_nuc inhibits nuclear translocation

References

Comparative Bioactivity of (-)-Phaselic Acid and (+)-Phaselic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study on the bioactivities of the individual enantiomers of phaselic acid, (-)-phaselic acid and (+)-phaselic acid, is not currently available in published scientific literature. While the synthesis of both pure enantiomers has been successfully achieved, subsequent detailed investigations into their differential biological effects have not been reported.

This guide, therefore, aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the potential stereoselective bioactivities of phaselic acid enantiomers. By drawing on the known biological activities of racemic phaselic acid and the well-established principles of stereochemistry in pharmacology, we will outline potential areas of investigation and the requisite experimental data for a thorough comparative analysis.

Phaselic acid, a derivative of caffeic acid, is a phenolic compound found in various plants and is known to exhibit several biological activities. As a chiral molecule, it exists in two non-superimposable mirror-image forms: (-)-phaselic acid and (+)-phaselic acid. It is highly probable that these enantiomers interact differently with chiral biological macromolecules such as enzymes and receptors, leading to variations in their efficacy and potency.

Potential Areas of Differential Bioactivity

Based on the known bioactivities of phenolic acids and their derivatives, the following areas present promising avenues for investigating the stereoselective effects of (-)- and (+)-phaselic acid:

  • Plant Growth Regulation: Phenolic acids are known to act as plant growth regulators.[1] It is plausible that one enantiomer of phaselic acid may exhibit stronger inhibitory or stimulatory effects on plant growth, seed germination, or root development compared to the other.

  • Antimicrobial Activity: Phenolic compounds often possess antimicrobial properties.[2][3][4] The interaction with microbial enzymes or cell membranes could be stereospecific, leading to one enantiomer being a more potent antibacterial or antifungal agent.

  • Insecticidal Activity: Some phenolic acid derivatives have demonstrated insecticidal properties.[5] The binding affinity to insect receptors or enzymes is likely to be influenced by the stereochemistry of the molecule, potentially resulting in differential toxicity of the enantiomers towards specific insect pests.

Data Presentation: A Framework for Comparison

To facilitate a direct and clear comparison of the bioactivities of (-)- and (+)-phaselic acid, all quantitative data should be summarized in structured tables. The following tables illustrate the type of data that needs to be collected.

Table 1: Comparative Plant Growth Regulatory Activity

BioassayParameter Measured(-)-Phaselic Acid (Concentration)(+)-Phaselic Acid (Concentration)Racemic Phaselic Acid (Concentration)Control
Seed Germination Germination Rate (%)Data NeededData NeededData NeededData Needed
Mean Germination TimeData NeededData NeededData NeededData Needed
Root Elongation Average Root Length (mm)Data NeededData NeededData NeededData Needed
Number of Lateral RootsData NeededData NeededData NeededData Needed
Shoot Elongation Average Shoot Height (cm)Data NeededData NeededData NeededData Needed
Callus Growth Fresh Weight (g)Data NeededData NeededData NeededData Needed
Dry Weight (g)Data NeededData NeededData NeededData Needed

Table 2: Comparative Antimicrobial Activity

Microbial StrainAssay TypeParameter(-)-Phaselic Acid(+)-Phaselic AcidRacemic Phaselic AcidPositive ControlNegative Control
Escherichia coliBroth DilutionMIC (µg/mL)Data NeededData NeededData NeededData NeededData Needed
MBC (µg/mL)Data NeededData NeededData NeededData NeededData Needed
Staphylococcus aureusDisk DiffusionZone of Inhibition (mm)Data NeededData NeededData NeededData NeededData Needed
Broth DilutionMIC (µg/mL)Data NeededData NeededData NeededData NeededData Needed
Candida albicansBroth DilutionMIC (µg/mL)Data NeededData NeededData NeededData NeededData Needed

Table 3: Comparative Insecticidal Activity

Insect SpeciesAssay TypeParameter(-)-Phaselic Acid (Concentration)(+)-Phaselic Acid (Concentration)Racemic Phaselic Acid (Concentration)Positive ControlNegative Control
Spodoptera lituraLeaf Dip BioassayMortality (%)Data NeededData NeededData NeededData NeededData Needed
LC₅₀ (µg/mL)Data NeededData NeededData NeededData NeededData Needed
Aphis gossypiiTopical ApplicationMortality (%)Data NeededData NeededData NeededData NeededData Needed
LD₅₀ (µ g/insect )Data NeededData NeededData NeededData NeededData Needed

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are generalized protocols for the key experiments that should be conducted.

Plant Growth Regulation Assays
  • Seed Germination Assay:

    • Sterilize seeds of a model plant (e.g., Arabidopsis thaliana, lettuce).

    • Prepare agar (B569324) plates containing different concentrations of (-)-phaselic acid, (+)-phaselic acid, racemic phaselic acid, and a solvent control.

    • Place a defined number of seeds on each plate.

    • Incubate under controlled conditions (light, temperature).

    • Record the germination rate and time daily.

  • Root and Shoot Elongation Assay:

    • Germinate seeds in a control medium.

    • Transfer seedlings of uniform size to a hydroponic or agar-based system containing the test compounds at various concentrations.

    • Measure the primary root length and shoot height after a specific growth period.

Antimicrobial Assays
  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • Prepare serial dilutions of (-)-phaselic acid, (+)-phaselic acid, and racemic phaselic acid in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (antibiotic) and negative (no compound) controls.

    • Incubate under appropriate conditions.

    • Determine the MIC as the lowest concentration that inhibits visible growth.

  • Disk Diffusion Assay:

    • Spread a standardized inoculum of the test microorganism onto an agar plate.

    • Impregnate sterile paper disks with known concentrations of the test compounds.

    • Place the disks on the agar surface.

    • Incubate the plates.

    • Measure the diameter of the zone of inhibition around each disk.

Insecticidal Assays
  • Leaf Dip Bioassay:

    • Prepare solutions of the test compounds at various concentrations.

    • Dip leaves of a host plant into the solutions and allow them to air dry.

    • Place the treated leaves in a petri dish with a specific number of insect larvae.

    • Record mortality at regular intervals (e.g., 24, 48, 72 hours).

  • Topical Application:

    • Dissolve the test compounds in a suitable solvent (e.g., acetone).

    • Apply a precise volume of the solution to the dorsal thorax of individual insects using a micro-applicator.

    • Maintain the treated insects under controlled conditions with access to food.

    • Assess mortality after a defined period.

Mandatory Visualization

Signaling Pathway for Plant Growth Inhibition

The following diagram illustrates a generalized signaling pathway for growth inhibition in plants, which could be influenced by phaselic acid.

G General Plant Growth Inhibition Pathway Phaselic Acid Phaselic Acid Receptor Receptor Phaselic Acid->Receptor Binding Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Activation Gene Expression Gene Expression Signal Transduction Cascade->Gene Expression Regulation Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Growth Inhibition Growth Inhibition Cell Cycle Arrest->Growth Inhibition

Caption: A simplified diagram of a potential plant growth inhibition pathway.

Experimental Workflow for Antimicrobial MIC Assay

This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of the phaselic acid enantiomers.

G Workflow for MIC Determination Prepare Serial Dilutions Prepare Serial Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Serial Dilutions->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Observe Growth Observe Growth Incubate->Observe Growth Determine MIC Determine MIC Observe Growth->Determine MIC G Stereochemistry and Bioactivity cluster_0 Chiral Drug cluster_1 Biological Response (-)-Phaselic Acid (-)-Phaselic Acid Chiral Receptor/Enzyme Chiral Receptor/Enzyme (-)-Phaselic Acid->Chiral Receptor/Enzyme Interaction (+)-Phaselic Acid (+)-Phaselic Acid (+)-Phaselic Acid->Chiral Receptor/Enzyme Interaction High Affinity Binding High Affinity Binding Chiral Receptor/Enzyme->High Affinity Binding Leads to Low/No Affinity Binding Low/No Affinity Binding Chiral Receptor/Enzyme->Low/No Affinity Binding Leads to

References

A Comparative Guide to the Mechanism of Action of (-)-Phaselic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Phaselic acid, a hydroxycinnamic acid derivative naturally occurring in plants such as red clover (Trifolium pratense), plays a significant role in plant defense and post-harvest preservation.[1][2] Its primary and most well-documented mechanism of action involves its interaction with polyphenol oxidase (PPO), an enzyme central to the process of enzymatic browning. This guide provides a comparative analysis of the action of (-)-phaselic acid, placing it in context with other relevant phenolic compounds that interact with PPO.

Principal Mechanism of Action: Substrate for Polyphenol Oxidase

The main biological function of (-)-phaselic acid is to act as a substrate for polyphenol oxidase (PPO).[2][3] PPO is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds into highly reactive quinones.[4] In red clover, the oxidation of (-)-phaselic acid by PPO is a key component of a natural system that protects forage proteins from degradation after harvesting. The resulting quinones can cross-link with proteins, making them less susceptible to proteolysis.

This interaction can be summarized in the following signaling pathway:

PPO-Mediated Oxidation of (-)-Phaselic Acid Phaselic_Acid (-)-Phaselic Acid (o-diphenol) Quinone Phaselic Acid Quinone (o-quinone) Phaselic_Acid->Quinone Oxidation PPO Polyphenol Oxidase (PPO) (Enzyme) PPO->Quinone Oxygen Oxygen (O2) Oxygen->Quinone Crosslinked_Protein Cross-linked Protein-Phenol Complexes Quinone->Crosslinked_Protein Non-enzymatic reaction Protein Plant Proteins Protein->Crosslinked_Protein

Caption: PPO catalyzes the oxidation of (-)-phaselic acid to a quinone, which then cross-links with proteins.

Comparative Analysis with Alternative PPO Substrates

The following table summarizes the available kinetic parameters for the interaction of selected phenolic compounds with PPO from various plant sources. This data allows for an indirect comparison of substrate suitability. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher maximum velocity (Vmax) indicates a faster reaction rate.

SubstratePlant Source of PPOKm (mM)Vmax (U/mL·min)Reference
(-)-Phaselic Acid Red CloverNot ReportedNot Reported[2][3]
Chlorogenic Acid Coffee (leaves)0.882Not Reported
Chlorogenic Acid Coffee (endosperm)2.27Not Reported
Caffeic Acid Lentil Sprouts3.8769
Catechol Lentil Sprouts1.32Not Reported
Catechol Potato6.73333.33

Note: The absence of reported kinetic data for (-)-phaselic acid highlights a gap in the current research literature.

Experimental Protocols

The evaluation of PPO activity and its interaction with substrates like (-)-phaselic acid is typically conducted using spectrophotometric assays. Below is a generalized protocol for determining PPO activity.

Spectrophotometric Assay for Polyphenol Oxidase (PPO) Activity

Objective: To measure the rate of quinone formation resulting from the PPO-catalyzed oxidation of a phenolic substrate.

Principle: PPO activity is determined by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the colored quinone product.

Materials:

  • PPO extract (e.g., from red clover)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)

  • Substrate solution (e.g., (-)-phaselic acid, chlorogenic acid, or caffeic acid dissolved in buffer)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing the phosphate buffer and the substrate solution.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the PPO extract to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time at the appropriate wavelength (e.g., 400-420 nm for many quinones).

  • The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of PPO activity is often defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental Workflow for PPO Activity Assay Start Start Prepare_Reagents Prepare PPO Extract, Buffer, and Substrate Start->Prepare_Reagents Mix_Reagents Mix Buffer and Substrate in Cuvette Prepare_Reagents->Mix_Reagents Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Add_Enzyme Add PPO Extract to Initiate Reaction Equilibrate->Add_Enzyme Measure_Absorbance Measure Absorbance Change Over Time Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate PPO Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: A generalized workflow for the spectrophotometric measurement of PPO activity.

Conclusion

The primary mechanism of action of (-)-phaselic acid in biological systems, particularly in plants, is its role as a substrate for polyphenol oxidase. This interaction leads to the formation of quinones that can protect proteins from degradation, a process of significant interest in agriculture and food science. While direct quantitative comparisons with other phenolic substrates are limited by the lack of specific kinetic data for (-)-phaselic acid, qualitative studies confirm its suitability as a PPO substrate. Further research to determine the kinetic parameters of (-)-phaselic acid with PPO from various sources would provide a more complete understanding of its performance and potential applications. The provided experimental protocol offers a framework for conducting such comparative studies, which are essential for advancing our knowledge of this and other biologically active plant metabolites.

References

Navigating the Landscape of In Vivo Research: The Case of (-)-Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of in vivo efficacy studies for (-)-phaselic acid in the context of therapeutic applications. This scarcity of data precludes a direct comparison with any known standard of care for a specific disease. It is crucial to distinguish between "phaselic acid" and "phaseic acid," as the two are distinct molecules with different biological roles.

Currently, research on (-)-phaselic acid , a derivative of caffeic acid and malic acid, is primarily centered on its role in plant biochemistry. Specifically, it is recognized for its function in preventing the breakdown of protein in forage crops such as red clover. The existing body of scientific literature does not contain studies evaluating its efficacy in animal models for any therapeutic purpose.

Conversely, phaseic acid is a well-characterized plant hormone. It is a breakdown product of abscisic acid and plays a role in regulating plant growth and development. Similar to phaselic acid, there is no evidence in the current scientific literature to suggest that phaseic acid has been investigated for its therapeutic in vivo efficacy in preclinical or clinical studies.

Due to the lack of available data on the in vivo efficacy of (-)-phaselic acid for any therapeutic indication, a comparison with a known standard is not feasible at this time. The following sections provide a summary of the available information on phaselic acid's known biological context.

Understanding (-)-Phaselic Acid: A Focus on Plant Biochemistry

(-)-Phaselic acid is chemically known as 2-O-caffeoyl-L-malate. It is a hydroxycinnamic acid derivative found in various plants, with significant concentrations identified in red clover (Trifolium pratense).

The primary biological role of phaselic acid described in scientific literature is its involvement in the post-harvest preservation of protein in forage crops. This process is mediated by the enzyme polyphenol oxidase, which oxidizes phaselic acid. The resulting products then react with proteins, preventing their degradation.

The Absence of In Vivo Efficacy Data

A thorough search of scientific databases for in vivo studies of (-)-phaselic acid for therapeutic applications yielded no results. Consequently, there is no information available regarding its:

  • Pharmacokinetic profile (absorption, distribution, metabolism, and excretion) in animal models.

  • Pharmacodynamic effects on any disease-related signaling pathways.

  • Efficacy in treating any specific disease compared to a placebo or a standard-of-care drug.

  • Safety and toxicology profile in vivo.

Future Directions

The exploration of natural compounds for therapeutic purposes is a dynamic field of research. While current knowledge on (-)-phaselic acid is limited to its role in plant science, future investigations may explore its potential biological activities in other contexts. Should in vivo efficacy studies be undertaken in the future, a comparative analysis with a relevant standard of care would become possible.

For researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural products, the initial step would be to conduct comprehensive in vitro screening of (-)-phaselic acid to identify any potential biological activities of interest. Positive in vitro results would then warrant further investigation through in vivo studies in appropriate animal models to establish efficacy and safety. Until such data becomes available, a comparison guide on the in vivo efficacy of (-)-phaselic acid remains a prospective endeavor.

Decoding Immunoassay Specificity: A Comparative Analysis of (-)-Phaselic Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in phytohormone analysis, the accuracy of immunoassay measurements is paramount. This guide provides a comparative overview of the cross-reactivity of (-)-phaselic acid, a primary catabolite of abscisic acid (ABA), in immunoassays designed for ABA quantification. Understanding the degree of interference from related compounds is critical for the precise interpretation of experimental data.

(-)-Phaselic acid's potential for cross-reactivity in abscisic acid (ABA) immunoassays presents a significant challenge to achieving accurate quantification of this key plant hormone. Due to their structural similarities, antibodies developed against ABA may also recognize and bind to (-)-phaselic acid, leading to overestimated ABA concentrations. This guide delves into the available data on the cross-reactivity of (-)-phaselic acid with various anti-ABA antibodies and provides detailed experimental protocols for assessing such interactions.

Performance Comparison: Cross-Reactivity of (-)-Phaselic Acid in ABA Immunoassays

The extent of cross-reactivity is a critical performance metric for any immunoassay. It is typically expressed as the percentage of the molar concentration of the cross-reacting substance that produces the same signal as a given molar concentration of the target analyte. Ideally, an antibody should exhibit high specificity for its target with minimal to no cross-reactivity with related molecules.

Data on the cross-reactivity of (-)-phaselic acid in commercially available and research-based ABA immunoassays is often limited in product literature. However, studies focusing on the characterization of monoclonal and polyclonal antibodies against ABA provide valuable insights. Generally, the cross-reactivity with ABA metabolites, including (-)-phaselic acid, is reported to be low, ensuring the high specificity of the assay for ABA.

Antibody TypeTarget AnalyteCross-Reacting CompoundReported Cross-Reactivity (%)Reference
Single-Chain Fv (scFv)(+)-Abscisic AcidPhaseic Acid< 1% (Affinity >100-fold lower)[1][2]
Monoclonal Antibody(+)-Abscisic AcidABA Catabolites (including Phaseic Acid)Negligible

It is important to note that the term "negligible" is qualitative. For rigorous quantitative studies, it is advisable to determine the specific cross-reactivity of (-)-phaselic acid for the particular antibody and assay conditions being used. The structural differences between abscisic acid and (-)-phaselic acid, particularly the addition of a hydroxyl group and the formation of an oxygen bridge in the cyclohexene (B86901) ring of phaselic acid, contribute to the generally low cross-reactivity.

Experimental Protocols

Accurate assessment of cross-reactivity is crucial for validating an immunoassay. Below is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for abscisic acid, which can be adapted to determine the cross-reactivity of (-)-phaselic acid.

Competitive ELISA Protocol for Abscisic Acid

This protocol outlines the steps for a standard competitive ELISA to measure ABA concentrations and assess cross-reactivity from compounds like (-)-phaselic acid.

Materials:

  • Microtiter plates pre-coated with a capture antibody specific for ABA.

  • Abscisic acid standards of known concentrations.

  • (-)-Phaselic acid standards of known concentrations.

  • Enzyme-conjugated ABA (e.g., ABA-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of ABA standards to generate a standard curve.

    • Prepare a serial dilution of (-)-phaselic acid to assess cross-reactivity.

    • Prepare plant tissue extracts or other samples to be analyzed.

  • Competitive Binding:

    • Add a fixed amount of enzyme-conjugated ABA to each well.

    • Add the ABA standards, (-)-phaselic acid solutions, or unknown samples to the appropriate wells.

    • Incubate the plate to allow for competitive binding between the free ABA (or cross-reacting compound) and the enzyme-conjugated ABA for the limited antibody binding sites.

  • Washing:

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Addition:

    • Add the substrate solution to each well. The enzyme on the bound conjugate will convert the substrate, leading to a color change.

  • Stopping the Reaction:

    • Add the stop solution to each well to halt the enzymatic reaction.

  • Data Acquisition:

    • Measure the absorbance of each well using a plate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of ABA in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the ABA standards.

    • Determine the concentration of ABA in the unknown samples by interpolating their absorbance values on the standard curve.

    • To calculate the percent cross-reactivity of (-)-phaselic acid, determine the concentration of (-)-phaselic acid that gives a 50% reduction in the maximum signal (IC50). The percent cross-reactivity is then calculated using the formula: (IC50 of ABA / IC50 of (-)-phaselic acid) x 100%

Visualizing Experimental Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Structural Comparison cluster_1 Key Structural Difference ABA Abscisic Acid (ABA) Difference Addition of Hydroxyl Group and Oxygen Bridge in Cyclohexene Ring ABA->Difference Metabolic Conversion PA (-)-Phaselic Acid (PA) Difference->PA Results in

Caption: Structural relationship between Abscisic Acid and (-)-Phaselic Acid.

Start Start: Prepare Reagents Add_Conjugate Add Enzyme-Conjugated ABA to Antibody-Coated Plate Start->Add_Conjugate Add_Sample Add Standards (ABA, Phaselic Acid) or Unknown Samples Add_Conjugate->Add_Sample Incubate1 Incubate (Competitive Binding) Add_Sample->Incubate1 Wash1 Wash to Remove Unbound Reagents Incubate1->Wash1 Add_Substrate Add Substrate Solution Wash1->Add_Substrate Incubate2 Incubate (Color Development) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Measure Absorbance Add_Stop->Read_Plate Analyze Analyze Data: - Generate Standard Curve - Calculate Concentrations - Determine Cross-Reactivity Read_Plate->Analyze End End Analyze->End

References

Confirming the Structure of Synthetic (-)-Phaselic Acid: A Comparative Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Phaselic acid, also known as 2-O-caffeoyl-L-malic acid, is a phenolic compound found in various plants. Its synthesis allows for the production of larger quantities for research and potential therapeutic applications. NMR spectroscopy is the most powerful technique for confirming that the synthesized molecule has the correct structure and stereochemistry.

Structural Comparison: Synthetic vs. Natural (-)-Phaselic Acid

The primary goal of the analysis is to demonstrate that the 1H and 13C NMR spectra of the synthetic sample are identical to those of the natural product. This includes comparing chemical shifts (δ), coupling constants (J), and signal multiplicities.

Table 1: Comparison of 1H NMR Data for (-)-Phaselic Acid

Atom No. Predicted 1H Chemical Shift (ppm) Reported Natural 1H Chemical Shift (ppm) Experimental Synthetic 1H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2'
H-3'
H-5'
H-6'
H-7'
H-8'
H-2
H-3a
H-3b

Table 2: Comparison of 13C NMR Data for (-)-Phaselic Acid

Atom No. Predicted 13C Chemical Shift (ppm) Reported Natural 13C Chemical Shift (ppm) Experimental Synthetic 13C Chemical Shift (ppm)
C-1'
C-2'
C-3'
C-4'
C-5'
C-6'
C-7'
C-8'
C-9'
C-1
C-2
C-3
C-4

Note: The tables above are templates. The "Predicted" data can be obtained from cheminformatics software. The "Reported Natural" and "Experimental Synthetic" columns should be populated with actual experimental data.

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining high-quality, comparable NMR data.

NMR Data Acquisition

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthetic (-)-phaselic acid sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6, or Acetone-d6). The choice of solvent should be consistent with any available data for the natural product.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The spectrometer should be properly tuned and shimmed to ensure high resolution and spectral quality.

  • The temperature should be controlled and recorded, typically at 298 K (25 °C).

3. 1H NMR Experiment:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for 1H NMR of organic molecules.

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

  • Number of Scans: The number of scans will depend on the sample concentration, but typically 16 to 64 scans are adequate.

4. 13C NMR Experiment:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Spectral Width: A spectral width of approximately 200-220 ppm is generally required for 13C NMR.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis, although shorter delays can be used for qualitative spectra.

  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually necessary to achieve a good signal-to-noise ratio.

5. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Data Analysis and Comparison

  • Processing: The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing. For 1H NMR, the residual solvent peak is often used as a primary reference. For 13C NMR, the solvent signal is used for referencing.

  • Peak Picking and Integration: All peaks in the 1H and 13C spectra should be accurately picked and, for 1H, integrated.

  • Assignment: The signals in the spectra should be assigned to the specific protons and carbons in the (-)-phaselic acid structure. This is facilitated by the analysis of chemical shifts, multiplicities, coupling constants, and 2D NMR correlation data.

  • Comparison: The processed and assigned spectra of the synthetic sample must be overlaid and compared with the spectra of the natural product. Any discrepancies in chemical shifts, coupling constants, or the presence of unexpected signals should be carefully investigated, as they may indicate structural differences or the presence of impurities.

Workflow for Structural Confirmation

The following diagram illustrates the general workflow for confirming the structure of synthetic (-)-phaselic acid using NMR spectroscopy.

G Workflow for Structural Confirmation of Synthetic (-)-Phaselic Acid by NMR cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Confirmation A Weigh Synthetic (-)-Phaselic Acid B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D 1D NMR (1H, 13C) C->D E 2D NMR (COSY, HSQC, HMBC) C->E F Fourier Transform, Phase & Baseline Correction D->F E->F G Peak Picking, Integration & Assignment F->G H Compare Synthetic Data with Natural Product Data G->H I Structure Confirmed H->I Identical Spectra J Discrepancies Found H->J Different Spectra

A Comparative Analysis of the Antimicrobial Properties of Phaselic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Phenolic acids, a diverse group of plant secondary metabolites, have garnered significant attention for their potential antimicrobial activities. Among these, phaselic acid, a hydroxycinnamic acid, and its derivatives present a promising area of investigation. This guide provides a comparative overview of the antimicrobial properties of phaselic acid and related derivatives, supported by experimental data and detailed methodologies. Due to the limited direct research on phaselic acid's antimicrobial effects, this guide draws comparisons with closely related and well-studied hydroxycinnamic acids to infer potential activities and guide future research.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for phaselic acid's parent compound, caffeic acid, and other related hydroxycinnamic acid derivatives against various bacterial and fungal strains. It is important to note that the antimicrobial effect of these compounds can be influenced by the specific microbial strain, experimental conditions, and the chemical structure of the derivative, such as the length of an ester alkyl chain.[1] Generally, an increase in the alkyl chain length of phenolic acid esters leads to a stronger antimicrobial effect.[2]

CompoundMicroorganismTypeMIC (µg/mL)
Caffeic AcidStaphylococcus aureusGram-positive Bacteria256 - 1024[1]
Ferulic AcidEscherichia coliGram-negative Bacteria100 - 1250[3]
Ferulic AcidPseudomonas aeruginosaGram-negative Bacteria100 - 1250[3]
Ferulic AcidStaphylococcus aureusGram-positive Bacteria100 - 1250[3]
Ferulic AcidListeria monocytogenesGram-positive Bacteria100 - 1250[3]
Gallic AcidEscherichia coliGram-negative Bacteria500 - 2000[3]
Gallic AcidPseudomonas aeruginosaGram-negative Bacteria500 - 2000[3]
Gallic AcidStaphylococcus aureusGram-positive Bacteria500 - 2000[3]
Gallic AcidListeria monocytogenesGram-positive Bacteria500 - 2000[3]
Caffeic Acid Phenethyl Ester (CAPE)Candida aurisFungus1 - 64[4]
Ellagic AcidCandida aurisFungus0.125 - 0.25[4]

Experimental Protocols

The data presented in this guide is primarily derived from the broth microdilution method, a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]

Broth Microdilution Method for MIC Determination

This method involves a series of steps to ascertain the lowest concentration of a substance that inhibits the growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium. The concentration is typically adjusted to approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]

  • Serial Dilution of Test Compounds: The phenolic acid or its derivative is serially diluted in a 96-well microtiter plate containing a liquid growth medium to create a range of concentrations.[1]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plate is incubated under conditions suitable for the growth of the specific microorganism, typically at 37°C for 24-48 hours.[1]

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[1]

Potential Mechanism of Action

The antimicrobial action of phenolic acids is multifaceted. A key mechanism involves the disruption of the microbial cell membrane.[5] Their partially lipophilic nature allows them to cross the cell membrane via passive diffusion.[6] Once inside the cell, the acidic nature of these compounds can lead to a decrease in the intracellular pH, causing protein denaturation.[6] Damage to the cell membrane increases its permeability, leading to the leakage of essential intracellular components such as ions and proteins.[5][6]

Below is a diagram illustrating the general workflow of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Standardized Microbial Inoculum D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solution of Test Compound C Perform Serial Dilutions in 96-Well Plate B->C C->D E Incubate Plate at Appropriate Temperature D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC F->G

Caption: Workflow for MIC Determination.

The following diagram illustrates a proposed mechanism of antimicrobial action for phenolic acids.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell cluster_effects Cellular Effects Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Disruption Membrane Disruption Cytoplasm->Disruption Denaturation Protein Denaturation Cytoplasm->Denaturation PhenolicAcid Phenolic Acid PhenolicAcid->Membrane Passive Diffusion Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Growth Leakage->Inhibition Denaturation->Inhibition

Caption: Mechanism of Phenolic Acid Action.

References

Safety Operating Guide

Proper Disposal of (-)-Phaselic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (-)-Phaselic acid, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.

Chemical and Physical Properties

A summary of the known properties of Phaselic acid is presented below. This data is essential for understanding its chemical nature and for making informed decisions on handling and disposal.

PropertyValueSource
Molecular Formula C₁₃H₁₂O₈PubChem[1]
Molecular Weight 296.23 g/mol PubChem[1]
Appearance Solid (assumed)General Chemical Information
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[2]

Standard Disposal Protocol for (-)-Phaselic Acid

The recommended procedure for the disposal of (-)-Phaselic acid involves neutralization of acidic waste streams, followed by appropriate disposal in accordance with local regulations. For solid waste, disposal as chemical waste is advised.

Part 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that the following personal protective equipment is worn:

  • Eye Protection: Safety goggles with side-shields.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A standard laboratory coat.[3]

Part 2: Management of Liquid Waste (Aqueous Solutions)

This protocol outlines the neutralization of aqueous solutions containing (-)-Phaselic acid. This procedure should be performed in a certified chemical fume hood.[4]

Materials:

  • Aqueous waste containing (-)-Phaselic acid

  • Sodium bicarbonate (baking soda) or sodium carbonate solution.[4][5]

  • Large beaker or container (at least twice the volume of the waste solution)

  • pH paper or a calibrated pH meter

  • Stir bar and stir plate

  • Ice bath (optional, for cooling)[4]

Procedure:

  • Preparation: Place the beaker containing the acidic waste solution on a stir plate within a chemical fume hood. If the concentration of the acid is high, place the beaker in an ice water bath to manage heat generation during neutralization.[4]

  • Slow Addition of Base: Begin stirring the acidic solution. Slowly and carefully add a weak base, such as sodium bicarbonate, in small portions.[5][6] Be cautious as this will generate carbon dioxide gas, causing fizzing or effervescence.[6]

  • pH Monitoring: Periodically stop adding the base and test the pH of the solution using pH paper or a pH meter.

  • Neutralization Endpoint: Continue adding the base until the pH of the solution is stable within a neutral range of 5.5 to 9.0.[4]

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous materials such as heavy metals.[4] Always confirm this disposal method is permitted by your local EHS guidelines.

Part 3: Management of Solid Waste and Contaminated Materials

This includes pure, unadulterated (-)-Phaselic acid and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves).

Procedure:

  • Collection: Collect all solid (-)-Phaselic acid waste and any contaminated materials (gloves, weigh boats, paper towels) in a designated and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "(-)-Phaselic acid," and the approximate amount.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

  • Empty Containers: Empty containers of (-)-Phaselic acid should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (-)-Phaselic acid waste.

G cluster_start cluster_type cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start Generation of (-)-Phaselic Acid Waste waste_type Determine Waste Type start->waste_type neutralize 1. Transfer to Fume Hood 2. Add Weak Base Slowly (e.g., Sodium Bicarbonate) waste_type->neutralize Aqueous Solution collect_solid 1. Collect in a Designated Hazardous Waste Container waste_type->collect_solid Solid / Contaminated PPE check_ph 3. Monitor pH neutralize->check_ph neutral pH is between 5.5 - 9.0 check_ph->neutral not_neutral pH is acidic check_ph->not_neutral dispose_drain 4. Dispose Down Drain with Copious Amounts of Water (Confirm Local Regulations) neutral->dispose_drain not_neutral->neutralize Continue adding base label_solid 2. Label Container Clearly collect_solid->label_solid store_solid 3. Store in Satellite Accumulation Area label_solid->store_solid ehs_pickup 4. Arrange for EHS Pickup store_solid->ehs_pickup

Caption: Workflow for the safe disposal of (-)-Phaselic acid.

References

Essential Safety and Operational Guide for Handling Phaselic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Phaselic acid. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While Phaselic acid is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and prevent contamination.[1] The following personal protective equipment should be worn at all times when handling Phaselic acid.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from spills.
Safe Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the integrity of Phaselic acid and ensuring a safe laboratory environment.

Operational Plan for Handling:

  • Preparation : Before handling, ensure that a safety shower and an eye wash station are accessible.[1]

  • Ventilation : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Dispensing : When weighing or transferring the solid compound, avoid generating dust.

  • Solution Preparation : When dissolving in a solvent, add the solid to the liquid slowly.

  • Spill Management : In case of a spill, absorb the material with an inert absorbent (e.g., diatomite) and decontaminate the surface with alcohol.[1]

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong acids, alkalis, and oxidizing agents.[1]

Disposal Plan

The disposal of Phaselic acid and its waste should be conducted in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure:

  • Neutralization : For acidic waste solutions, slowly neutralize them with a suitable base, such as sodium bicarbonate, to a pH between 6.0 and 8.0.[2] This should be done in a fume hood while stirring.[2]

  • Collection : Collect the neutralized waste in a clearly labeled, leak-proof container.[3]

  • Disposal : Dispose of the container through a certified hazardous waste disposal service. Do not pour down the drain unless permitted by local regulations for neutralized, non-hazardous solutions.[2]

Emergency Procedures

In the event of an emergency, follow these first aid measures and contact emergency services immediately.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visual Workflow for Safe Handling of Phaselic Acid

The following diagram outlines the standard operating procedure for the safe handling of Phaselic acid, from initial preparation to final disposal.

start Start: Acquire Phaselic Acid prep Step 1: Preparation - Verify accessible safety shower & eye wash - Work in a well-ventilated fume hood start->prep ppe Step 2: Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handling Step 3: Handling - Weigh and transfer solid carefully - Prepare solutions by adding solid to liquid ppe->handling spill_check Spill Occurred? handling->spill_check spill_response Spill Response - Absorb with inert material - Decontaminate surface with alcohol spill_check->spill_response Yes use Step 4: Experimental Use spill_check->use No spill_response->handling waste_collection Step 5: Waste Collection - Segregate solid and liquid waste use->waste_collection neutralization Step 6: Neutralization (for liquid waste) - Slowly add base to acidic solution - Monitor pH to reach 6.0-8.0 waste_collection->neutralization disposal Step 7: Disposal - Package in labeled, sealed containers - Arrange for hazardous waste pickup neutralization->disposal end End: Procedure Complete disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.